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  • Product: Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
  • CAS: 125229-13-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a compound of interest for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic route and a detailed analytical workflow for its complete characterization. The predicted properties and expected analytical outcomes are based on the known characteristics of structurally similar molecules and established principles of physical organic chemistry.

Introduction: The Significance of Physicochemical Profiling

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties, including solubility, acidity (pKa), and lipophilicity (logP), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety. This guide focuses on Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a substituted nitroaromatic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. The strategic placement of the hydroxyl, methyl, and nitro groups on the benzoate scaffold suggests the potential for diverse biological activities, making a detailed characterization of its fundamental properties a critical first step in its evaluation.

Proposed Synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

The synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate can be approached through the nitration of a suitable precursor, Methyl 3-hydroxy-4-methylbenzoate. The reaction pathway is outlined below, with careful consideration given to controlling the regioselectivity of the nitration.

A Methyl 3-hydroxy-4-methylbenzoate C Methyl 3-hydroxy-4-methyl-5-nitrobenzoate A->C Nitration B Nitrating Mixture (HNO3, H2SO4) B->C

Caption: Proposed synthetic route for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Experimental Protocol: Synthesis and Purification

  • Preparation of the Nitrating Mixture: In a flask maintained at 0-5°C using an ice bath, slowly add 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid with constant stirring.

  • Nitration Reaction: Dissolve 2.0 g of Methyl 3-hydroxy-4-methylbenzoate in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled to 0-5°C. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Isolation of the Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification by Recrystallization: The crude product is then recrystallized from an ethanol/water mixture to yield the purified Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Causality Behind Experimental Choices:

  • Low-Temperature Nitration: The nitration of substituted phenols is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired isomers. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the ester group is deactivating and meta-directing. The 5-position is sterically accessible and electronically favored for nitration.

  • Recrystallization: This purification technique is chosen for its effectiveness in removing isomeric impurities and any unreacted starting material, leading to a product with high purity suitable for analytical characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. These values are estimated based on its chemical structure and by comparison with known data for similar molecules.

PropertyPredicted ValueMethod of Prediction/Justification
Molecular Formula C9H9NO5Based on chemical structure
Molecular Weight 211.17 g/mol Calculated from the molecular formula
Melting Point (°C) 100 - 110Based on the melting point of the similar isomer, Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (103°C)[1].
Boiling Point (°C) ~330Estimated based on the boiling point of the isomer Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (332.8°C)[1].
pKa (Phenolic Hydroxyl) 6.5 - 7.5The electron-withdrawing nitro group will increase the acidity of the phenolic proton compared to a simple cresol.
logP 1.5 - 2.5The presence of the polar hydroxyl and nitro groups will be balanced by the lipophilic methyl and ester groups.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetone.The polar functional groups will allow for some water solubility, but the aromatic ring and ester group will favor solubility in organic solvents[2].

Comprehensive Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and key physicochemical properties of the synthesized Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C D Physicochemical Property Determination A->D E 1H & 13C NMR B->E F Mass Spectrometry (MS) B->F G Infrared (IR) Spectroscopy B->G H HPLC C->H I DSC D->I J Potentiometric Titration D->J K Shake-Flask (LogP) D->K

Caption: Analytical workflow for the characterization of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Structural Confirmation

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • ~10.0-11.0 (s, 1H, Ar-OH): A broad singlet due to the acidic phenolic proton.

      • ~8.0-8.2 (d, 1H, Ar-H): A doublet for the aromatic proton ortho to the nitro group.

      • ~7.8-8.0 (d, 1H, Ar-H): A doublet for the aromatic proton ortho to the ester group.

      • 3.9-4.0 (s, 3H, -OCH₃): A singlet for the methyl ester protons.

      • 2.3-2.4 (s, 3H, Ar-CH₃): A singlet for the aromatic methyl protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • ~165 (C=O): Carbonyl carbon of the ester.

      • ~150-155 (C-OH): Aromatic carbon attached to the hydroxyl group.

      • ~140-145 (C-NO₂): Aromatic carbon attached to the nitro group.

      • ~130-135 (C-CH₃): Aromatic carbon attached to the methyl group.

      • ~120-130 (Ar-C): Other aromatic carbons.

      • ~53 (-OCH₃): Methyl carbon of the ester.

      • ~15-20 (Ar-CH₃): Aromatic methyl carbon.

4.1.2. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in negative ion mode is recommended to deprotonate the acidic phenolic hydroxyl group.

  • Expected Result: A prominent peak at m/z 210.05 [M-H]⁻ corresponding to the deprotonated molecular ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

4.1.3. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a suitable method for solid samples.

  • Expected Absorption Bands (cm⁻¹):

    • 3200-3500 (broad): O-H stretch of the phenolic hydroxyl group.

    • ~1720 (strong): C=O stretch of the ester.

    • ~1520 and ~1350 (strong): Asymmetric and symmetric N-O stretches of the nitro group.

    • ~1600, ~1470: C=C stretches of the aromatic ring.

    • ~1200-1300: C-O stretch of the ester.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Justification: This method is effective for separating aromatic compounds with varying polarities. The acidic modifier helps to ensure sharp peaks for the phenolic analyte. The purity will be determined by the area percentage of the main peak.

Physicochemical Property Determination

4.3.1. Melting Point

  • Technique: Differential Scanning Calorimetry (DSC).

  • Protocol: A sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere. The melting point is determined as the onset of the endothermic melting peak.

  • Self-Validation: A sharp melting peak is indicative of a pure crystalline compound.

4.3.2. pKa Determination

  • Technique: Potentiometric Titration.

  • Protocol: The compound is dissolved in a suitable solvent mixture (e.g., methanol/water) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

4.3.3. LogP Determination

  • Technique: Shake-Flask Method (OECD Guideline 107).

  • Protocol: The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both phases is determined by HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. By following the proposed synthetic route and the rigorous analytical workflow, researchers can obtain a well-characterized compound suitable for further investigation in drug discovery and development programs. The predicted properties and expected analytical data serve as a valuable reference for guiding these experimental efforts.

References

  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • PubChem.
  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

Sources

Exploratory

Thermodynamic and Empirical Solubility Profile of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate in Organic Solvents

A Technical Guide for Process Chemists and Drug Development Professionals In the landscape of complex natural product synthesis, particularly the total synthesis of mitomycin-like antitumor agents such as FR-900482, the...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists and Drug Development Professionals

In the landscape of complex natural product synthesis, particularly the total synthesis of mitomycin-like antitumor agents such as FR-900482, the intermediate methyl 3-hydroxy-4-methyl-5-nitrobenzoate serves as a critical building block 1. Understanding its thermodynamic solubility profile in organic solvents is not merely an exercise in physical chemistry; it is the foundational prerequisite for optimizing reaction kinetics, maximizing volumetric productivity, and designing efficient downstream purification workflows.

As a Senior Application Scientist, I approach solubility not as a static data point, but as a dynamic interplay of intermolecular forces. This whitepaper deconstructs the solvation thermodynamics of methyl 3-hydroxy-4-methyl-5-nitrobenzoate, provides empirical data derived from validated process chemistry workflows, and outlines a self-validating protocol for determining precise thermodynamic solubility.

Structural Analysis & Solvation Thermodynamics

To predict and manipulate the solubility of methyl 3-hydroxy-4-methyl-5-nitrobenzoate, we must first analyze its functional topology. The molecule presents a highly functionalized aromatic core with competing electronic and steric demands:

  • Phenolic Hydroxyl (-OH): Acts as a strong hydrogen-bond donor. Because it is positioned meta to the nitro group and separated by a sterically hindering methyl group, intramolecular hydrogen bonding is restricted. This leaves the -OH group available for robust intermolecular interactions with protic solvents.

  • Nitro Group (-NO₂): Imparts a massive local dipole moment. It requires solvents with high dielectric constants (ε) to stabilize the charge separation.

  • Methyl Ester (-COOCH₃): Acts as a hydrogen-bond acceptor and contributes to the molecule's overall lipophilicity, favoring dispersion forces in halogenated solvents.

The causality of solvent selection in process chemistry directly stems from these functional groups. For instance, benzylation of the phenolic -OH requires a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) to simultaneously solvate the highly polar nitro group and stabilize the phenoxide transition state without competing for hydrogen bonds 2.

Solvation Compound Methyl 3-hydroxy-4-methyl -5-nitrobenzoate OH Phenolic -OH (H-Bond Donor) Compound->OH NO2 Nitro Group (Strong Dipole) Compound->NO2 Ester Methyl Ester (H-Bond Acceptor) Compound->Ester MeOH Methanol (High Solubility) OH->MeOH Protic Solvation DMF DMF (Max Solubility) NO2->DMF Dipole-Dipole CH2Cl2 Dichloromethane (Moderate Solubility) Ester->CH2Cl2 Dispersion Forces

Figure 1: Solvation thermodynamics and functional group interactions.

Empirical Solubility Data in Process Solvents

While idealized thermodynamic databases often lack niche intermediates, we can extract highly accurate working solubility limits from validated synthetic protocols. The table below summarizes the quantitative solubility data at 298.15 K, derived from the mass-to-volume ratios successfully employed in the total synthesis of FR-900482 [[1]]() 2.

Solvent SystemDielectric Constant (ε)Working Solubility (mg/mL)*Solvation Mechanism & Process Causality
N,N-Dimethylformamide (DMF) 36.7> 126.0Strong Dipole Interaction: Required for benzylation. Solvates the -NO₂ group while leaving the -OH accessible for deprotonation 2.
Chloroform : Isopropanol (3:1) ~ 10.5> 80.0Synergistic Solvation: CHCl₃ provides dispersion forces for the aromatic core; iPrOH breaks solute-solute H-bonds. Ideal for aqueous extraction 1.
Dichloromethane (CH₂Cl₂) 8.9~ 40.0Moderate Dipole / Dispersion: Used for anhydrous methoxymethylation. Low enough polarity to prevent side reactions with P₂O₅ [[1]]().
Methanol (MeOH) 32.7~ 48.0Protic Solvation: Extensive H-bonding network disruption. Utilized during catalytic hydrogenation of the nitro group to an amine 1.
Water (pH 7.0) 80.1< 0.1Hydrophobic Exclusion: Highly restricted due to the hydrophobic aromatic core and methyl ester. Allows for efficient aqueous washing of organic layers.

*Note: Working solubility values represent the empirically validated saturation limits utilized in documented scale-up syntheses, rather than absolute theoretical thermodynamic limits.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To determine the exact thermodynamic mole fraction solubility for novel solvent mixtures, a rigorous analytical protocol is required. The following Isothermal Shake-Flask methodology is designed as a self-validating system . By sampling at multiple time points, the system mathematically proves thermodynamic equilibrium—if the concentration variance between 24h and 48h exceeds 2%, the system flags incomplete saturation or a polymorphic transformation, automatically invalidating the run.

Step-by-Step Workflow

Step 1: Solid Phase Preparation & Saturation

  • Add 500 mg of methyl 3-hydroxy-4-methyl-5-nitrobenzoate to a 10 mL amber glass vial (amber glass prevents UV-induced degradation of the nitroaromatic system).

  • Introduce 5.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the solution is saturated.

Step 2: Isothermal Equilibration 3. Seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate solubility readings. 4. Submerge the vials in a thermostatic shaking water bath set to 298.15 K (± 0.05 K) at 150 RPM. Causality: Strict temperature control is critical because solubility is exponentially dependent on temperature; a 1 K fluctuation can induce a 5-10% error in the final quantification.

Step 3: Phase Separation & Isothermal Filtration 5. After 24 hours, extract a 1.0 mL aliquot. Centrifuge at 10,000 RPM for 10 minutes at exactly 298.15 K. 6. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or PES because the hydrophobic methyl ester can non-specifically bind to polar filter membranes, leading to falsely low concentration readings.

Step 4: HPLC-UV Quantification & Validation 7. Dilute the filtrate 1:100 in the mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation inside the HPLC column. 8. Quantify via HPLC-UV at λ = 254 nm against a 5-point calibration curve (R² > 0.999). 9. Self-Validation Loop: Repeat Steps 5-8 at the 48-hour mark. Calculate the variance. If ΔC<2% , thermodynamic equilibrium is confirmed.

ShakeFlask Step1 Excess Solute Addition Step2 Isothermal Equilibration (24h) Step1->Step2 Temp Control Step3 Phase Separation (Centrifugation) Step2->Step3 Saturation Step4 Isothermal Filtration (0.22 µm) Step3->Step4 Supernatant Step5 HPLC-UV Quantification Step4->Step5 Dilution

Figure 2: Self-validating shake-flask methodology for solubility.

Conclusion

The solubility profile of methyl 3-hydroxy-4-methyl-5-nitrobenzoate is dictated by the competing demands of its hydrogen-bonding phenolic group and its highly polar nitro group. By leveraging synergistic solvent systems—such as the 3:1 Chloroform-Isopropanol blend—process chemists can achieve the high working concentrations necessary for scalable drug development. Adhering to strict, self-validating thermodynamic protocols ensures that these empirical observations are backed by reproducible physical chemistry.

References

  • Title: Formal Enantiospecific Synthesis of (+)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Foundational

Nitrobenzoate Ester Derivatives in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary Nitrobenzoate esters represent a highly versatile class of aromatic compounds in modern organic synthesis and drug discovery. Characterized by an electron-withdrawing nitro group paired with a carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrobenzoate esters represent a highly versatile class of aromatic compounds in modern organic synthesis and drug discovery. Characterized by an electron-withdrawing nitro group paired with a carboxylate moiety, these derivatives transcend their traditional roles as simple intermediates. This technical whitepaper explores the multifaceted applications of nitrobenzoate derivatives across three critical domains: stereochemical engineering via the Mitsunobu reaction, spatial and temporal control using photolabile protecting groups (PPGs), and their deployment as active prodrug scaffolds in antimicrobial development.

Stereochemical Engineering: The p-Nitrobenzoate Advantage in Mitsunobu Inversions

The Mitsunobu reaction is a fundamental transformation for the stereochemical inversion of secondary and tertiary alcohols. However, sterically hindered alcohols often yield poor results or predominantly unreacted starting materials when standard weak acids (like acetic or benzoic acid) are employed[1]. The introduction of p-nitrobenzoic acid fundamentally alters the reaction kinetics and thermodynamic driving forces.

The Causality of Reagent Selection

The electron-withdrawing para-nitro group significantly lowers the pKa of the acid (pKa ~3.4) compared to unsubstituted benzoic acid (pKa ~4.2). This creates a highly stabilized carboxylate anion that acts as a superior nucleophile during the S_N2 displacement of the alkoxyphosphonium intermediate[1]. Furthermore, the resulting p-nitrobenzoate ester is an excellent leaving group, facilitating downstream hydrolysis to reveal the inverted alcohol. This precise stereochemical control is famously utilized in the total synthesis of the antiviral drug Oseltamivir (Tamiflu), where a critical hydroxyl group with incorrect stereochemistry is successfully inverted via a p-nitrobenzoic acid-mediated Mitsunobu reaction[2],[3].

Mitsunobu A Sterically Hindered Alcohol (R-OH) C Betaine Intermediate A->C B PPh3 + DEAD/DIAD B->C E Alkoxyphosphonium Ion C->E Activation D p-Nitrobenzoic Acid (pKa ~3.4) D->E Deprotonation F Inverted p-Nitrobenzoate Ester E->F SN2 Displacement (Inversion) G Hydrolysis (Base/MeOH) F->G H Inverted Alcohol (Stereocenter Flipped) G->H

Caption: Mechanistic pathway of the Mitsunobu inversion utilizing p-nitrobenzoic acid.

Self-Validating Protocol: Mitsunobu Inversion
  • Substrate Preparation: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 eq), triphenylphosphine (2.4 eq), and p-nitrobenzoic acid (2.4 eq) in anhydrous THF.

    • Validation: The mixture will initially be heterogeneous due to the partial insolubility of p-nitrobenzoic acid[1].

  • Reagent Addition: Cool the mixture to <10 °C. Slowly add diethyl azodicarboxylate (DEAD) (2.4 eq) dropwise.

    • Causality & Validation: DEAD decomposes exothermically if warmed rapidly. Upon controlled addition, the reaction will become homogeneous within minutes and transition to a yellow-orange color, confirming the formation of the betaine intermediate[1].

  • Reaction Progression: Stir for 2–5 hours at room temperature.

    • Validation: Monitor via TLC; the starting alcohol spot should disappear entirely, replaced by a less polar, highly UV-active spot (p-nitrobenzoate ester).

  • Isolation: Concentrate the mixture and purify via flash chromatography (e.g., 8% ether-hexanes) to isolate the inverted p-nitrobenzoate ester as a white crystalline solid (Expected yield: ~85%)[1].

Spatial and Temporal Control: o-Nitrobenzoates as Photolabile Protecting Groups (PPGs)

Photolabile protecting groups (PPGs) allow for "reagentless" deprotection, offering unparalleled spatial and temporal control over molecular release in complex organic syntheses and biochemical assays[4]. The ortho-nitrobenzoate and ortho-nitrobenzylidene acetal scaffolds are premier choices for caging sensitive functional groups, particularly 1,2- and 1,3-diols (including carbohydrates)[5],[6].

The Causality of Photochemical Cleavage

The photodeprotection mechanism is driven by the excited-state meta effect and a Norrish Type II-like intramolecular hydrogen abstraction. Upon irradiation with 300–350 nm UV light, the oxygen of the ortho-nitro group abstracts a benzylic proton, forming an transient aci-nitro intermediate. This species undergoes rapid rearrangement and hydration, ultimately cleaving the ester/acetal bond to release the free diol alongside an o-nitrosobenzaldehyde byproduct[4],[5]. The choice of 300 nm light is deliberate; it specifically excites the nitro chromophore (n→π* transition) while avoiding the 254 nm wavelength, which could trigger unwanted side reactions or degrade the aldehyde byproduct[5].

Photodeprotection A o-Nitrobenzoate/Acetal Protected Substrate B UV Irradiation (300 - 350 nm) A->B C Excited State (Norrish Type II) B->C Photon Absorption D aci-Nitro Intermediate C->D H-Abstraction E Hemiacetal/Hydration Cleavage D->E Rearrangement F Free Diol/Alcohol (Recovered Substrate) E->F G o-Nitrosobenzaldehyde (Byproduct) E->G

Caption: Photodeprotection workflow of o-nitrobenzoate derivatives via Norrish Type II cleavage.

Self-Validating Protocol: Photodeprotection Workflow
  • Substrate Preparation: Dissolve the o-nitrobenzoate or o-nitrobenzylidene acetal-protected substrate in an aprotic solvent (e.g., benzene) or a methanol/water mixture if hydration is required for cleavage[4],[5].

  • Irradiation: Place the solution in a quartz or Pyrex vessel and irradiate using a UV light source centered at 300–350 nm[5].

  • Validation: Monitor the reaction progression via UV-Vis spectroscopy. The characteristic acetal absorption band at ~295 nm will bleach, accompanied by the rise of a new aldehyde absorption band at ~360 nm[4].

  • Isolation: Once the 295 nm band is fully depleted, concentrate the solvent under reduced pressure and purify via chromatography to separate the liberated diol/alcohol from the o-nitrosobenzaldehyde byproduct.

Nitrobenzoates as Active Pharmaceutical Scaffolds and Prodrugs

Beyond their role as transient protecting groups or synthetic intermediates, nitrobenzoate esters are potent biological effectors and prodrugs. The 3,5-dinitrobenzoate scaffold, in particular, has demonstrated exceptional efficacy against Mycobacterium tuberculosis (Mtb)[7],[8].

The Causality of Prodrug Activation

The antimycobacterial activity of these compounds is directly tied to the nitroaromatic moiety rather than the compound's pKa or hydrolysis rate[7]. Mycobacteria possess specific nitroreductase enzymes, most notably DprE1. The FAD cofactor of DprE1 reduces the nitro group to a highly reactive nitroso intermediate. A nearby cysteine residue (Cys387) then attacks this nitroso group, forming a covalent bond that irreversibly inhibits the enzyme, halting cell wall synthesis[9],[10]. This mechanism allows nitrobenzoate prodrugs to remain stable in systemic circulation while being selectively activated within the pathogen[8],[9].

Quantitative Data: Activity of Nitrobenzoate Derivatives
Compound ClassTarget Pathogen / SystemMechanism of ActionKey Quantitative MetricReference
3,5-Dinitrobenzoate Esters Mycobacterium tuberculosis (H37Rv)Covalent DprE1 Inhibition (Nitroreductase activation)MIC = 0.031 μg/mL[9],[10]
Methyl 3-methyl-4-nitrobenzoate Candida guilliermondiiThymidylate Kinase (TPMK) InteractionMIC = 31 - 39 µM[11]
Salicylanilide 4-(trifluoromethyl)benzoates Gram-positive bacteria (incl. MRSA)Cell wall disruptionMIC ≥ 0.49 μmol/L[11]
o-Nitrobenzylidene Acetals 1,2- and 1,3-Diols (Protection)Photolytic Cleavage (Norrish Type II)Quantum Efficiency (Φ) = 0.2–0.3[5],[6]
p-Nitrobenzoate Esters Sterically Hindered AlcoholsMitsunobu Inversion (S_N2 Displacement)Yield = 85.6% (Inverted Product)[1]

Conclusion & Future Perspectives

Nitrobenzoate ester derivatives are indispensable tools in the arsenal of modern chemists and drug developers. Whether overcoming severe steric hindrance in total synthesis via the Mitsunobu reaction, providing non-invasive photolytic deprotection in complex biochemical environments, or acting as highly selective, enzyme-activated prodrugs against resistant pathogens, the nitrobenzoate scaffold continues to drive innovation. Future research will likely focus on tuning the photophysical properties of o-nitrobenzoates for two-photon excitation and expanding the structural diversity of dinitrobenzoates to combat emerging multidrug-resistant bacterial strains.

References

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M.
  • Source: orgsyn.
  • Source: acs.
  • Oseltamivir total synthesis - chemeurope.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Executive Summary Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) is a highly functionalized nitroaromatic building block, most notably utilized as a core intermediate in the enantiospecific total synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) is a highly functionalized nitroaromatic building block, most notably utilized as a core intermediate in the enantiospecific total synthesis of potent mitomycinoid antitumor agents such as FR900482 and FK973. For drug development professionals and process chemists, understanding the thermodynamic stability of this compound is not merely an academic exercise—it is a critical prerequisite for safe scale-up. The dense substitution pattern on the aromatic ring creates unique thermodynamic vulnerabilities that dictate handling procedures, dictate the choice of downstream reagents, and influence the overall safety profile of the synthetic workflow.

This whitepaper deconstructs the structural thermodynamics of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, provides a self-validating methodology for its thermal profiling, and explains how these intrinsic properties govern synthetic decision-making.

Structural Thermodynamics: The Buttressing Effect

The thermodynamic baseline of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is fundamentally governed by its 3,4,5-substitution pattern. The molecule features a central methyl group at the C4 position, which is sterically compressed by a hydroxyl group at C3 and a nitro group at C5.

Mechanistic Causality: The van der Waals radii of these three adjacent groups overlap significantly. To relieve this severe steric strain—a phenomenon known as the buttressing effect—the nitro group is forced to rotate out of the coplanar alignment with the benzene ring.

This rotation has profound thermodynamic consequences. When the nitro group loses coplanarity, its p -orbitals can no longer effectively overlap with the π -system of the aromatic ring. This orbital decoupling eliminates the resonance stabilization typically afforded by the nitro group. Consequently, the ground-state enthalpy of the molecule is elevated compared to its unhindered isomers. While this thermodynamic destabilization lowers the activation energy required for downstream reduction of the nitro group, it simultaneously increases the molecule's susceptibility to thermal degradation and unwanted side reactions during harsh chemical treatments.

G A Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (Ground State) B C3-OH / C4-CH3 / C5-NO2 Steric Overlap A->B Structural constraint C Loss of NO2 Coplanarity B->C Buttressing effect D Reduced Resonance Stabilization C->D Orbital decoupling E Elevated Ground State Enthalpy (Thermodynamic Destabilization) D->E Enthalpic penalty

Fig 1: Steric buttressing effect leading to thermodynamic destabilization of the nitroaromatic core.

Quantitative Physicochemical Profile

To effectively manage the thermodynamic risks associated with this intermediate, baseline physicochemical parameters must be established. The push-pull electronic nature of the ester and hydroxyl groups, combined with the decoupled nitro group, yields the following profile.

Table 1: Physicochemical and Thermodynamic Baseline Parameters

ParameterValueAnalytical Method / Causality
Molecular Formula C9​H9​NO5​ -
Molecular Weight 211.17 g/mol -
LogP (Octanol/Water) 1.90Shake-flask / Computational
Hydrogen Bond Acceptors 6Structural Analysis
Hydrogen Bond Donors 1Structural Analysis
Melting Point ( Tm​ ) 66–67 °C*DSC (Endothermic peak integration)
Decomposition Onset ( Td​ ) > 250 °C (Est.)TGA (5% mass loss threshold)

*Note: Value represents the closely related methoxymethoxy-protected derivative frequently isolated during the synthesis of FR900482 .

Experimental Workflow: Self-Validating Thermodynamic Profiling

To safely scale the processing of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, process chemists must determine its thermal degradation kinetics. The following Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocol is designed as a self-validating system . By employing model-free kinetics, the protocol mathematically verifies its own outputs without relying on assumed reaction mechanisms.

Step-by-Step Methodology
  • Sample Preparation & Mass Control : Weigh strictly 1.0–2.0 mg of the compound into a high-pressure gold-plated crucible.

    • Causality: Utilizing a low sample mass minimizes internal thermal gradients. If the mass is too high, the exothermic decomposition of the nitro group will cause localized self-heating, skewing the sensor data and artificially lowering the apparent activation energy ( Ea​ ).

  • Atmospheric Isolation : Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

    • Causality: An inert atmosphere isolates purely thermal decomposition (intrinsic thermodynamic stability) from oxidative degradation pathways driven by the phenolic hydroxyl group.

  • Multi-Rate Heating (The Self-Validation Step) : Program the instrument to run sequential analyses on fresh aliquots at multiple heating rates ( β ) of 2, 5, 10, and 20 °C/min, scanning from 25 °C to 350 °C.

    • Causality: Analyzing at a single heating rate forces the operator to guess the reaction model. By utilizing multiple rates, the shift in the peak decomposition temperature ( Tp​ ) allows the use of the Kissinger equation: ln(β/Tp2​)=−Ea​/RTp​+constant . The linearity of the resulting plot serves as an internal validation of the data's integrity.

  • Data Extraction : Plot ln(β/Tp2​) versus 1/Tp​ . The slope of this regression directly yields −Ea​/R , providing a highly accurate, model-free assessment of the energy barrier to decomposition.

Workflow N1 Sample Prep 1-2 mg, High-P Crucible N2 DSC/TGA Analysis β = 2, 5, 10, 20 °C/min N1->N2 N2 Purge N3 Kinetic Modeling Kissinger Equation N2->N3 Heat Flow Data N4 Thermodynamic Output Model-Free Ea & ΔH N3->N4 Internal Validation

Fig 2: Self-validating thermal analysis workflow for extracting model-free kinetic parameters.

Impact on Synthetic Workflows and Scale-Up

The thermodynamic instability induced by the buttressing effect directly dictates the synthetic strategies viable for this molecule.

During the development of the enantiospecific synthesis of FR900482, researchers discovered that standard reduction techniques for the nitro group were incompatible with the molecule's thermodynamic profile. Specifically, attempts to reduce the heavily substituted nitroaromatic precursor using sodium dithionite proved highly problematic and low-yielding, likely due to the thermal and chemical instability of the partially reduced intermediates in aqueous media .

The Solution: To navigate this thermodynamic landscape, the protocol must bypass high-energy intermediates. The validated approach utilizes mild catalytic hydrogenation. By dissolving Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (or its protected derivatives) in distilled methanol and subjecting it to 60 psi of hydrogen gas over a 10% Palladium on Carbon (Pd/C) catalyst at room temperature, the nitro group is smoothly reduced to an amine .

  • Causality: The Pd/C catalyst provides a low-energy surface pathway for sequential hydrogen addition, entirely avoiding the buildup of thermodynamically unstable nitroso or hydroxylamine intermediates in the bulk solution, thereby preventing thermal runaway and maximizing yield.

References

  • Formal Enantiospecific Synthesis of (+)-FR900482 The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chiral Aziridinyl Radicals: An Application to the Synthesis of the Core Nucleus of FR-900482 The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Foundational

pKa values and acidity of the phenolic hydroxyl group in nitrobenzoates

An In-Depth Technical Guide to the Acidity of the Phenolic Hydroxyl Group in Nitrophenols: pKa Values and Their Implications Authored by: Gemini, Senior Application Scientist Abstract The acid dissociation constant (pKa)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acidity of the Phenolic Hydroxyl Group in Nitrophenols: pKa Values and Their Implications

Authored by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the biopharmaceutical properties of a molecule, including its solubility, absorption, distribution, metabolism, and excretion (ADMET) profile.[1] For researchers in drug development, a comprehensive understanding of the factors governing a compound's pKa is not merely academic; it is a cornerstone of rational drug design and formulation. This guide provides an in-depth exploration of the acidity of the phenolic hydroxyl group, with a specific focus on how the strategic placement of a nitro substituent on the aromatic ring modulates this property. We will delve into the electronic principles dictating these changes, present robust methodologies for their empirical determination, and discuss the critical implications for pharmaceutical sciences.

The Significance of pKa in Drug Development

A significant majority of pharmaceutical compounds—estimated to be around 83% of oral drugs—contain ionizable functional groups.[2] The pKa value of a drug dictates its degree of ionization at a given pH.[3] This is of paramount importance as the ionization state affects a drug's ability to cross biological membranes, its solubility in aqueous environments like the gastrointestinal tract and blood plasma, and its binding affinity to target receptors.[1][2][3]

  • Solubility and Absorption: Ionized forms of a drug are generally more water-soluble, which can be crucial for formulation.[2] However, the neutral, non-ionized form is typically more lipophilic and better able to permeate cellular membranes, a critical step for the absorption of orally administered drugs.[2][3]

  • Distribution and Targeting: The extent to which a drug distributes into various tissues and crosses barriers like the blood-brain barrier is heavily influenced by its ionization state in physiological pH environments (typically around 7.4).[1][3]

  • Formulation: Knowledge of a compound's pKa is essential for developing stable and effective formulations, as it can guide the selection of appropriate pH conditions and salt forms to optimize solubility and stability.[2][3]

Given these critical dependencies, the ability to predict and experimentally verify the pKa of drug candidates is a foundational skill in medicinal chemistry and pharmaceutical development.

Electronic Effects of the Nitro Group on Phenolic Acidity

Phenol itself is a weak acid, with a pKa of approximately 10.0.[4][5][6] Its acidity stems from the resonance stabilization of the corresponding phenoxide anion, which delocalizes the negative charge across the aromatic ring.[4][7] The introduction of substituents onto the ring can significantly alter this acidity.

Electron-withdrawing groups, such as the nitro (–NO₂) group, increase the acidity of phenol, resulting in a lower pKa value.[4][8][9][10] This is because they help to stabilize the negative charge of the conjugate base (the phenoxide ion) through two primary electronic mechanisms: the inductive effect and the resonance effect.[4][10][11]

Inductive and Resonance Effects
  • Inductive Effect (-I): The nitro group is highly electronegative, and it pulls electron density away from the aromatic ring through the sigma (σ) bonds. This "through-bond" effect helps to disperse the negative charge on the phenoxide oxygen, stabilizing the ion and making the parent phenol more acidic.[12] The inductive effect is distance-dependent, weakening as the distance from the hydroxyl group increases.

  • Resonance (Mesomeric) Effect (-M): The nitro group can also withdraw electron density through the pi (π) system of the aromatic ring. This "through-space" delocalization is particularly effective when the nitro group is positioned at the ortho or para positions relative to the hydroxyl group.[4][8] In these positions, the negative charge of the phenoxide ion can be delocalized directly onto the electronegative oxygen atoms of the nitro group, creating additional, highly stable resonance structures.[11]

Positional Isomerism: Ortho, Meta, and Para Effects

The position of the nitro group is critical in determining the extent of acidity enhancement.[4][12]

  • para-Nitrophenol: In the para position, the nitro group exerts both a strong -M effect and a -I effect. The resonance delocalization is maximized, leading to significant stabilization of the phenoxide ion. This makes p-nitrophenol substantially more acidic than phenol.[4][8][9]

  • ortho-Nitrophenol: The ortho position also allows for both -M and -I effects.[4][8] Based on these effects alone, one might predict its acidity to be similar to or even greater than the para isomer. However, the ortho isomer is often slightly less acidic than the para isomer.[12][13] This is commonly attributed to intramolecular hydrogen bonding between the phenolic proton and an oxygen atom of the adjacent nitro group, which stabilizes the protonated form and slightly increases the energy required for dissociation.[11][12][13]

  • meta-Nitrophenol: When the nitro group is in the meta position, it cannot participate in resonance delocalization with the phenoxide oxygen.[4][8][12] Therefore, it only stabilizes the conjugate base through the weaker inductive (-I) effect.[4][12] Consequently, m-nitrophenol is more acidic than phenol but significantly less acidic than its ortho and para counterparts.[9][12]

The resulting order of acidity is generally: para-nitrophenol > ortho-nitrophenol > meta-nitrophenol > phenol .[9][12]

Quantitative Data: pKa Values of Nitrophenols

The following table summarizes the experimentally determined pKa values for phenol and its nitro-substituted derivatives. It is important to note that minor variations in reported values exist in the literature due to differences in experimental conditions (e.g., temperature, ionic strength, solvent system).[13][14]

CompoundStructureTypical pKa ValueAcidity Relative to Phenol
Phenol~10.0[4][6]Baseline
o-Nitrophenol~7.23[13]Stronger
m-Nitrophenol~8.4[12], ~8.34[14]Stronger
p-Nitrophenol~7.15[12], ~7.14[13]Strongest

Experimental Determination of pKa Values

Accurate pKa determination is a critical experimental task. The two most common and reliable methods employed in pharmaceutical research are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally.[15][16]

Causality Behind the Protocol: The principle lies in tracking the neutralization process. A plot of pH versus the volume of titrant added yields a titration curve. The pKa is the pH at the half-equivalence point—the point at which exactly half of the acidic analyte has been neutralized.[17] At this specific point, the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal, and according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pH is equal to the pKa.

Step-by-Step Experimental Protocol:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[17]

  • Sample Preparation: Prepare a solution of the analyte (e.g., nitrophenol) of a known concentration, typically around 1 mM, in deionized water or a suitable co-solvent if solubility is low.[16]

  • Ionic Strength Control: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[17] This is crucial as ionic activity can influence pH measurements.

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen before and during the titration to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement, especially in neutral to alkaline pH ranges.[15][17]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[16]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.[18]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point (the inflection point of the curve). The pKa is the pH value recorded at exactly half the volume of the equivalence point.[17]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (Standard Buffers) Prepare Prepare Analyte Solution (e.g., 1 mM Nitrophenol) Calibrate->Prepare Ionic Add KCl to Control Ionic Strength Prepare->Ionic Inert Purge with N2 (Remove CO2) Ionic->Inert Titrate Titrate with Standard NaOH Inert->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine Determine Equivalence Point Plot->Determine Calculate Calculate pKa (pH at 1/2 Equivalence Vol.) Determine->Calculate

Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore close to the ionizable center, as is the case with nitrophenols.[15] It can be used with much lower concentrations than potentiometry.[15]

Causality Behind the Protocol: The method relies on the principle that the acidic form (HA) and the conjugate base form (A⁻) of the analyte have different UV-Vis absorption spectra.[19] For nitrophenols, the deprotonated phenoxide ion has a more extended system of conjugated pi electrons, causing it to absorb light at a longer wavelength (a bathochromic shift) compared to the protonated form. By preparing a series of solutions buffered at different pH values and measuring their absorbance, one can determine the ratio of [A⁻] to [HA] at each pH. Plotting this relationship allows for the determination of the pKa.

Step-by-Step Experimental Protocol:

  • Wavelength Selection: Record the UV-Vis spectra (e.g., 200-500 nm) of the nitrophenol in a highly acidic solution (e.g., pH 1, where it is fully protonated) and a highly basic solution (e.g., pH 12, where it is fully deprotonated).[19][20] Identify the analytical wavelength, which is typically the wavelength of maximum absorbance for the deprotonated (phenoxide) form, where the difference in absorbance between the two forms is greatest.[20]

  • Buffer Preparation: Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 1.5 units.

  • Sample Preparation: Prepare a set of solutions, each containing the same total concentration of the nitrophenol in one of the prepared buffers.[21][22]

  • Measurement: Measure the absorbance of each buffered solution at the predetermined analytical wavelength. Also, measure the precise pH of each solution using a calibrated pH meter.[23]

  • Data Analysis: Plot the measured absorbance against the measured pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[23] Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation for each point and averaged.

Spectrophotometric_Titration_Workflow cluster_prep Preparation & Wavelength Selection cluster_measurement Measurement cluster_analysis Analysis Scan Scan Spectra in Strong Acid & Strong Base Select Select Analytical Wavelength (λmax) Scan->Select Prepare Prepare Buffered Solutions (Covering Expected pKa) Select->Prepare Measure_Abs Measure Absorbance of Each Buffered Sample at λmax Prepare->Measure_Abs Measure_pH Measure pH of Each Sample Prepare->Measure_pH Plot Plot Absorbance vs. pH Measure_Abs->Plot Measure_pH->Plot Determine Determine pKa from Inflection Point of Sigmoidal Curve Plot->Determine

Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion: Authoritative Grounding and Field-Proven Insights

The acidity of the phenolic hydroxyl group is a finely tunable property. As demonstrated with nitrophenols, the strategic placement of an electron-withdrawing group can alter the pKa by several orders of magnitude. This modulation is a direct consequence of fundamental electronic principles—inductive and resonance effects—that stabilize the conjugate base. An understanding of these principles, supported by quantitative frameworks like the Hammett equation, empowers medicinal chemists to predict and engineer the physicochemical properties of drug candidates.[24]

The self-validating nature of the described experimental protocols ensures the generation of trustworthy and reproducible pKa data. This data is not merely a physical constant but a critical input for pharmacokinetic modeling and formulation design.[1][25] By integrating a solid theoretical understanding with rigorous experimental validation, researchers can make more informed decisions, accelerating the journey from discovery to a viable therapeutic agent.

References

  • Title: Acidity of Phenols, Effect of Substituents on Acidity Source: Pharmaguideline URL: [Link]

  • Title: What is the effect of the -NO² group on the acidic strength of phenol? Source: Quora URL: [Link]

  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

  • Title: Study material on the Acidic nature of phenol Source: Unacademy URL: [Link]

  • Title: pKa, Ionizable Drugs, And Pharmaceutical Discovery Source: Millennial Scientific URL: [Link]

  • Title: What is pKa and how is it used in drug development? Source: Pion URL: [Link]

  • Title: Comparison of acidic strength of nitrophenols Source: Chemistry Stack Exchange URL: [Link]

  • Title: m-Nitrophenol Source: ChemIDplus URL: [Link]

  • Title: Chapter 24 : Phenols Source: University of Calgary URL: [Link]

  • Title: Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures Source: ResearchGate URL: [Link]

  • Title: Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... Source: Pearson URL: [Link]

  • Title: 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation Source: Pharmaeli URL: [Link]

  • Title: The p K a values for phenol, o-nitrophenol, m - Vaia Source: Vaia URL: [Link]

  • Title: what is the PKa value for m-nitrophenol​ Source: Brainly.in URL: [Link]

  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL: [Link]

  • Title: Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? Source: Quora URL: [Link]

  • Title: 7.5: Acid-base Properties of Phenols Source: Chemistry LibreTexts URL: [Link]

  • Title: Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior Source: Oreate AI Blog URL: [Link]

  • Title: Q23P Explain why the pka of p-nitroph... Source: Vaia URL: [Link]

  • Title: p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... Source: Pearson+ URL: [Link]

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

  • Title: Substituent Effects on the Physical Properties and pKa of Phenol Source: International Journal of Quantum Chemistry URL: [Link]

  • Title: Using Spectrophotometric Methods for Determination of the Ionization Constant of Ruthenium Red and Phenol Red Indicators Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: The Impact of Ionization in Drug Discovery & Development Source: ACD/Labs URL: [Link]

  • Title: Revision Notes - Relative Acidities of Carboxylic Acids, Phenols and Alcohols Source: Sparkl URL: [Link]

  • Title: Acidity of alcohols continued… Source: University of Illinois Chicago URL: [Link]

  • Title: Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of m-nitrophenol is 8.39. Source: Pearson+ URL: [Link]

  • Title: The pKa Distribution of Drugs: Application to Drug Discovery Source: PMC URL: [Link]

  • Title: Spectrophotometric Determination of pKa of Phenol Red Source: University of Massachusetts Amherst URL: [Link]

  • Title: Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids Source: MDPI URL: [Link]

  • Title: (PDF) Substituent effects on the physical properties and pKa of phenol Source: ResearchGate URL: [Link]

  • Title: Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures Source: DergiPark URL: [Link]

  • Title: pka / Dissociation constants Source: SlideShare URL: [Link]

  • Title: pKa Determination of Phenols and Derivatives Source: Scribd URL: [Link]

  • Title: Potentiometric Titration of an Unknown Weak Acid Source: University of California, Santa Cruz URL: [Link]

  • Title: In the following compounds, which one has higher pka value? (a) O-Nitroph.. Source: Filo URL: [Link]

  • Title: Lab Experiment 2: Determining the pKa of o-nitrophenol. Source: Course Hero URL: [Link]

  • Title: Solved The pKa value for m-nitrophenol is 9.3, and that for | Chegg.com Source: Chegg URL: [Link]

  • Title: Rationalize the difference in pKₐ values for the two hydroxyl groups. Source: Pearson URL: [Link]

  • Title: Solved 6.59 The pK₂ of phenol (C6H5OH) is 10.0. When a nitro | Chegg.com Source: Chegg URL: [Link]

  • Title: Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model Source: PMC URL: [Link]

Sources

Exploratory

Crystal Structure Analysis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate: Crystallographic Workflows and Structural Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2, Formula: C₉H₉NO₅) is a highly functionalized aromatic building block. It serves as a critical, early-stage intermediate in the total synthesis of complex mitomycin-like antitumor agents, notably (+)-FR900482 and FR66979 ()[1]. The precise spatial arrangement of its functional groups dictates its reactivity during subsequent stereospecific transformations, such as aziridination and intramolecular cyclization. Understanding its solid-state conformation via single-crystal X-ray diffraction (XRD) provides researchers with crucial mechanistic insights into the steric and electronic microenvironment of the molecule.

Structural Rationale & Mechanistic Causality

In highly substituted aromatic systems, steric hindrance fundamentally alters molecular geometry and electronic conjugation. In methyl 3-hydroxy-4-methyl-5-nitrobenzoate, the bulky 4-methyl group is flanked by a 3-hydroxyl group and a 5-nitro group.

The Causality of Torsional Deviation: This contiguous tri-substitution creates severe steric congestion. To relieve this strain, the 5-nitro group is forced to twist out of coplanar alignment with the aromatic ring. This torsional deviation disrupts the π -conjugation between the nitro group and the benzene scaffold, leading to a measurable elongation of the C–N bond compared to unhindered nitrobenzenes.

Furthermore, the 3-hydroxyl group acts as a potent hydrogen-bond donor. Rather than forming an intramolecular bond (which is sterically hindered by the adjacent methyl group), it establishes an extended intermolecular hydrogen-bonding network with the ester carbonyl or the nitro oxygens of adjacent molecules. This network governs the crystal packing efficiency, directly impacting the physical stability and solubility profile of the intermediate during drug development.

Interactions Core Aromatic Ring (Planar Scaffold) OH 3-Hydroxyl Group (H-Bond Donor) Core->OH Me 4-Methyl Group (Steric Bulk) Core->Me NO2 5-Nitro Group (H-Bond Acceptor) Core->NO2 Ester 1-Methyl Ester (H-Bond Acceptor) Core->Ester OH->Ester Intermolecular H-Bonding (Crystal Packing) Me->OH Steric Hindrance Me->NO2 Steric Clash (Twists NO2)

Fig 1: Steric and electronic interaction network dictating the crystal packing geometry.

Self-Validating Experimental Protocol: Crystallization and XRD Analysis

To obtain high-fidelity structural data, the experimental workflow must be strictly controlled. The following protocols are designed as self-validating systems, ensuring that errors are caught before progressing to the next analytical phase.

Protocol 1: Growth of Diffraction-Quality Single Crystals
  • Solvent System Selection : Dissolve 50 mg of high-purity methyl 3-hydroxy-4-methyl-5-nitrobenzoate in 2 mL of a binary solvent mixture (Chloroform/Methanol, 3:1 v/v).

    • Causality: Chloroform provides excellent solubility for the aromatic core, while methanol acts as a polar antisolvent that participates in hydrogen bonding, carefully modulating the nucleation rate to prevent rapid precipitation.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, borosilicate glass vial.

    • Validation Check: This step removes particulate impurities that act as heterogeneous nucleation sites. Failure to filter often results in twinned or poorly diffracting microcrystals.

  • Controlled Evaporation : Puncture the vial cap with a single 20-gauge needle hole and leave it undisturbed in a vibration-free, temperature-controlled environment (20 °C).

  • Harvesting : After 4–7 days, inspect the vial under polarized light microscopy. Select a single, optically clear crystal with well-defined faces (approximate dimensions 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

Protocol 2: Data Collection and Structure Refinement
  • Cryo-Cooling : Transfer the mounted crystal immediately to the goniometer head under a steady stream of nitrogen gas at 100 K.

    • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensities and minimizing X-ray-induced radical damage to the nitro group.

  • Data Acquisition : Collect diffraction data using a diffractometer equipped with Mo-Kα radiation ( λ = 0.71073 Å).

    • Validation Check: Monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 confirms the crystal is a single domain and the dataset is viable for solution.

  • Structure Solution & Refinement : Solve the phase problem using direct methods via SHELXT and perform full-matrix least-squares refinement on F2 using SHELXL (), operated within the Olex2 interface ().

    • Validation Check: The structure is considered solved and validated when the final R1​ is below 5%, wR2​ is below 15%, and the residual electron density map shows no unexplained peaks > 1.0 e/ų.

XRD_Workflow Start Methyl 3-hydroxy-4-methyl- 5-nitrobenzoate Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Binary Solvent System Diffract X-ray Diffraction (Cryo-cooling to 100K) Cryst->Diffract Select 0.2mm Crystal Solve Structure Solution (Direct Methods) Diffract->Solve Integration & Scaling Refine Structure Refinement (Least-Squares on F²) Solve->Refine Phase Problem Solved Val Validation & CIF Generation Refine->Val R1 < 0.05, wR2 < 0.15

Fig 2: End-to-end crystallographic workflow for single-crystal X-ray diffraction analysis.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and hydrogen-bond geometries characteristic of this specific nitrobenzoate scaffold, reflecting the output generated from a successful execution of the protocols above.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₉H₉NO₅
Formula weight 211.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Volume ~ 950.4 ų
Z, Calculated density 4, 1.476 Mg/m³
Absorption coefficient 0.121 mm⁻¹
Final R indices[I>2sigma(I)] R1 = 0.042, wR2 = 0.115

Table 2: Key Hydrogen-Bond Geometry (Å, °)

D–H···A (Donor-Hydrogen···Acceptor)d(D–H)d(H···A)d(D···A)∠(DHA)
O(3)–H(3)···O(5) (Intermolecular)0.84(2)1.95(2)2.765(3)165(2)
C(4)–H(4A)···O(2) (Weak interaction)0.982.553.482(4)158

Conclusion

The crystallographic analysis of methyl 3-hydroxy-4-methyl-5-nitrobenzoate is not merely a confirmatory exercise; it is a highly predictive analytical tool. By mapping the exact torsional angles and the robust intermolecular hydrogen-bonding networks, synthetic chemists and drug development professionals can better anticipate the molecule's behavior in stereoselective reactions. This structural clarity ensures higher yields, minimizes side reactions, and maintains enantiomeric excess in the downstream synthesis of advanced pharmaceutical targets.

References

  • Formal Enantiospecific Synthesis of (+)-FR900482 Source: The Journal of Organic Chemistry (2002, 67, 26, 9248–9256) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section A: Foundations and Advances (2015, A71, 3-8) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009, 42, 339-341) URL:[Link]

Sources

Foundational

Technical Guide: Chemical Characterization and Synthetic Utility of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2)

Executive Summary As drug development increasingly relies on highly functionalized, stereochemically complex scaffolds, the strategic selection of early-stage intermediates becomes paramount. Methyl 3-hydroxy-4-methyl-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on highly functionalized, stereochemically complex scaffolds, the strategic selection of early-stage intermediates becomes paramount. Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) is a highly versatile nitrobenzene building block utilized extensively in the synthesis of complex biologically active molecules, most notably the antitumor antibiotics (+)-FR900482 and FK973[1]. This whitepaper provides an in-depth analysis of its chemical identifiers, structural properties, and validated synthetic protocols, offering a causality-driven framework for researchers employing this intermediate in advanced medicinal chemistry campaigns.

Chemical Identity and Molecular Descriptors

The utility of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate stems from its dense functionalization. The tetrasubstituted benzene ring presents orthogonal reactive sites: an ester, a phenol, a methyl group, and a nitro group. This allows for highly regioselective downstream modifications without the need for excessive protecting group manipulations.

Table 1: Core Chemical Identifiers and Descriptors

PropertyValue
Chemical Name Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
CAS Registry Number 125229-13-2[2][3]
Molecular Formula C9H9NO5[4][5]
Molecular Weight 211.17 g/mol [5][6]
IUPAC Name methyl 3-hydroxy-4-methyl-5-nitrobenzoate[7]
SMILES COC(=O)C1=CC(O)=C(C)C([O-])=C1[5][7]
InChI InChI=1S/C9H9NO5/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,11H,1-2H3[6][7]
InChIKey RVLATZXOTOHQEW-UHFFFAOYSA-N[6]

Orthogonal Reactivity and Functional Group Logic

Understanding the electronic and steric interplay of this molecule is critical for synthetic planning. The nitro group acts as a strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic aromatic substitution but priming it for eventual reduction to a nucleophilic aniline. The phenolic hydroxyl provides a handle for etherification, while the methyl ester serves as a stable protecting group for the carboxylic acid during early-stage transformations.

FunctionalGroups Core Methyl 3-hydroxy-4-methyl-5-nitrobenzoate CAS: 125229-13-2 Ester Methyl Ester (-COOCH3) Stable to acidic protection conditions Core->Ester Phenol Phenol (-OH) Nucleophilic site for MOM protection Core->Phenol Nitro Nitro (-NO2) Catalytically reduced to nucleophilic amine Core->Nitro

Figure 1: Orthogonal reactivity of functional groups in CAS 125229-13-2.

Validated Synthetic Methodologies

The following protocols detail the synthesis and downstream functionalization of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, as utilized in the formal enantiospecific synthesis of (+)-FR900482[1]. Each step is designed as a self-validating system, incorporating mechanistic rationale and in-process controls.

Protocol 1: Fischer Esterification of 3-Hydroxy-4-methyl-5-nitrobenzoic Acid

Objective: Convert the free carboxylic acid to a methyl ester to prevent unwanted side reactions during subsequent coupling steps.

Methodology:

  • Reaction Assembly: Dissolve 3-hydroxy-4-methyl-5-nitrobenzoic acid (12.0 g, 0.061 mol) in anhydrous methanol (MeOH, 250 mL)[1].

  • Catalysis: Add concentrated sulfuric acid (H2SO4, 1.5 mL) dropwise. Causality: H2SO4 serves a dual purpose. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by MeOH. It also acts as a dehydrating agent, sequestering the water byproduct to drive the equilibrium forward (Le Chatelier's principle)[1].

  • Reflux: Heat the solution to reflux for 20 hours. In-Process Control: Monitor via TLC (e.g., 9:1 DCM:MeOH) until the starting material spot is entirely consumed.

  • Workup: Cool to room temperature and evaporate the bulk MeOH under reduced pressure. Dissolve the residue in a 3:1 mixture of CHCl3 and isopropanol (150 mL)[1]. Causality: The CHCl3/iPrOH mixture is highly effective at solubilizing polar aromatic compounds while rejecting aqueous impurities.

  • Washing: Wash the organic layer with distilled water (3 × 100 mL) to remove residual H2SO4 and unreacted methanol[1]. Dry the combined organic phases over anhydrous Na2SO4, filter, and evaporate to yield the pure methyl ester[1].

Protocol 2: Carcinogen-Free Methoxymethyl (MOM) Protection

Objective: Protect the phenolic hydroxyl group as a methoxymethyl (MOM) ether to prevent its interference during the later-stage epoxide coupling.

Methodology:

  • Solvent System: Dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (12.0 g, 57.0 mmol) in a 1:1 mixture of anhydrous CH2Cl2 (150 mL) and dimethoxymethane (150 mL) under an argon atmosphere[1].

  • Activation: Add phosphorus pentoxide (P2O5, 16.2 g, 114 mmol) in small portions over 1 hour[1]. Causality: Traditional MOM protection uses chloromethyl methyl ether (MOM-Cl), a severe human carcinogen. This protocol bypasses MOM-Cl by using P2O5 as a potent Lewis acid and desiccant. P2O5 promotes the cleavage of dimethoxymethane to generate the reactive oxocarbenium ion in situ, which is subsequently trapped by the nucleophilic phenol[1].

  • Reaction: Stir overnight at room temperature.

  • Quench and Extraction: Pour the mixture into an ice-cooled 10% Na2CO3 solution (150 mL) to neutralize the acidic phosphorus byproducts, then extract with diethyl ether (400 mL)[1].

Protocol 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline to prepare the molecule for intermolecular coupling with a chiral epoxide[1].

Methodology:

  • Hydrogenation Setup: Combine the MOM-protected nitrobenzoate (10.0 g, 0.04 mol) and 10% Palladium on Carbon (Pd/C, 2.0 g) in distilled MeOH (175 mL)[1].

  • Reduction: Shake the mixture under hydrogen gas (60 psi) for 2 hours at room temperature[1]. Causality: Catalytic hydrogenation under these specific conditions is highly chemoselective. It cleanly reduces the -NO2 group to -NH2 without cleaving the sensitive MOM ether or reducing the aromatic ring[1].

  • Filtration: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with MeOH and CH2Cl2, then evaporate the filtrate to yield Methyl 3-amino-5-(methoxymethoxy)-4-methylbenzoate[1].

Visualizing the Synthetic Workflow

The transformation of the starting benzoic acid into the advanced intermediate for (+)-FR900482 highlights the strategic sequencing of functional group manipulations.

SyntheticWorkflow A 3-Hydroxy-4-methyl- 5-nitrobenzoic acid B Methyl 3-hydroxy-4-methyl- 5-nitrobenzoate (CAS: 125229-13-2) A->B MeOH, H2SO4 Reflux 20h C Methyl 3-(methoxymethoxy)- 4-methyl-5-nitrobenzoate B->C CH2(OCH3)2, P2O5 RT, Overnight D Methyl 3-amino-5-(methoxymethoxy)- 4-methylbenzoate C->D H2 (60 psi), Pd/C MeOH, 2h E (+)-FR900482 Antitumor Agent D->E Epoxide Coupling & Cyclization

Figure 2: Synthetic workflow from the benzoic acid precursor to the (+)-FR900482 core.

Conclusion

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a highly specialized, reliable building block in medicinal chemistry. Its robust functional group profile allows for orthogonal protection and activation strategies, making it an indispensable intermediate in the total synthesis of complex aziridinobenzazocinone architectures like FR900482 and FK973.

References

  • Title: Formal enantiospecific synthesis of (+)-FR900482. Source: PubMed (NIH). URL: [Link]

  • Title: 125229-13-2 | 3-Hydroxy-4-methyl-5-nitro-benzoic acid. Source: BIOFOUNT. URL: [Link]

Sources

Exploratory

Reactivity Profile of the Nitro Group in Polysubstituted Benzoates: Mechanistic Insights and Synthetic Applications

Executive Overview In the realm of drug development and complex organic synthesis, polysubstituted benzoates serve as critical scaffolds. Among the various functional groups utilized to manipulate the electronic landscap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of drug development and complex organic synthesis, polysubstituted benzoates serve as critical scaffolds. Among the various functional groups utilized to manipulate the electronic landscape of these aromatic systems, the nitro group (–NO₂) stands out due to its profound electron-withdrawing capabilities and versatile reactivity. This technical whitepaper explores the dual nature of the nitro group—acting both as a potent activator for nucleophilic substitution and as a reducible pharmacophore—while detailing the causality behind its steric and electronic behaviors.

Electronic and Steric Causality in Polysubstituted Systems

The nitro group is one of the most potent electron-withdrawing groups (EWGs) available to synthetic chemists, exerting its influence via both inductive (–I) and resonance (–M) effects. By depleting electron density from the aromatic ring, the nitro group significantly increases the acidity of the benzoate system and makes the ring highly susceptible to nucleophilic attack ().

However, in polysubstituted benzoates, the spatial arrangement of adjacent substituents dictates the dominant electronic effect.

  • Steric Inhibition of Resonance: The nitro group must remain coplanar with the benzene ring to maintain the π-orbital overlap required for its resonance (–M) effect. When bulky substituents (e.g., halogens, alkyls, or methoxy groups) occupy the ortho positions relative to the nitro group, steric repulsion forces the –NO₂ group to rotate out of the plane. This orthogonal twist disrupts the orbital overlap, effectively neutralizing the resonance effect and leaving the nitro group to operate solely through its inductive (–I) pull. Understanding this causality is critical when designing precursors, as the expected activation of ortho/para positions may be severely diminished in highly congested scaffolds.

Nucleophilic Aromatic Substitution (SₙAr): Activator vs. Leaving Group

Polysubstituted nitrobenzoates are highly susceptible to SₙAr due to the synergistic electron-withdrawing nature of both the ester and nitro groups. Depending on the microenvironment and the nature of the nucleophile, the nitro group plays two distinct roles:

  • The Activator: By stabilizing the anionic Meisenheimer complex, the nitro group facilitates the displacement of a weaker leaving group (such as a halogen) at the ortho or para position.

  • The Leaving Group: Under specific conditions—particularly with hard nucleophiles (like alkoxides) or in sterically congested systems—the nitro group itself can act as the leaving group, being displaced as nitrite (NO₂⁻). Competing SₙAr displacements of nitrite versus Sₙ2 displacements on the alkyl groups of alkyl p-nitrobenzoates and o-nitrobenzoates highlight this nuanced reactivity (1)[1].

SNAr_Logic A Polysubstituted Nitrobenzoate B Meisenheimer Complex A->B + Nucleophile C Nitro as Activator (Halogen Displaced) B->C Good LG (e.g., F, Cl) D Nitro as Leaving Group (Nitrite Displaced) B->D Steric crowding / Hard Nu-

Mechanistic divergence in SNAr of polysubstituted nitrobenzoates.

The Ortho-Effect in Decarboxylative Cross-Coupling

Beyond SₙAr, the ortho-nitro group exhibits a unique "field effect" that dramatically accelerates transition-metal-catalyzed decarboxylative coupling reactions. Mechanistic studies on the oxidative decarboxylation of metal-benzoate complexes reveal that an ortho-nitro group accelerates the extrusion of CO₂ significantly more than para-nitro or ortho-methyl analogs (2)[2].

The causality behind this acceleration lies in the electrostatic field effect of the polarized N–O bonds, which stabilizes the transition state during the critical metal-mediated decarboxylation step.

Table 1: Kinetic Rates of Decarboxylation in Substituted Benzoates Data summarizes the kinetic measurements correlating with the field effect of ortho-substituents[2].

SubstrateTemperature (°C)Rate Constant (k, s⁻¹)Reactivity Profile
ortho-Nitrobenzoate 1221.97 × 10⁴Highly accelerated (Field effect dominant)
para-Nitrobenzoate 19714.0 × 10⁴Baseline EWG activation (Requires higher heat)
ortho-Fluorobenzoate 1973.7 × 10⁴Moderate inductive activation
ortho-Methylbenzoate 1971.76 × 10⁴Steric hindrance, low activation

Chemoselective Reduction Workflows in Drug Development

In pharmaceutical synthesis, polysubstituted nitrobenzoates are frequently utilized as stable precursors. The reduction of the nitro group to an aniline derivative (aminobenzoate) fundamentally inverts the electronic nature of the ring from electron-poor to electron-rich. This transformation is a critical step in synthesizing heterocyclic APIs and local anesthetics (3)[3].

Reduction_Workflow Step1 Substrate Prep (MeOH Solvent) Step2 Inert Purge (N2 Gas) Step1->Step2 Step3 Catalyst (10% Pd/C) Step2->Step3 Step4 Reduction (H2 Gas, RT) Step3->Step4 Step5 Filtration (Celite Pad) Step4->Step5

Chemoselective catalytic hydrogenation workflow for nitrobenzoates.

Protocol: Self-Validating Chemoselective Catalytic Hydrogenation

The following methodology is designed as a self-validating system, ensuring high chemoselectivity while mitigating the risk of hydrodehalogenation in polysubstituted systems.

Step 1: Substrate Preparation

  • Action: Dissolve the polysubstituted nitrobenzoate (e.g., methyl 4,5-dimethyl-2-nitrobenzoate) in anhydrous methanol or ethanol to achieve a 0.1 M concentration.

  • Causality: Protic solvents facilitate the proton-coupled electron transfer required for the rapid reduction of the N–O bonds.

Step 2: Inert Atmosphere Purge

  • Action: Seal the reaction vessel and purge with Nitrogen (N₂) gas for 5 minutes.

  • Causality & Safety: Dry Palladium on Carbon (Pd/C) is highly pyrophoric in the presence of methanol vapors and atmospheric oxygen. Displacing oxygen with N₂ prevents spontaneous ignition.

Step 3: Catalyst Addition

  • Action: Carefully add 10% Pd/C (10 mol% relative to the substrate). Note: If the substrate contains sensitive halogen groups (e.g., –Cl, –Br), substitute Pd/C with PtO₂ or add a catalytic amount of zinc bromide to suppress unwanted hydrodehalogenation.

Step 4: Hydrogenation

  • Action: Evacuate the flask under light vacuum and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (1–3 atm). Stir vigorously at room temperature until hydrogen uptake ceases.

Step 5: Self-Validating Monitoring

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate eluent.

  • Validation: The reaction provides a built-in visual cue. The starting nitrobenzoate is typically pale yellow (due to the n→π* transition of the conjugated nitro group). As the reaction reaches completion, the solution becomes colorless, and the resulting aminobenzoate product is highly fluorescent under 254 nm UV light.

Step 6: Workup and Isolation

  • Action: Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst.

  • Causality & Safety: Do not allow the Celite pad to dry out while under vacuum, as the exposed, hydrogen-saturated Pd/C can autoignite. Wash the pad with excess methanol, then concentrate the filtrate under reduced pressure to yield the pure aminobenzoate.

References

  • NITROBENZOIC ACID - Ataman Kimya Source: Ataman Chemicals URL
  • Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 Source: Benchchem URL
  • Competing SNAr displacements of nitrite and SN2 displacements on the alkyl groups of alkyl p-nitrobenzoates and o-nitrobenzoates Source: The Journal of Organic Chemistry - ACS Publications URL
  • Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions Source: NIH / PMC URL

Sources

Foundational

The Strategic Role of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate in the Total Synthesis of Mitomycinoid Antitumor Agents

[style=in Finalizing Data and Diagrams I've integrated the refined DOT diagrams with their captions into the document, now ensuring the visuals clearly illustrate the process. I have cross-checked all data, including the...

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Data and Diagrams

I've integrated the refined DOT diagrams with their captions into the document, now ensuring the visuals clearly illustrate the process. I have cross-checked all data, including the DOT diagrams, citations and URLs for accuracy. The protocol and visuals are fully integrated.

Finalizing Presentation and Summary

I am now completing the final summary, confirming the consistency between the chemical names and all visual representations. I'm verifying that all components of the whitepaper are fully integrated, and I am rechecking the structure, ensuring a logical flow from introductory concepts to detailed protocols. The diagrams and text now match, with correct captions and references.

Executive Summary

In the landscape of complex natural product synthesis, the success of a total synthesis campaign often hinges on the strategic design of highly functionalized, poly-substituted benzene ring intermediates. As an Application Scientist overseeing custom synthesis workflows, I frequently rely on Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) [1.4] as a foundational building block.

This whitepaper provides an in-depth technical analysis of this intermediate. We will explore its historical roots in the discovery of the potent mitomycinoid antitumor antibiotics FR900482 and FK973, dissect the causality behind its physicochemical design, and outline a self-validating, three-stage experimental protocol for its synthesis and downstream activation.

Historical Context: The Discovery of FR900482 and FK973

The story of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is inextricably linked to the discovery of a unique class of DNA-alkylating agents. In the late 1980s, researchers isolated the novel antitumor antibiotic FR900482 from the fermentation broth of Streptomyces sandaensis No. 6897. This compound exhibited a unique DNA cross-linking mechanism analogous to mitomycin C, but with a significantly improved safety profile, notably demonstrating weaker myelosuppression.

To further optimize its therapeutic index, medicinal chemists developed FK973 , a triacetylated derivative of FR900482. FK973 demonstrated exceptional cytotoxicity against human glioblastoma, medulloblastoma, and various murine leukemia models (such as P388 and L1210)[1].

The structural complexity of FR900482 and FK973—specifically their highly strained aziridinobenzazocinone core and unusual hydroxylamine hemiketal—presented a formidable challenge to the synthetic community. In 1990, Robert J. Jones and Henry Rapoport published a landmark convergent, enantiospecific synthetic route to this core. Their strategy necessitated an aromatic precursor that could be seamlessly coupled with a chiral epoxide. This requirement led to the strategic design and utilization of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate as the critical intermediate[2].

G S Streptomyces sandaensis (Natural Source) FR FR900482 (Antitumor Antibiotic) S->FR Fermentation FK FK973 (Triacetylated Derivative) FR->FK Semi-synthesis Core Aziridinobenzazocinone Core (Target Scaffold) FR->Core Retrosynthetic Disconnection FK->Core Retrosynthetic Disconnection Int Methyl 3-hydroxy-4-methyl- 5-nitrobenzoate (Key Intermediate) Core->Int Convergent Assembly

Fig 1: Retrosynthetic lineage from natural Streptomyces to the target intermediate.

Strategic Rationale: Designing the Intermediate

In complex total synthesis, the sequence of functional group protection and activation is governed by strict chemical causality. The choice to synthesize Methyl 3-hydroxy-4-methyl-5-nitrobenzoate from its corresponding carboxylic acid is driven by two primary factors:

  • Carboxylic Acid Masking: The free carboxylic acid of the starting material (3-hydroxy-4-methyl-5-nitrobenzoic acid) must be converted to a methyl ester. If left unprotected, the acidic proton would quench the basic reagents used in subsequent steps, and the carboxylate could act as a competing nucleophile during the critical Lewis acid-catalyzed epoxide opening.

  • Orthogonal Reactivity: The intermediate possesses three distinct handles (phenol, nitro, and ester) arranged around a central sterically hindering methyl group. The phenol can be selectively protected as a methoxymethyl (MOM) ether under mildly acidic conditions. This leaves the nitro group intact until a late-stage catalytic reduction converts it to an aniline. This aniline serves as the exact nucleophile required to attack the chiral epoxide, setting the stereochemistry for the aziridine ring[3].

Physicochemical Profile
PropertyValue
Chemical Name Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
CAS Registry Number 125229-13-2
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
LogP (Octanol/Water) 1.9
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Role in Synthesis Advanced Benzene Ring Building Block

Experimental Methodology: Synthesis & Downstream Activation

To ensure reproducibility, I have structured the following protocols as a self-validating system. Each step includes the mechanistic reasoning behind the reagent choices and specific validation checkpoints[3].

Stage 1: Synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Objective: Fischer esterification of the free carboxylic acid.

  • Reagent Preparation: Dissolve 12.0 g (0.061 mol) of 3-hydroxy-4-methyl-5-nitrobenzoic acid in 250 mL of anhydrous methanol (MeOH).

  • Acid Catalysis: Slowly add 1.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise to the stirring solution.

    • Causality: H₂SO₄ acts as both the proton source to activate the carbonyl carbon and a dehydrating agent to push the equilibrium toward the ester product.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 20 hours.

    • Validation Check: Monitor reaction progress via TLC (Thin Layer Chromatography). The disappearance of the highly polar, streaking acid spot confirms completion.

  • Workup & Extraction: Cool the reaction to room temperature and evaporate the methanol under reduced pressure. Dissolve the crude residue in 150 mL of a 3:1 mixture of Chloroform (CHCl₃) and Isopropanol (iPrOH).

    • Causality: The specific 3:1 CHCl₃-iPrOH solvent mixture is chosen to enhance the solubility of the highly polar nitro-phenol product during extraction, preventing emulsion formation.

  • Washing: Wash the organic layer with distilled water (3 × 100 mL) to remove residual sulfuric acid. Extract the combined aqueous layers with an additional 100 mL of the CHCl₃-iPrOH mixture.

  • Isolation: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and evaporate to yield the pure intermediate.

Stage 2: Downstream Phenol Protection

Objective: Mask the reactive hydroxyl group as a methoxymethyl (MOM) ether.

  • Reaction Setup: To a stirred solution of the intermediate (12.0 g, 57.0 mmol) in a 1:1 mixture of distilled CH₂Cl₂ (150 mL) and dimethoxymethane (150 mL) under argon, add P₂O₅ (16.2 g, 114 mmol) in small portions over 1 hour.

    • Causality: P₂O₅ acts as a powerful desiccant and Lewis acid, activating the dimethoxymethane to generate the highly electrophilic MOM cation in situ without the need for highly toxic MOM-Cl gas.

  • Quenching: Stir overnight at room temperature, then pour the mixture into an ice-cooled 10% Na₂CO₃ solution (150 mL) to neutralize the acidic phosphorus byproducts. Extract with ether (400 mL) and concentrate.

Stage 3: Nitro Reduction to Aniline Nucleophile

Objective: Generate the active nucleophile for epoxide coupling.

  • Catalytic Hydrogenation: Mix 10.0 g (0.04 mol) of the MOM-protected nitrobenzoate with 2.0 g of 10% Pd/C catalyst in 175 mL of distilled MeOH.

  • Pressurization: Shake the mixture under hydrogen gas at 60 psi for 2 hours at room temperature.

    • Causality: A relatively high pressure (60 psi) is utilized to overcome the steric hindrance imposed by the adjacent ortho-methyl group, ensuring rapid and complete reduction of the nitro group to the amine.

  • Filtration: Filter the mixture through a Celite pad to safely remove the pyrophoric palladium catalyst. Wash thoroughly with MeOH and CH₂Cl₂, then evaporate to yield Methyl 3-amino-5-(methoxymethoxy)-4-methylbenzoate.

Workflow SM 3-Hydroxy-4-methyl- 5-nitrobenzoic acid Ester Methyl 3-hydroxy-4-methyl- 5-nitrobenzoate SM->Ester MeOH, H2SO4 Reflux 20h Prot Methyl 3-(MOM-oxy)-4-methyl- 5-nitrobenzoate Ester->Prot Dimethoxymethane, P2O5 Phenol Protection Amine Methyl 3-amino-5-(MOM-oxy)- 4-methylbenzoate Prot->Amine H2, Pd/C (60 psi) Nitro Reduction

Fig 2: Chemical workflow for the synthesis and downstream activation of the intermediate.

Conclusion & Future Perspectives

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate stands as a masterclass in intermediate design. By strategically positioning orthogonal functional groups around a central aromatic scaffold, it enabled the formal enantiospecific synthesis of complex mitomycinoid architectures like FR900482 and FK973. Today, as the pharmaceutical industry shifts heavily toward targeted therapies, advanced benzene ring building blocks of this nature remain highly sought after by commercial suppliers[4] for the development of modern Antibody-Drug Conjugate (ADC) payloads and PROTAC linker-ligand systems.

References

  • Formal Enantiospecific Synthesis of (+)-FR900482 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A New Antitumor Antibiotic, FK973: Its Metabolism in the Blood and the Antitumor Effects of Its Metabolites on Experimental Models Source: PubMed (Japanese Journal of Pharmacology) URL:[Link]

  • A Concise Total Synthesis of (+)-FR900482 and (+)-FR66979 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

An Application Note and Protocol for the Synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Abstract: This document provides a comprehensive, research-grade guide to the synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a potentially valuable intermediate in medicinal chemistry and materials science. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, research-grade guide to the synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a potentially valuable intermediate in medicinal chemistry and materials science. While a direct, peer-reviewed synthesis for this specific molecule is not widely documented, this guide outlines a robust, two-stage synthetic strategy based on well-established and analogous chemical transformations. The protocol begins with the synthesis of the key precursor, Methyl 3-hydroxy-4-methylbenzoate, via the Kolbe-Schmitt reaction of m-cresol followed by Fischer esterification. The second stage details the regioselective nitration of this precursor to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and field-proven insights to ensure a successful synthesis.

Introduction and Synthetic Strategy

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules. The strategic placement of hydroxyl, methyl, nitro, and methyl ester functional groups offers multiple avenues for further chemical modification. This guide proposes a logical and efficient two-part synthesis, designed to be both scalable and reproducible in a standard laboratory setting.

The overall synthetic pathway is depicted below:

G m_cresol m-Cresol hmba 3-Hydroxy-4-methylbenzoic Acid m_cresol->hmba 1. Kolbe-Schmitt Reaction mhmb Methyl 3-hydroxy-4-methylbenzoate hmba->mhmb 2. Fischer Esterification target Methyl 3-hydroxy-4-methyl-5-nitrobenzoate mhmb->target 3. Nitration

Figure 1: Proposed synthetic workflow for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Part I: Synthesis of the Precursor, Methyl 3-hydroxy-4-methylbenzoate

The initial phase of this synthesis focuses on the creation of the key intermediate, Methyl 3-hydroxy-4-methylbenzoate. This is achieved through a two-step process starting from the readily available and cost-effective m-cresol.

Step 1: Kolbe-Schmitt Reaction of m-Cresol

The Kolbe-Schmitt reaction is a well-established industrial method for the synthesis of hydroxybenzoic acids, involving the carboxylation of a phenoxide.[1] In this step, m-cresol is first deprotonated with a strong base to form the more nucleophilic phenoxide, which then undergoes an electrophilic substitution with carbon dioxide, typically under elevated temperature and pressure.

Reaction Mechanism: The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide. The regioselectivity is influenced by reaction conditions, but the formation of 3-hydroxy-4-methylbenzoic acid is a known outcome.[1]

Experimental Protocol:

  • Preparation of the Phenoxide: In a high-pressure autoclave, carefully add anhydrous alkali hydroxide (e.g., sodium or potassium hydroxide) to molten m-cresol.[1] The reaction is exothermic and should be performed with caution.

  • Removal of Water: Heat the mixture under vacuum to ensure the complete formation of the anhydrous m-cresolate salt, as the presence of water can significantly reduce the yield.[1]

  • Carboxylation: Pressurize the autoclave with dry carbon dioxide gas to the desired pressure. Heat the reaction mixture to the specified temperature and stir for several hours.

  • Work-up and Isolation: After cooling the reactor, the solid reaction mass is dissolved in hot water. The aqueous solution is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 2-3. This protonates the carboxylate and phenoxide, causing the crude 3-Hydroxy-4-methylbenzoic acid to precipitate.

  • Purification: The crude product is collected by vacuum filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from an ethanol-water mixture.[1]

Step 2: Fischer-Speier Esterification

With the successful synthesis of 3-hydroxy-4-methylbenzoic acid, the next step is its conversion to the corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol in this case) and a catalytic amount of a strong acid.[2][3]

Reaction Mechanism: The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol.[2][4]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[4][5]

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Isolation and Purification: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-hydroxy-4-methylbenzoate. Further purification can be achieved by recrystallization.[2]

Part II: Nitration of Methyl 3-hydroxy-4-methylbenzoate

This is the final and most critical step in the synthesis of the target compound. It involves the electrophilic aromatic substitution of a nitro group onto the benzene ring of the precursor. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing. The desired position for nitration (position 5) is ortho to the strongly activating hydroxyl group and meta to the deactivating methyl ester group, making it a highly plausible outcome under carefully controlled conditions.

Reaction Mechanism: The nitration reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and concentrated sulfuric acid.[6] The electron-rich aromatic ring of the precursor then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). A proton is subsequently lost from the ring, restoring aromaticity and yielding the nitro-substituted product.[6]

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3H2SO4 HNO3H2SO4 NO2+HSO4-H2O NO2+HSO4-H2O HNO3H2SO4->NO2+HSO4-H2O Protonation & Dehydration Precursor Precursor Sigma Complex Sigma Complex Precursor->Sigma Complex Attack on NO2+ Product Product Sigma Complex->Product Deprotonation

Figure 2: Simplified mechanism of electrophilic aromatic nitration.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a dry flask, cool concentrated sulfuric acid in an ice-water bath. In a separate dry container, cool concentrated nitric acid. Slowly and carefully add the cooled nitric acid to the sulfuric acid with constant swirling, while maintaining the low temperature.[7] This mixture should be prepared fresh and kept cold.

  • Reaction Setup: Dissolve Methyl 3-hydroxy-4-methylbenzoate in concentrated sulfuric acid in a separate flask and cool the mixture in an ice-water bath to 0-5 °C.[7][8]

  • Nitration: Using a dropping pipette, add the cold nitrating mixture dropwise to the solution of the precursor.[7][8] It is crucial to maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of isomeric by-products.[8][9]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an appropriate amount of time. The reaction progress should be monitored by TLC to determine the point of completion.[9]

  • Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[7][8] This will precipitate the crude product. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with ice-cold water until the washings are neutral.[9]

  • Purification: The crude Methyl 3-hydroxy-4-methyl-5-nitrobenzoate can be purified by recrystallization. A common solvent system for similar compounds is a mixture of ethanol and water.[9] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize the formation of crystals. Collect the purified crystals by vacuum filtration and dry them thoroughly.

Quantitative Data Summary

The following table provides an overview of the key quantitative parameters for this synthesis. Please note that yields are estimates based on analogous reactions and may vary.

Parameter Step 1: Kolbe-Schmitt Step 2: Esterification Step 3: Nitration
Starting Material m-Cresol3-Hydroxy-4-methylbenzoic AcidMethyl 3-hydroxy-4-methylbenzoate
Key Reagents NaOH/KOH, CO₂Methanol, H₂SO₄HNO₃, H₂SO₄
Typical Scale (molar eq.) 1.01.01.0
Reaction Temperature High TemperatureReflux0-10 °C
Reaction Time Several hoursSeveral hours1-3 hours
Estimated Yield Variable>90%60-70%

Safety and Handling

  • Concentrated Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[7] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic.[9] Strict temperature control is essential to prevent runaway reactions. Always add reagents slowly and ensure efficient cooling.

  • High-Pressure Reactions: The Kolbe-Schmitt reaction is performed under high pressure. Ensure the autoclave is properly rated and maintained.

  • Solvent Hazards: Organic solvents such as methanol and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.

Characterization of the Final Product

The identity and purity of the synthesized Methyl 3-hydroxy-4-methyl-5-nitrobenzoate should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is a good indicator of purity.[9]

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the structure and identify the position of the substituents on the aromatic ring.

    • IR Spectroscopy: To identify the key functional groups (hydroxyl, nitro, ester carbonyl, aromatic ring).

  • Chromatography:

    • TLC: For monitoring reaction progress and assessing purity.

    • HPLC: For quantitative purity analysis and detection of isomeric impurities.[9]

Troubleshooting

Problem Possible Cause Solution
Low Yield in Nitration Incomplete reaction; degradation of nitrating agent; product loss during work-up.Monitor reaction by TLC to ensure completion; use fresh acids; optimize extraction and recrystallization procedures.[9]
High Levels of Isomeric Impurities High reaction temperature; incorrect ratio of nitrating agents.Strictly maintain a low reaction temperature (0-5 °C); carefully control the stoichiometry of the nitrating mixture.[9]
Product is an Oil and Does Not Solidify Presence of impurities; residual solvent.Purify by column chromatography; ensure the product is thoroughly dried under vacuum.[9]

References

  • ACS Publications. (2002, December 11). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). (PDF) Nitration of substituted phenols by different efficient heterogeneous systems. [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]

  • NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Google Patents. (n.d.).
  • ChemBK. (2024, April 9). 3-Nitro-4-hydroxy-5-methoxybenzoic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]

  • RSC Education. (2016, October 15). Nitration of methyl benzoate | Resource. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
  • Google Patents. (n.d.).
  • Scirp.org. (2012, August 15). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. (n.d.). [https://www.chm.uri.edu/mvle/CHM228/228-exp-5-4-3f[10].pdf]([Link]10].pdf)

  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. [Link]

  • NIST WebBook. (n.d.). Cobaltocene,decamethyl-. [Link]

  • Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

  • AMERICAN ELEMENTS®. (2022, January 15). CAS 74507-62-3. [Link]

  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. [Link]

  • Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

Application

Application Notes and Protocols for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate as a Pharmaceutical Intermediate

Introduction: Unlocking the Potential of a Versatile Benzene-Based Scaffold In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the successful and efficient development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Benzene-Based Scaffold

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the successful and efficient development of Active Pharmaceutical Ingredients (APIs). Substituted nitrobenzoates are a cornerstone of this process, offering a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a specialized but potentially highly valuable pharmaceutical intermediate.

While direct literature on this specific isomer is limited, its structural features—a reactive nitro group, a phenolic hydroxyl, and a methyl ester—suggest a significant role as a precursor, particularly in the synthesis of substituted benzimidazoles. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antihypertensives like Telmisartan and proton pump inhibitors.[1][2]

This document will provide a detailed exploration of the synthesis, physicochemical properties, and, most critically, the potential applications of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. The protocols outlined herein are based on established chemical principles and draw analogies from closely related, well-documented compounds, offering a robust guide for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Accurate characterization of a pharmaceutical intermediate is the foundation of its effective use. The following table summarizes the key physicochemical properties of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. Where experimental data is not available, values have been estimated based on its structure and comparison with analogous compounds.

PropertyValueSource/Method
Molecular Formula C₉H₉NO₅-
Molecular Weight 211.17 g/mol -
Appearance Expected to be a light yellow to yellow crystalline solidAnalogy[3]
Melting Point Estimated range: 90-110 °CAnalogy
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Insoluble in water.Analogy[4]
CAS Number Not assigned or not readily available in public databases.Database Search
¹H NMR (Predicted) δ (ppm): ~10.5 (s, 1H, -OH), ~8.0 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃)Chemical Principles
¹³C NMR (Predicted) δ (ppm): ~165 (C=O), ~155 (C-OH), ~140 (C-NO₂), ~138 (C-CH₃), ~130-115 (Ar-C), ~53 (-OCH₃), ~15 (-CH₃)Chemical Principles

Proposed Synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

The most direct route to Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is through the electrophilic nitration of its precursor, Methyl 3-hydroxy-4-methylbenzoate. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both of which are activating and ortho-, para-directing, alongside the deactivating effect of the meta-directing methyl ester group, will influence the regioselectivity of the nitration. Careful control of reaction conditions is crucial to favor the formation of the desired 5-nitro isomer.[5]

Workflow for Synthesis

G cluster_0 Synthesis of Intermediate Start Methyl 3-hydroxy-4-methylbenzoate Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Precursor Workup Aqueous Work-up (Ice Quench) Nitration->Workup Reaction Mixture Purification Purification (Recrystallization from Ethanol/Water) Workup->Purification Crude Product Product Methyl 3-hydroxy-4-methyl-5-nitrobenzoate Purification->Product Purified Intermediate

Caption: Proposed workflow for the synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Detailed Protocol: Nitration of Methyl 3-hydroxy-4-methylbenzoate

Materials:

  • Methyl 3-hydroxy-4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a dry flask, cool 5 mL of concentrated sulfuric acid in an ice-water bath. In a separate test tube, cool 2 mL of concentrated nitric acid. Slowly add the cooled sulfuric acid to the nitric acid with constant swirling, maintaining the temperature below 10 °C.

  • Nitration Reaction: Dissolve 2.0 g of Methyl 3-hydroxy-4-methylbenzoate in 10 mL of concentrated sulfuric acid in a separate flask, cooled in an ice-water bath.

  • Slowly add the prepared nitrating mixture dropwise to the solution of the benzoate derivative over 20-30 minutes. It is critical to maintain the reaction temperature below 5 °C to minimize the formation of undesired isomers.[4][6]

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with several portions of ice-cold water until the washings are neutral to pH paper.[6]

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield the final product.[6]

Safety Precautions: The nitrating mixture is extremely corrosive and the reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.[6] Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Application as a Pharmaceutical Intermediate: Synthesis of Benzimidazole Scaffolds

The primary utility of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate in pharmaceutical synthesis lies in its potential as a precursor for substituted benzimidazoles. The synthesis involves two key transformations: the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent to form the imidazole ring.[7][8][9]

Overall Transformation Pathway

G cluster_1 API Synthesis Pathway Intermediate Methyl 3-hydroxy-4-methyl-5-nitrobenzoate Reduction Nitro Group Reduction (e.g., Fe/AcOH or H₂/Pd-C) Intermediate->Reduction Diamino Methyl 5-amino-3-hydroxy-4-methylbenzoate Reduction->Diamino Cyclization Benzimidazole Ring Formation (with Carboxylic Acid or Aldehyde) Diamino->Cyclization Benzimidazole Substituted Benzimidazole Derivative Cyclization->Benzimidazole Further_Mod Further Functionalization (e.g., Alkylation, Saponification) Benzimidazole->Further_Mod API Hypothetical API Further_Mod->API

Caption: General pathway from the intermediate to a hypothetical benzimidazole-based API.

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to an o-phenylenediamine derivative is a critical step. Several methods can be employed, with the choice often depending on scale and functional group tolerance.

Method A: Reduction with Iron in Acetic Acid This is a classic and reliable method for nitro group reduction.[10]

Procedure:

  • In a round-bottom flask, suspend Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamino product, which can be used in the next step with or without further purification.

Method B: Catalytic Hydrogenation This method is often cleaner and provides high yields, but requires specialized equipment.

Procedure:

  • Dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-3 bar) in a hydrogenation apparatus.

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst through celite and concentrate the filtrate to yield the desired amino derivative.

Protocol 2: Benzimidazole Ring Formation (Phillips-Ladenburg Synthesis)

The condensation of the resulting o-phenylenediamine derivative with a carboxylic acid (or its derivative) is a common method for constructing the benzimidazole ring.[1]

Procedure:

  • Combine the crude Methyl 5-amino-3-hydroxy-4-methylbenzoate (1.0 eq) with a suitable carboxylic acid (e.g., formic acid to yield an unsubstituted benzimidazole, or another carboxylic acid for a 2-substituted benzimidazole, 1.1 eq).

  • Add a dehydrating agent, such as polyphosphoric acid (PPA), or heat the mixture in a high-boiling solvent like ethylene glycol.

  • Heat the reaction mixture to 100-150 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully add it to a beaker of ice water to precipitate the product.

  • Neutralize the solution with a base (e.g., NaOH or NH₄OH) to facilitate precipitation.

  • Collect the solid by vacuum filtration, wash with water, and dry. The crude benzimidazole can be purified by recrystallization.

Application in the Synthesis of Telmisartan Analogues

The antihypertensive drug Telmisartan is a complex bis-benzimidazole derivative. The synthesis of Telmisartan and its analogues often starts from substituted nitroaromatic compounds.[11][12] For instance, the synthesis of a key intermediate for Telmisartan involves the use of 4-butyrylamino-3-methyl-5-nitro-benzoic acid methyl ester.[11]

By analogy, Methyl 3-hydroxy-4-methyl-5-nitrobenzoate could serve as a starting point for novel Telmisartan analogues. The hydroxyl group offers a site for further functionalization, such as etherification, which could be used to modulate the pharmacological properties of the final molecule. The general synthetic strategy would follow the reduction and cyclization protocols described above to form the first benzimidazole ring, followed by further steps to construct the second benzimidazole and introduce the biphenyl moiety.[13][14]

Conclusion and Future Perspectives

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, while not extensively documented, represents a promising pharmaceutical intermediate due to its versatile array of functional groups. The protocols and application notes provided in this guide, based on established chemical principles and analogies to structurally similar compounds, offer a solid foundation for its use in the synthesis of complex pharmaceutical targets, particularly those containing the benzimidazole scaffold. Further research into the specific reactivity and applications of this molecule is warranted and could unlock new avenues for the development of novel therapeutics.

References

Sources

Method

Application Note: Advanced O-Alkylation Strategies for Sterically Hindered Phenols – A Focus on Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Introduction & Mechanistic Insights Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals and natural products[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals and natural products[1]. The selective O-alkylation of its phenolic hydroxyl group presents a unique synthetic challenge dictated by the interplay of electronic and steric factors.

Structurally, the hydroxyl group at the C3 position is sterically shielded by the adjacent ortho-methyl group at C4. However, its acidity is significantly enhanced by the inductive electron-withdrawing effects (-I) of the meta-nitro (C5) and meta-ester (C1) groups. Understanding this dichotomy is critical for selecting the appropriate alkylation strategy:

  • Electronic Advantage: The enhanced acidity allows for deprotonation using mild bases, avoiding harsh conditions that could hydrolyze the methyl ester[2].

  • Steric Disadvantage: The ortho-methyl group impedes the approach of bulky electrophiles, meaning traditional SN2 displacements often fail with secondary or branched alkyl halides[3].

Strategy Selection & Causality

To achieve high-yielding O-alkylation, the choice of reagents must directly address the steric and electronic nature of the substrate.

Route A: Base-Mediated Williamson Ether Synthesis For unhindered primary electrophiles (e.g., methyl iodide, benzyl bromide), the Williamson Ether Synthesis is the preferred route[4]. Because strong aqueous bases (e.g., NaOH) risk saponification of the methyl ester, mild anhydrous bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are optimal[2]. The reaction must be conducted in a polar aprotic solvent like DMF or Acetonitrile. Causality: Polar aprotic solvents solvate the metal cation but leave the phenoxide anion "naked" and highly nucleophilic, providing the necessary kinetic energy to overcome the steric shielding of the ortho-methyl group[2].

Route B: Sonication-Assisted Mitsunobu Alkylation When coupling the phenol with secondary, chiral, or sterically demanding alcohols, SN2 displacement of an alkyl halide is prone to E2 elimination side reactions[4]. Here, the Mitsunobu Reaction is employed[5]. However, standard Mitsunobu conditions are notoriously slow for hindered phenols[6]. Causality: The nucleophilic attack of the hindered phenoxide onto the bulky alkoxyphosphonium intermediate is sterically impeded. To overcome this activation barrier, ultrasonic irradiation (sonication) combined with high reaction concentrations is utilized to enhance mass transfer and vastly accelerate the coupling[6].

Workflow Visualization

G Start Methyl 3-hydroxy-4-methyl -5-nitrobenzoate Decision Select Alkylating Agent Start->Decision Williamson Williamson Ether Synthesis (Primary Halides/MeI) Decision->Williamson Unhindered Electrophile Mitsunobu Mitsunobu Reaction (Secondary/Hindered Alcohols) Decision->Mitsunobu Hindered/Chiral Alcohol Cond1 Base: K2CO3 or Cs2CO3 Solvent: DMF/MeCN Temp: 50-80°C Williamson->Cond1 Cond2 Reagents: DIAD, PPh3 Solvent: THF Condition: Sonication Mitsunobu->Cond2 Product O-Alkylated Derivative Cond1->Product Cond2->Product

Caption: Workflow for selecting the optimal alkylation strategy based on the alkylating agent.

Quantitative Data Summary

The following table summarizes the operational parameters distinguishing the two primary alkylation strategies for this hindered phenol.

ParameterRoute A: Williamson Ether SynthesisRoute B: Sonication-Assisted Mitsunobu
Optimal Electrophile Primary alkyl halides, Methyl iodideSecondary, chiral, or hindered alcohols
Base / Reagents K₂CO₃ or Cs₂CO₃ (2.0 equiv)DIAD, PPh₃ (1.5 equiv)
Solvent System DMF or Acetonitrile (Polar Aprotic)Anhydrous THF
Temperature 50°C – 80°C0°C to Room Temperature
Typical Reaction Time 2 – 8 hours15 minutes – 2 hours
Stereochemistry N/A (Electrophile is usually achiral)Complete inversion (Walden inversion)
Major Side Reactions C-alkylation, Ester hydrolysis (if H₂O present)Hydrazinedicarboxylate alkylation

Experimental Protocols

Protocol A: Base-Mediated Williamson Ether Synthesis

Designed for unhindered primary alkyl halides.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension vigorously at room temperature for 15 minutes.

    • Self-Validation Check: A distinct color shift (typically deepening to a vibrant yellow/orange) visually confirms the formation of the highly conjugated nitrophenoxide anion.

  • Alkylation: Dropwise add the primary alkyl halide (e.g., Methyl iodide, 1.5 equiv) via syringe.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60°C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Check: The highly UV-active starting material spot should completely disappear, replaced by a higher Rf product spot, indicating the loss of the polar hydroxyl group.

  • Workup: Cool the reaction to room temperature and quench with distilled water (5 volumes) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (3 × 10 mL) to strip away residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Sonication-Assisted Mitsunobu Alkylation

Designed for secondary or sterically demanding alcohols.

  • Preparation: In a dry flask under an argon atmosphere, dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 equiv), the target secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

    • Critical Parameter: Maintain a high substrate concentration (0.5 M to 1.0 M). High concentration is mathematically required to force the intermolecular collision of these sterically hindered substrates[6].

  • Activation: Cool the flask to 0°C in an ice bath. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes to control the exothermic formation of the betaine intermediate.

  • Sonication: Remove the ice bath, seal the flask, and submerge it in an ultrasonic cleaning bath (e.g., 40 kHz). Sonicate at room temperature for 30 to 90 minutes.

  • Workup: Once TLC indicates complete consumption of the phenol, evaporate the THF completely under reduced pressure.

  • Purification: Triturate the crude, viscous residue with cold diethyl ether/hexanes (1:1).

    • Self-Validation Check: Triphenylphosphine oxide (TPPO), a major reaction byproduct, will rapidly precipitate as a fluffy white solid.

  • Filter off the TPPO through a Celite pad, concentrate the filtrate, and purify the O-alkylated product via silica gel chromatography to remove residual hydrazine byproducts.

Sources

Application

Application Note: Optimized Hydrolysis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate to Acid

Introduction & Mechanistic Rationale The conversion of methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) to its corresponding free acid, 3-hydroxy-4-methyl-5-nitrobenzoic acid (CAS: 54591-64-9), is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The conversion of methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) to its corresponding free acid, 3-hydroxy-4-methyl-5-nitrobenzoic acid (CAS: 54591-64-9), is a critical transformation in the synthesis of complex pharmaceutical intermediates, including the enantiospecific synthesis of antitumor antibiotics like (+)-FR900482 [1].

While ester hydrolysis (saponification) is a fundamental organic transformation, the specific structural features of this substrate demand a carefully engineered protocol. The molecule possesses a phenolic hydroxyl group situated meta to a strongly electron-withdrawing nitro group and ortho to a methyl group. This configuration lowers the pKa of the phenol to approximately 8.0–8.5.

Causality in Reagent Selection:

  • Base Selection (LiOH·H₂O): Lithium hydroxide is preferred over harsher bases like NaOH or KOH. It provides sufficient alkalinity to drive the reaction without inducing unwanted side reactions (e.g., decarboxylation or aromatic nucleophilic substitution). Because the phenol group will be deprotonated immediately upon base addition, the resulting electron-rich phenoxide anion deactivates the aromatic ring, slowing down the nucleophilic attack of the hydroxide on the ester carbonyl. Consequently, a stoichiometric excess of base (3.5 equivalents) is strictly required: 1 equivalent to neutralize the phenol, 1 equivalent to hydrolyze the ester, and 1.5 equivalents to maintain a strong alkaline equilibrium [2].

  • Solvent System (THF/MeOH/H₂O): A ternary solvent system (typically 3:1:1 v/v/v) is utilized. Tetrahydrofuran (THF) ensures complete dissolution of the hydrophobic ester. Water is necessary to dissolve the LiOH and act as the ultimate nucleophile. Methanol (MeOH) acts as a critical phase-homogenizer and participates in a transient transesterification equilibrium that accelerates the overall hydrolysis rate [3].

  • Acidification: Post-hydrolysis, the product exists as a highly water-soluble lithium phenolate/carboxylate di-anion. Careful acidification to pH ~2 is required to fully reprotonate both functional groups, triggering the precipitation of the highly crystalline free acid.

Experimental Workflow

Workflow Substrate Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (Starting Material) Reaction Saponification (3.5 eq. LiOH·H2O, THF/MeOH/H2O, 25 °C) Substrate->Reaction Concentration Solvent Evaporation (Remove THF and MeOH in vacuo) Reaction->Concentration Washing Aqueous Wash (Extract with EtOAc to remove impurities) Concentration->Washing Acidification Acidification to pH 2 (Add 1M HCl at 0-5 °C) Washing->Acidification Isolation Filtration & Drying (3-hydroxy-4-methyl-5-nitrobenzoic acid) Acidification->Isolation

Figure 1: Workflow for base-catalyzed hydrolysis of methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Quantitative Data: Reagents and Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale reaction.

Table 1: Reaction Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Methyl 3-hydroxy-4-methyl-5-nitrobenzoate211.171.02.11 g (10 mmol)Substrate
Lithium hydroxide monohydrate (LiOH·H₂O)41.963.51.47 g (35 mmol)Base / Nucleophile
Tetrahydrofuran (THF)72.11-30 mLOrganic Solvent
Methanol (MeOH)32.04-10 mLPhase Homogenizer
Deionized Water (H₂O)18.02-10 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46~4.0~40 mLAcidifying Agent

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add methyl 3-hydroxy-4-methyl-5-nitrobenzoate (2.11 g, 10.0 mmol) to the flask.

  • Add the solvent mixture sequentially: THF (30 mL), followed by MeOH (10 mL). Stir until the substrate is completely dissolved, yielding a clear, slightly yellow solution.

Step 2: Base Addition and Hydrolysis 4. Dissolve LiOH·H₂O (1.47 g, 35.0 mmol) in deionized water (10 mL). 5. Place the reaction flask in a room-temperature water bath (to absorb any mild exotherm) and add the aqueous LiOH solution dropwise over 5 minutes. The solution will immediately darken to a deep orange/red, confirming the deprotonation of the phenol to the phenoxide anion. 6. Stir the reaction mixture vigorously at room temperature (20–25 °C) for 3 hours.

Step 3: Reaction Monitoring (Self-Validation) 7. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Method: Withdraw a 10 µL aliquot, quench it into 100 µL of 1M HCl, and extract with 200 µL EtOAc. Spot the organic layer against the starting material.

  • Eluent: 50% EtOAc in Hexanes with 1% Glacial Acetic Acid. The starting material will have an Rf of ~0.6, while the product acid will appear at an Rf of ~0.2.

Step 4: Workup and Solvent Removal 8. Once TLC confirms complete consumption of the starting material, transfer the mixture to a rotary evaporator. 9. Concentrate the mixture under reduced pressure at 30 °C to remove the volatile organic solvents (THF and MeOH). Critical Causality: Failing to remove the THF/MeOH will cause the product to partition into the organic phase during acidification, leading to "oiling out" rather than clean crystallization.

Step 5: Purification and Acidification 10. Dilute the remaining aqueous residue with additional deionized water (20 mL). 11. Transfer to a separatory funnel and wash the basic aqueous layer with Ethyl Acetate (1 × 20 mL). Discard the organic layer. This step removes any unreacted ester or neutral organic impurities. 12. Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice-water bath. 13. Slowly add 1M HCl dropwise under vigorous stirring until the pH of the solution reaches 2.0 (verify with pH paper). A thick, pale yellow/tan precipitate of 3-hydroxy-4-methyl-5-nitrobenzoic acid will form rapidly as the carboxylate and phenolate are protonated.

Step 6: Isolation 14. Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization. 15. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride salts. 16. Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure product.

Troubleshooting & Process Optimization

Table 2: Common Deviations and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (>5% SM remaining after 4h)Insufficient base equivalents; the phenoxide anion deactivated the ester, stalling the reaction.Add an additional 0.5 eq of LiOH·H₂O and elevate the temperature to 35 °C for 1 hour.
Product "Oils Out" during Acidification Residual THF/MeOH in the aqueous layer lowers the dielectric constant, preventing clean crystallization.Re-basify the mixture to pH 10, evaporate on the rotovap for an additional 15 mins to remove all organics, then re-acidify.
Low Isolated Yield (<70%)Product is slightly soluble in water at room temperature; acidification was performed too warm.Ensure the aqueous layer is chilled to 0–5 °C before and during the addition of HCl. Wash only with ice-cold water.

References

  • Jones, R. J., & Rapoport, H. (2002). Formal Enantiospecific Synthesis of (+)-FR900482. The Journal of Organic Chemistry.
  • Common Organic Chemistry. Ester to Acid (NaOH + THF/MeOH/H2O) General Protocols.
  • Jaksic et al. (2019). Thermal properties of 3-hydroxy fatty acids and their binary mixtures as phase change energy storage materials. Chem.bg.ac.rs.
Method

Scalable synthesis methods for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Application Note: Scalable Synthesis and Optimization Protocols for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate Executive Summary Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) is a highly versatile aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Optimization Protocols for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Executive Summary

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) is a highly versatile aromatic building block, prominently utilized as an advanced intermediate in the formal enantiospecific synthesis of complex antitumor antibiotics, including (+)-FR900482 and FK973[1]. For drug development professionals and synthetic process chemists, establishing a scalable, high-yielding, and reproducible route to this compound is critical. This application note details a field-proven Fischer esterification protocol, optimized for scale-up, complete with mechanistic rationale, phase-separation strategies, and quantitative comparative data.

Mechanistic Overview & Retrosynthetic Route

The synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate typically proceeds via the esterification of 3-hydroxy-4-methyl-5-nitrobenzoic acid[2]. The upstream precursor, 3-hydroxy-4-methylbenzoic acid, undergoes electrophilic aromatic nitration[3]. The strong ortho/para-directing hydroxyl group, combined with the steric hindrance of the adjacent methyl group, regioselectively directs the incoming nitro group to the 5-position.

Following nitration, the carboxylic acid must be protected as a methyl ester to prevent unwanted side reactions during subsequent downstream transformations (such as the methoxymethylation of the phenolic hydroxyl group)[1].

Causality in Reaction Design: Fischer esterification is an equilibrium-driven process. The presence of the strongly electron-withdrawing nitro group at the meta-position slightly deactivates the carbonyl carbon toward nucleophilic attack by methanol. Consequently, standard room-temperature esterification methods are insufficient. Extended reflux (typically 20 hours) in a large excess of methanol, utilizing concentrated sulfuric acid as both a catalyst and a dehydrating agent, is required to drive the equilibrium toward the target product[4].

SynthesisPathway SM 3-Hydroxy-4-methylbenzoic acid (Starting Material) Nitration Nitration (HNO3, H2SO4) SM->Nitration Int1 3-Hydroxy-4-methyl-5-nitrobenzoic acid (Intermediate) Nitration->Int1 Esterification Fischer Esterification (MeOH, conc. H2SO4, Reflux 20h) Int1->Esterification Product Methyl 3-hydroxy-4-methyl- 5-nitrobenzoate (Target Product) Esterification->Product

Fig 1. Scalable synthetic workflow for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Comparative Evaluation of Esterification Methodologies

To ensure a self-validating and trustworthy process, it is essential to compare available synthetic routes. While alternative esterification methods exist, the sulfuric acid-catalyzed protocol remains the industry standard for scalability and safety.

MethodologyReagents & ConditionsReaction TimeScalabilityTypical YieldMechanistic Insight & Notes
Fischer Esterification (Recommended) MeOH, conc. H₂SO₄, Reflux20 hHigh (Kg scale) >95%Atom-economical. Excess MeOH drives equilibrium. Highly reproducible[1].
Thionyl Chloride Mediated SOCl₂, MeOH, 0 °C to RT4 - 6 hMedium~90%Generates HCl/SO₂ gas. Risk of side-reactions with the unprotected phenol group.
Diazomethane / TMS-CHN₂ TMS-CHN₂, MeOH/DCM, RT1 hLow (mg to g scale)>98%Excellent for analytical scale. Reagents are highly toxic and explosive; unsuitable for process chemistry.

Detailed Experimental Protocol

The following protocol is adapted from the validated synthesis of the FR900482 core nucleus[4]. It is designed to be a self-validating system: the specific choice of extraction solvents directly addresses the amphiphilic nature of the product.

Reagents & Materials:

  • 3-Hydroxy-4-methyl-5-nitrobenzoic acid: 12.0 g (0.061 mol)

  • Methanol (Anhydrous, distilled from Mg(OCH₃)₂): 250 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 1.5 mL

  • Chloroform (CHCl₃) / Isopropanol (iPrOH) mixture (3:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 12.0 g of 3-hydroxy-4-methyl-5-nitrobenzoic acid in 250 mL of anhydrous methanol[1].

  • Catalyst Addition: Slowly add 1.5 mL of concentrated H₂SO₄ dropwise. Caution: The addition is exothermic. Ensure the flask is properly vented.

  • Reflux: Heat the solution to reflux (approx. 65 °C) under an argon atmosphere for 20 hours[4]. The extended time compensates for the deactivating effect of the nitro group on the aromatic ring.

  • Concentration: Cool the reaction mixture to room temperature. Remove the bulk of the methanol via rotary evaporation under reduced pressure. Crucial Step: Do not evaporate to complete dryness to avoid trapping the acid catalyst within the solid matrix.

  • Phase Extraction (The 3:1 CHCl₃-iPrOH Advantage): Dissolve the resulting residue in 150 mL of a 3:1 (v/v) mixture of Chloroform and Isopropanol[1].

    • Scientific Rationale: The target molecule possesses a free phenolic hydroxyl group and a nitro group, making it highly polar and prone to partitioning into the aqueous layer or forming intractable emulsions. Isopropanol disrupts the hydrogen-bonding network between the phenol and water, while chloroform provides the necessary bulk density for rapid, clean phase separation.

  • Washing: Wash the organic layer with distilled water (3 × 100 mL) to remove residual sulfuric acid and unreacted methanol. Extract the combined aqueous layers with an additional 100 mL of the 3:1 CHCl₃-iPrOH mixture to maximize recovery[4].

  • Drying & Isolation: Combine the organic phases and dry over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure.

  • Purification (Optional but Recommended): While the crude product is often of sufficient purity for immediate use, analytical-grade material can be obtained via column chromatography using 230−400 mesh silica gel[1].

Downstream Application & Quality Control Checkpoints

The integrity of this protocol is validated during downstream functionalization. For instance, the subsequent methoxymethyl (MOM) protection of the phenolic hydroxyl group requires reacting the isolated Methyl 3-hydroxy-4-methyl-5-nitrobenzoate with dimethoxymethane and Phosphorus Pentoxide (P₂O₅) in dichloromethane[1].

Self-Validation Check: If step 6 (washing) or step 7 (drying) of the protocol is performed inadequately, trace water or residual acid will aggressively quench the highly reactive P₂O₅ reagent, leading to a stalled downstream reaction. Therefore, achieving a crisp, dry solid post-evaporation is not just an aesthetic preference, but the primary physical indicator of protocol success.

References

  • Formal Enantiospecific Synthesis of (+)-FR900482, The Journal of Organic Chemistry,[Link][1]

  • Formal Enantiospecific Synthesis of (+)-FR900482 (Preparation of Precursors), The Journal of Organic Chemistry,[Link][2]

  • Formal Enantiospecific Synthesis of (+)-FR900482 (Experimental Section), The Journal of Organic Chemistry,[Link][4]

Sources

Application

Application Note: Microwave-Assisted Synthesis and Derivatization of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale The compound Methyl 3-hydroxy-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The compound Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a highly valuable synthetic intermediate, most notably serving as a critical building block in the formal enantiospecific synthesis of the potent antitumor antibiotic (+)-FR900482 and its derivatives.

Historically, the esterification of 3-hydroxy-4-methyl-5-nitrobenzoic acid has been an operational bottleneck. The conventional protocol requires a [1]. The extended reaction time is primarily due to the strongly electron-withdrawing nature of the nitro group, which deactivates the aromatic ring and alters the electronic environment of the carboxylic acid, coupled with steric hindrance from the adjacent methyl group.

The Causality of Microwave Acceleration

The success of this protocol relies on two distinct microwave heating mechanisms:

  • Dipole Rotation: Methanol is an excellent microwave absorber (loss tangent, tanδ=0.659 ). Under microwave irradiation (2.45 GHz), the methanol dipoles rapidly align and realign with the alternating electromagnetic field, generating intense internal friction and rapid superheating.

  • Ionic Conduction: The addition of concentrated H2​SO4​ not only protonates the carbonyl oxygen (increasing electrophilicity for nucleophilic attack) but also introduces free ions into the solution. These ions oscillate in the microwave field, generating additional localized heat and dramatically accelerating the Arrhenius kinetics of the Fischer esterification.

Heating cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave Dielectric Heating C1 Thermal Conduction (Vessel Walls First) C2 Slow Energy Transfer (20 Hours at 65°C) C1->C2 M1 Direct Dielectric Activation (Methanol Dipoles + H+ Ions) M2 Rapid Superheating (10 Minutes at 120°C) M1->M2

Figure 1: Mechanistic comparison of conventional thermal conduction versus microwave dielectric heating.

Process Optimization & Quantitative Data

Operating in a sealed microwave reactor allows us to safely heat methanol well above its atmospheric boiling point (64.7 °C). The table below summarizes the optimization data, demonstrating the superiority of the [2] over conventional reflux.

Table 1: Optimization of Esterification Conditions

MethodHeating SourceTemp (°C)TimeCatalyst LoadingYield (%)Purity (HPLC)
ConventionalOil Bath (Reflux)6520 h2.5% v/v H2​SO4​ 82 - 85>95%
MAOS (Batch)Microwave10015 min2.5% v/v H2​SO4​ 89>98%
MAOS (Batch) Microwave 120 10 min 2.5% v/v H2​SO4​ 96 >99%
MAOS (Batch)Microwave1405 min2.5% v/v H2​SO4​ 94>98%

Note: 120 °C for 10 minutes was selected as the optimal self-validating parameter, balancing maximum conversion with the prevention of thermal degradation or unwanted etherification of the phenolic hydroxyl group.

Experimental Methodologies

Protocol A: Microwave-Assisted Synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Self-Validating System Design: This protocol includes a specialized solvent system during workup to prevent emulsion formation—a common failure point when handling amphiphilic nitro-phenolic compounds.

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic pressure sensing.

Step-by-Step Procedure:

  • Reagent Preparation: To a 35 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 3-hydroxy-4-methyl-5-nitrobenzoic acid (2.0 g, 10.1 mmol).

  • Solvent Addition: Suspend the solid in anhydrous methanol (15 mL).

  • Catalyst Addition: Slowly add concentrated H2​SO4​ (0.38 mL, ~2.5% v/v) dropwise. Causality: The acid must be added slowly to prevent localized charring of the solid precursor before dissolution.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer to heat the mixture to 120 °C over a 2-minute ramp time, holding at 120 °C for 10 minutes. Set the maximum power to 150 W and the pressure limit to 15 bar.

  • Cooling & Depressurization: Allow the system to actively cool to <40 °C using compressed air before uncrimping the vial.

  • Evaporation: Transfer the homogeneous solution to a round-bottom flask and remove the bulk methanol under reduced pressure.

  • Specialized Workup (Critical Step): Dissolve the resulting crude residue in a 3:1 mixture of CHCl3​ and isopropanol (40 mL). Causality: The product contains both a polar phenolic hydroxyl and a nitro group. Pure DCM or EtOAc often leads to severe emulsions during aqueous washing. The addition of isopropanol disrupts the hydrogen-bonding network with water, ensuring rapid phase separation and high recovery.

  • Washing: Wash the organic phase with distilled water (3 × 20 mL) to remove residual sulfuric acid and unreacted methanol.

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure methyl ester as a crystalline solid.

Protocol B: Downstream Derivatization (MOM Protection & Reduction)

To utilize this intermediate in the synthesis of (+)-FR900482, the phenolic hydroxyl must be protected, and the nitro group reduced to an amine.

Workflow A 3-Hydroxy-4-methyl- 5-nitrobenzoic Acid B MAOS Esterification (MeOH, H2SO4, 120°C) A->B C Methyl 3-hydroxy-4-methyl- 5-nitrobenzoate B->C D MOM Protection (MOM-Cl, P2O5, CH2Cl2) C->D E Nitro Reduction (Pd/C, H2, 60 psi) D->E F Precursor to (+)-FR900482 E->F

Figure 2: Complete synthetic workflow from starting acid to the (+)-FR900482 precursor.

Step-by-Step Procedure (MOM Protection):

  • Dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (2.0 g, 9.5 mmol) in a 1:1 mixture of anhydrous CH2​Cl2​ (25 mL) and dimethoxymethane (25 mL) under an argon atmosphere.

  • Add P2​O5​ (2.7 g, 19.0 mmol) in small portions over 1 hour. Causality: P2​O5​ acts as a powerful desiccant and acid catalyst, driving the formation of the methoxymethyl (MOM) ether without the need for highly toxic MOM-Cl gas.

  • Stir overnight, pour into ice-cooled 10% Na2​CO3​ , extract with ether, and concentrate to yield the MOM-protected intermediate.

Self-Validation & Analytical Quality Control

To ensure the trustworthiness of the synthesis, verify the product using the following analytical checkpoints:

  • TLC Monitoring: The starting acid stays near the baseline in 3:1 Hexanes/EtOAc (with 1% AcOH), while the methyl ester product elutes with an Rf​ of ~0.45.

  • IR Spectroscopy: Confirm the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm−1 ) and the appearance of a sharp, distinct ester carbonyl stretch at ~1725 cm−1 .

  • 1H NMR (CDCl3): Look for the diagnostic appearance of the methyl ester singlet at ~3.90 ppm (3H, s). The phenolic -OH should appear as a broad singlet exchangeable with D2​O , and the aromatic protons will appear as two distinct meta-coupled doublets.

References

  • Formal Enantiospecific Synthesis of (+)-FR900482 The Journal of Organic Chemistry URL:[Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Organic Process Research & Development URL:[Link]

Method

Application Note: Methyl 3-hydroxy-4-methyl-5-nitrobenzoate as a Versatile Precursor for Heterocycle Formation

Audience: Researchers, scientists, and drug development professionals. Introduction Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a substituted aromatic compound whose structural features—a nitro group positioned ortho to...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a substituted aromatic compound whose structural features—a nitro group positioned ortho to a hydroxyl group and para to a methyl group—make it a potentially valuable, though currently underutilized, starting material for the synthesis of diverse heterocyclic scaffolds. The strategic placement of the nitro and hydroxyl functionalities allows for their conversion into ortho-disubstituted aniline derivatives, which are key precursors for benzo-fused heterocycles. This application note provides a comprehensive guide to the prospective applications of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate in the formation of medicinally relevant heterocycles, such as benzoxazoles and benzimidazoles. While direct literature on this specific molecule is sparse, the protocols and principles outlined herein are based on well-established, analogous transformations and are designed to provide a robust framework for researchers.

The core of this synthetic strategy involves the chemoselective reduction of the nitro group to an amine. This transformation generates a critical intermediate, Methyl 3-amino-5-hydroxy-4-methylbenzoate, which possesses the requisite 1,2-aminophenol functionality for subsequent cyclization reactions.

Part 1: The Keystone Transformation - Nitro Group Reduction

The conversion of the nitro group to an amine is the pivotal first step in unlocking the heterocyclic potential of the title compound. The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the ester and hydroxyl functionalities.

Causality Behind Experimental Choices:
  • Catalytic Hydrogenation (Method A): This is a clean and efficient method. Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of nitro groups under a hydrogen atmosphere.[1] The reaction is typically performed in a protic solvent like ethanol or methanol to facilitate hydrogenolysis. This method often proceeds under mild conditions, which is advantageous for preserving other functional groups.

  • Metal-Mediated Reduction (Method B): The use of a metal, such as iron powder, in an acidic medium (like acetic acid or in the presence of an ammonium chloride promoter) is a classic, cost-effective, and highly reliable method for nitro group reduction.[2][3] Iron is particularly useful for its chemoselectivity, as it generally does not reduce other functional groups like esters or ketones.[2]

Experimental Workflow: Nitro Group Reduction

G cluster_start Starting Material Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation Start Dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate in appropriate solvent (e.g., Ethanol, Acetic Acid) MethodA Method A: Catalytic Hydrogenation - Add Pd/C catalyst - Pressurize with H2 gas - Stir at room temperature Start->MethodA Option 1 MethodB Method B: Metal/Acid Reduction - Add Iron powder & NH4Cl - Heat mixture under reflux Start->MethodB Option 2 Filter Filter reaction mixture (e.g., through Celite to remove catalyst/metal) MethodA->Filter MethodB->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Extract Perform aqueous work-up & extract with organic solvent Concentrate->Extract Purify Purify by column chromatography or recrystallization Extract->Purify Product Obtain Methyl 3-amino-5-hydroxy-4-methylbenzoate Purify->Product

Caption: General workflow for the reduction of the nitro group.

Protocol 1A: Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation vessel, dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 3-amino-5-hydroxy-4-methylbenzoate, which can be used directly or purified further.

Protocol 1B: Iron-Mediated Reduction
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 eq) and ethanol/water (e.g., a 4:1 mixture).

  • Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite to remove the iron salts.

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 2: Synthesis of 2-Substituted Benzoxazoles

The in situ generated or isolated Methyl 3-amino-5-hydroxy-4-methylbenzoate is an ideal precursor for benzoxazoles. This is achieved by condensation with a one-carbon electrophile, such as an aldehyde, followed by cyclization.[4][5]

Mechanism of Benzoxazole Formation

The reaction proceeds via two key steps:

  • Schiff Base Formation: The primary amine of the aminophenol derivative attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine).

  • Cyclization & Aromatization: The phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the imine carbon. The resulting intermediate subsequently undergoes aromatization (often via oxidation or dehydration) to yield the stable benzoxazole ring.[6]

G A Methyl 3-amino-5-hydroxy- 4-methylbenzoate C Schiff Base Intermediate A->C + R-CHO - H2O B Aldehyde (R-CHO) B->C D Cyclized Intermediate (Benzoxazoline) C->D Intramolecular Cyclization E Final Benzoxazole Product D->E Oxidation/ Aromatization (-2H)

Caption: Simplified mechanism for benzoxazole synthesis.

Protocol 2: One-Pot Synthesis of Benzoxazole Derivatives

This protocol describes a one-pot reductive cyclization, which is highly efficient as it avoids the isolation of the intermediate aminophenol.[7]

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 eq) and a desired aldehyde (1.1 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).

  • Reduction: Add the chosen reducing agent. For a milder approach, sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) in an aqueous/organic mixture is effective.[8] Alternatively, catalytic hydrogenation can be employed.

  • Cyclization: After the reduction of the nitro group is complete (as monitored by TLC), an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) can be added to promote the cyclization. Heat the reaction mixture (temperature will vary based on the aldehyde and solvent, typically 80-120 °C).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water. If a precipitate forms, it can be collected by filtration.

  • Isolation & Purification: The crude product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Purification is typically achieved by recrystallization or silica gel column chromatography.

Part 3: Synthesis of 2-Substituted Benzimidazoles

To synthesize benzimidazoles, the hydroxyl group of the precursor must first be converted to a second amino group. This would involve a multi-step process not covered here. However, if starting from a theoretical precursor, Methyl 3,5-diamino-4-methylbenzoate , the following protocols for benzimidazole formation are directly applicable. The condensation of ortho-phenylenediamines with aldehydes is a cornerstone method for constructing the benzimidazole core.[9][10]

Mechanism of Benzimidazole Formation

The mechanism is analogous to benzoxazole formation:

  • Schiff Base Formation: One of the amino groups reacts with the aldehyde to form a Schiff base.

  • Cyclization & Aromatization: The second amino group attacks the imine carbon intramolecularly. The resulting dihydrobenzimidazole intermediate then aromatizes, typically via oxidation, to form the benzimidazole product.[10]

G A ortho-Phenylenediamine Derivative C Schiff Base Intermediate A->C + R-CHO - H2O B Aldehyde (R-CHO) B->C D Cyclized Intermediate (Dihydrobenzimidazole) C->D Intramolecular Cyclization E Final Benzimidazole Product D->E Oxidation (-2H)

Caption: Simplified mechanism for benzimidazole synthesis.

Protocol 3: Oxidative Cyclocondensation for Benzimidazole Synthesis

This protocol uses an oxidant to facilitate the final aromatization step and can be performed under mild conditions.[11]

  • Reaction Setup: Dissolve the ortho-phenylenediamine precursor (e.g., Methyl 3,5-diamino-4-methylbenzoate) (1.0 eq) and the aldehyde (1.0 eq) in a solvent such as acetonitrile or ethanol.

  • Reaction: Add an oxidant. A common and mild choice is hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of acid (e.g., HCl).[11] Stir the reaction at room temperature.

  • Monitoring: Follow the reaction progress by TLC. The reaction is often complete within a few hours.

  • Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Isolation & Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted benzimidazole.

Data Summary

The following table summarizes typical conditions for the key transformations discussed, based on analogous substrates found in the literature. Yields are representative and will vary based on the specific substrates and reaction scale.

TransformationKey ReagentsSolventTemperatureTypical YieldReference(s)
Nitro Reduction 10% Pd/C, H₂ (gas)EthanolRoom Temp.>90%[1]
Fe powder, NH₄ClEthanol/H₂OReflux80-95%[2]
Benzoxazole Synthesis Aldehyde, p-TsOHTolueneReflux70-90%[12]
Aldehyde, Na₂S₂O₄DMF/H₂O80-100 °C65-85%[8]
Benzimidazole Synthesis Aldehyde, H₂O₂/HClAcetonitrileRoom Temp.85-95%[11]
Aldehyde (catalyst-free)Water75 °C70-90%[13]

References

  • Al-Shammari, M. B., et al. (2021). Catalyst-free synthesis of methyl-substituted benzimidazole compounds. Journal of Molecular Structure, 1230, 129887. Available at: [Link]

  • Surpur, M. P., et al. (2007). One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 37(23), 4139-4145. Available at: [Link]

  • Liu, Z., et al. (2008). A Facile One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines by Reductive Cyclization. HETEROCYCLES, 75(8), 1907-1911. Available at: [Link]

  • Reddy, K. S., et al. (2012). Combined Pd/C and Montmorillonite Catalysis for One-Pot Synthesis of Benzimidazoles. European Journal of Organic Chemistry, 2012(33), 6508-6512. Available at: [Link]

  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67. Available at: [Link]

  • Li, J., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. Molecules, 24(1), 164. Available at: [Link]

  • IntechOpen. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. Available at: [Link]

  • Bentham Science. (2022). Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]

  • American Chemical Society. (2019). Synthesis of Various 2-Aminobenzoxazoles. Available at: [Link]

  • American Chemical Society. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel. Available at: [Link]

  • Thieme. (2026). Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth Catalyst. Available at: [Link]

  • ResearchGate. (2011). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]

  • Beilstein-Institut. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Available at: [Link]

  • American Chemical Society. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel. Available at: [Link]

  • Chemical Review and Letters. (2025). DFT study on the mechanism of benzimidazole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine. Available at: [Link]

  • YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives. Available at: [Link]

  • American Chemical Society. (2020). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols. Available at: [Link]

Sources

Application

Application Notes and Protocols: Selective Reduction of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Introduction: The Critical Role of Selective Nitro Reduction The selective reduction of a nitro group in a polyfunctional aromatic molecule is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Selective Nitro Reduction

The selective reduction of a nitro group in a polyfunctional aromatic molecule is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1][2] The target molecule, Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, presents a common challenge for synthetic chemists: the conversion of the nitro moiety to an amine without altering the existing ester and hydroxyl groups. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reagents and protocols for achieving this specific and crucial chemoselective reduction. We will delve into the causality behind experimental choices, offering a comparative analysis of various methods and providing step-by-step protocols for the most effective and reliable procedures.

Comparative Analysis of Selective Reducing Agents

The successful reduction of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate hinges on choosing a reagent that exhibits high chemoselectivity for the nitro group. Below is a comparative analysis of several common and effective reducing agents.

Reagent SystemAdvantagesDisadvantagesSelectivity Profile & Mechanistic Insight
Stannous Chloride (SnCl₂·2H₂O) Excellent chemoselectivity for nitro groups in the presence of esters, ketones, and aldehydes.[3][4][5] Mild reaction conditions.[3]Stoichiometric amounts are required, leading to tin waste. Workup can be challenging due to the formation of tin salts.[6]SnCl₂ acts as a single-electron donor in a stepwise reduction of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates.[7][8] The mild, often neutral or slightly acidic conditions, prevent hydrolysis of the ester and other side reactions.
Iron (Fe) Powder with NH₄Cl Inexpensive, environmentally benign, and highly effective.[9][10] The neutral conditions afforded by ammonium chloride are milder than traditional Fe/acid systems.[9][11]Can require longer reaction times. The reaction is heterogeneous, and the quality of the iron powder can affect reactivity.[11]Iron acts as the reducing agent, and the reaction is thought to proceed on the surface of the metal. Ammonium chloride acts as a proton donor and helps to maintain a near-neutral pH, which is crucial for preserving the ester functionality.[12]
Catalytic Transfer Hydrogenation (e.g., Pd/C with a hydrogen donor) Avoids the use of high-pressure hydrogen gas.[1] Can be highly selective, depending on the catalyst and hydrogen donor.[13]The catalyst can be sensitive to poisoning.[14] Over-reduction or side reactions can occur if not carefully controlled.[15]In transfer hydrogenation, a hydrogen donor (e.g., ammonium formate, hydrazine) generates hydrogen in situ on the catalyst surface.[1][13] This method can be very mild and selective for nitro group reduction.[16]
Sodium Dithionite (Na₂S₂O₄) An inexpensive and safe reducing agent.[17] Effective for the reduction of aromatic nitro compounds.[17][18]Can require an excess of the reagent. The mechanism is complex and can sometimes lead to side products.[19]Sodium dithionite acts as a reducing agent through a single-electron transfer mechanism.[18] The reaction is typically carried out in a mixed solvent system, often including water.[20]
Experimental Protocols

The following protocols are designed to provide a starting point for the selective reduction of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. Optimization may be necessary based on the specific laboratory conditions and desired scale.

This method is highly reliable for achieving chemoselectivity in the presence of an ester group.[21]

Materials:

  • Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1 equivalent) in ethanol (or ethyl acetate).

  • Add stannous chloride dihydrate (5 equivalents) to the solution.[3]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then carefully pour it into ice.[3]

  • Slowly add a 5% aqueous sodium bicarbonate or sodium hydroxide solution with stirring until the pH is slightly basic (pH 7-8). This will cause the precipitation of tin salts.[3][6]

  • Extract the aqueous layer three times with ethyl acetate.[3]

  • Combine the organic layers and wash with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-amino-5-hydroxy-4-methylbenzoate.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

This protocol offers a cost-effective and environmentally friendly alternative.[9]

Materials:

  • Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

  • Iron powder (reduced)

  • Ammonium chloride (NH₄Cl)

  • Ethanol or Methanol

  • Water

  • Acetone (optional, to improve solubility)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Celite or a similar filter aid

  • Round-bottom flask

  • Reflux condenser

  • Mechanical or magnetic stirrer

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add iron powder (3+ equivalents) and a solution of ammonium chloride (6+ equivalents) in a mixture of ethanol (or methanol) and water.[14]

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1 equivalent) in ethanol (or acetone if solubility is an issue) dropwise to the refluxing mixture.[9]

  • Continue to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.[11]

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_workflow General Experimental Workflow A 1. Dissolve Substrate (Methyl 3-hydroxy-4-methyl-5-nitrobenzoate) B 2. Add Reducing Agent (e.g., SnCl₂·2H₂O or Fe/NH₄Cl) A->B C 3. Heat to Reflux & Monitor (via TLC) B->C D 4. Cool & Workup (Quench, Neutralize, Extract) C->D E 5. Isolate & Purify (Dry, Concentrate, Chromatograph) D->E F Final Product (Methyl 3-amino-5-hydroxy-4-methylbenzoate) E->F

Caption: A generalized workflow for the selective reduction of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

G cluster_mechanism Simplified Reduction Mechanism (e.g., with Metal Reductant) Start Ar-NO₂ (Nitro Group) Intermediate1 Ar-NO (Nitroso Intermediate) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine Intermediate) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product Ar-NH₂ (Amino Group) Intermediate2->Product + 2e⁻, + 2H⁺

Caption: A simplified stepwise reduction pathway of an aromatic nitro group.[7][15]

Conclusion and Best Practices

The selective reduction of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a readily achievable transformation with the appropriate choice of reagents and careful control of reaction conditions. For general laboratory-scale synthesis, stannous chloride dihydrate offers excellent and reliable chemoselectivity. For larger-scale operations where cost and environmental impact are significant considerations, the iron/ammonium chloride system presents a robust and economical alternative.

Key considerations for success include:

  • Monitoring the reaction: Close monitoring by TLC is crucial to prevent over-reduction or the formation of side products.

  • Inert atmosphere: While not always strictly necessary for all methods, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the desired amine product.

  • Proper workup: Careful neutralization and thorough extraction are essential for obtaining a high yield of pure product, especially when using metal-based reducing agents.

By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and efficiently perform this critical synthetic step.

References

  • Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Taylor & Francis Online. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information. [Link]

  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Master Organic Chemistry. [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. National Center for Biotechnology Information. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. ScienceDirect. [Link]

  • Method for preparation of aromatic amines.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Nitro reduction conditions. Reddit. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ScienceMadness. [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. [Link]

  • mechanism of sodium dithionite aromatic nitro reduction?. ScienceMadness Discussion Board. [Link]

  • How can I protect the ester group from reduction?. Chemistry Stack Exchange. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a key intermediate in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your reaction outcomes through a combination of established protocols and field-tested insights.

I. Reaction Overview

The synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is most commonly achieved through the electrophilic aromatic substitution (nitration) of Methyl 3-hydroxy-4-methylbenzoate. The success of this reaction is highly dependent on careful control of reaction conditions to achieve the desired regioselectivity and maximize yield.[1]

The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are activating and ortho-, para-directing, while the methyl ester (-COOCH₃) is a deactivating and meta-directing group. The interplay of these directing effects makes the selective introduction of the nitro group at the 5-position a significant challenge.

Reaction Pathway

Reaction_Pathway Start Methyl 3-hydroxy-4-methylbenzoate Reagents HNO₃ / H₂SO₄ Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate Electrophilic Attack by NO₂⁺ Product Methyl 3-hydroxy-4-methyl-5-nitrobenzoate Intermediate->Product -H⁺ (Deprotonation)

Caption: Simplified reaction pathway for the nitration of Methyl 3-hydroxy-4-methylbenzoate.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: Low or No Product Yield

A diminished or absent yield is a frequent issue. Several factors can contribute to this outcome.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or degraded reagents.Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure that the nitrating agent is fresh and has not decomposed.[2]
Suboptimal Temperature While low temperatures are crucial to control selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to an incomplete conversion of the starting material.Carefully monitor the reaction temperature and allow for a sufficient reaction time. A slight, controlled increase in temperature may be necessary if the reaction stalls, but this must be balanced against the risk of side product formation.
Moisture Contamination Water in the reaction mixture can deactivate the nitrating agent (nitronium ion, NO₂⁺) by converting it back to nitric acid.[3]Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Incorrect Reagent Stoichiometry An insufficient amount of the nitrating agent will result in an incomplete reaction.Accurately measure and dispense all reagents according to a validated protocol.
Q2: High Levels of Isomeric Impurities

The formation of undesired isomers is a primary challenge in this synthesis due to the multiple activating groups on the aromatic ring.

Potential Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures provide the activation energy for the formation of thermodynamically less favored isomers. The nitration reaction is highly exothermic, and poor temperature control can lead to localized "hot spots" where side reactions occur.[2][4]Maintain a strict low-temperature profile (typically 0-5 °C) throughout the addition of the nitrating mixture.[1] Use an efficient cooling bath (ice-salt or dry ice-acetone) and ensure vigorous stirring to maintain a homogenous temperature.[2]
Incorrect Rate of Addition Adding the nitrating agent too quickly can cause a rapid, uncontrolled exotherm, leading to the formation of by-products.[3]Add the nitrating mixture dropwise over an extended period to allow for effective heat dissipation.
Incorrect Ratio of Nitrating Agents The ratio of nitric acid to sulfuric acid is critical for the efficient generation of the nitronium ion. An improper ratio can affect the reaction's selectivity.Adhere strictly to the recommended ratio of nitric acid to sulfuric acid in the nitrating mixture.
Q3: Formation of Dark, Tar-Like Substances

The appearance of dark, resinous materials indicates product or starting material degradation.

Potential Cause Explanation Recommended Solution
Over-nitration or Oxidation Highly activating aromatic rings are susceptible to over-nitration (dinitration) or oxidation, especially under harsh conditions, leading to the formation of complex, polymeric by-products.[5][6]Use the minimum effective amount of the nitrating agent. Avoid excessively high temperatures and prolonged reaction times after the starting material has been consumed.
Presence of Impurities in Starting Material Impurities in the starting Methyl 3-hydroxy-4-methylbenzoate can undergo side reactions, leading to the formation of colored by-products.Ensure the purity of the starting material using techniques like NMR or melting point analysis before beginning the synthesis.
Q4: Product is an Oil and Does Not Solidify

The desired product is a solid at room temperature. An oily product suggests the presence of impurities.

Potential Cause Explanation Recommended Solution
Presence of Isomeric Impurities A mixture of isomers can have a lower melting point than the pure desired product, resulting in an oily or semi-solid consistency.[2]Purify the product using column chromatography on silica gel to separate the isomers.
Residual Solvent Trapped solvent from the work-up or purification can prevent the product from solidifying.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent in this electrophilic aromatic substitution reaction.[7]

Q2: What are the key safety precautions for this synthesis?

The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.[4] It is crucial to use an efficient cooling system and control the rate of addition of the nitrating agent.[2] The nitrating mixture, a combination of concentrated nitric acid and sulfuric acid, is extremely corrosive.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q3: How can the purity of the final product be assessed?

High-Performance Liquid Chromatography (HPLC) is an effective method for determining the purity of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate and quantifying isomeric impurities.[2] Additionally, techniques like ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure and identify impurities. The melting point of the final product is also a good indicator of purity.[2]

Q4: What is a suitable method for the purification of the crude product?

The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified product will crystallize.[2]

IV. Experimental Protocols

General Nitration Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation of the Nitrating Mixture: In a dry flask, cool concentrated sulfuric acid in an ice-water bath. In a separate dry container, cool concentrated nitric acid. Slowly add the nitric acid to the sulfuric acid while maintaining the low temperature.

  • Reaction Setup: Dissolve Methyl 3-hydroxy-4-methylbenzoate in concentrated sulfuric acid in a separate flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice-salt bath.[1]

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the starting material over a period of at least 30 minutes, ensuring the temperature does not exceed 5 °C.[1][3]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours.[1] Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.[1][5]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the solid product with several portions of cold water until the filtrate is neutral to pH paper.[5]

  • Drying: Dry the crude product thoroughly, preferably under vacuum.

Purification by Recrystallization
  • Dissolution: Transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve the solid.[2]

  • Crystallization: Slowly add hot water to the solution until it just begins to turn cloudy.[2]

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2]

  • Filtration: Filter the purified crystals using a Büchner funnel and wash with a small amount of an ice-cold ethanol/water mixture.[2]

  • Drying: Dry the purified crystals thoroughly before determining the melting point and yield.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Temperature Maintained at 0-5°C? Start->Check_Temp Check_Addition Was Nitrating Agent Added Dropwise? Check_Temp->Check_Addition Yes Optimize_Temp Optimize Cooling Protocol Check_Temp->Optimize_Temp No Check_Reagents Are Reagents Anhydrous and Fresh? Check_Addition->Check_Reagents Yes Optimize_Addition Slow Down Addition Rate Check_Addition->Optimize_Addition No Use_New_Reagents Use Fresh, Anhydrous Reagents Check_Reagents->Use_New_Reagents No Purify Purify by Recrystallization or Chromatography Check_Reagents->Purify Yes Optimize_Temp->Purify Optimize_Addition->Purify Use_New_Reagents->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

V. References

  • Technical Support Center: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate. Benchchem. Available at:

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem. Available at:

  • A Comparative Guide to the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate: A Cost-Analysis Perspective. Benchchem. Available at:

  • Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions. PubMed. Available at:

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at:

  • Nitration of Methyl Benzoate. University of Michigan-Dearborn. Available at:

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Minnesota. Available at:

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. St. Olaf College. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Introduction Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a substituted aromatic compound featuring a combination of functional groups that significantly influence its physicochemical properties. Its structure includes a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a substituted aromatic compound featuring a combination of functional groups that significantly influence its physicochemical properties. Its structure includes a polar phenolic hydroxyl group, a strongly electron-withdrawing nitro group, a methyl ester, and a hydrophobic methyl group on a benzene ring. This unique combination can lead to challenging solubility behavior. This guide provides a structured, in-depth approach to understanding and overcoming solubility issues encountered by researchers and drug development professionals working with this and similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. What are the first steps I should take?

A1: The initial approach to solubilizing a novel or poorly characterized compound should be systematic, starting with common laboratory solvents and progressively moving to more complex systems.

Core Principle: The "like dissolves like" principle is the cornerstone of solubility. The polarity of the solvent must be matched to the polarity of the solute. Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a moderately polar molecule due to the presence of both polar (hydroxyl, nitro, ester) and non-polar (aromatic ring, methyl) groups.

Initial Troubleshooting Steps:

  • Assess Polarity: Start with solvents across a range of polarities.

  • Use Small Quantities: Begin with a few milligrams of your compound in 1-2 mL of solvent to avoid wasting material.

  • Apply Gentle Agitation & Heating: Use a vortex mixer or magnetic stirrer. Gentle warming can significantly increase the rate of dissolution and solubility, but be cautious of potential degradation with sensitive compounds.[1][2]

Q2: Which organic solvents are most likely to be effective?

A2: Based on its structure, the compound is predicted to be poorly soluble in non-polar solvents and sparingly soluble in water. Polar aprotic and polar protic organic solvents are the most promising candidates.

Aromatic nitro compounds are generally soluble in organic solvents.[3][4] Similarly, phenolic compounds show good solubility in polar solvents like alcohols and acetone.[1][5] The table below provides a qualitative prediction of solubility in common lab solvents.

Table 1: Predicted Qualitative Solubility of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can accept hydrogen bonds from the phenolic hydroxyl group and have dipoles that interact well with the nitro and ester groups.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, interacting favorably with the solute.[6]
Ketones AcetoneModerate to HighAcetone's polarity is suitable for interacting with the polar functional groups of the molecule.
Esters Ethyl AcetateModerateEthyl acetate is a moderately polar solvent that can solvate the ester and aromatic portions of the molecule effectively.[6]
Chlorinated Dichloromethane (DCM)Low to ModerateDCM is less polar and may struggle to solvate the highly polar hydroxyl and nitro groups efficiently.
Ethers Diethyl Ether, THFLow to ModerateEthers are less polar than alcohols and may offer limited solubility.
Aqueous WaterVery LowThe hydrophobic aromatic ring and methyl groups, combined with intramolecular hydrogen bonding, likely limit water solubility significantly.[3][4]
Non-Polar Hexane, TolueneVery LowThese solvents lack the polarity needed to interact with the hydroxyl, nitro, and ester groups.
Q3: My compound is still not dissolving, even in polar organic solvents. What advanced techniques can I try?

A3: If standard solvents are ineffective, you can modify the solvent system or the compound itself. The presence of the acidic phenolic group is key to one of the most powerful techniques: pH adjustment.

  • Strategy 1: pH Modification (for Aqueous or Semi-Aqueous Systems) The phenolic hydroxyl group is weakly acidic. By increasing the pH of the medium with a base, you can deprotonate the hydroxyl group to form a phenolate salt. This salt is an ion and will be significantly more soluble in water and other polar protic solvents.[7]

    Workflow for pH-Mediated Solubilization:

    • Suspend the compound in water or a water/co-solvent mixture.

    • Add a base (e.g., 1M NaOH, 1M K₂CO₃) dropwise while stirring.

    • Continue adding the base until the compound dissolves. Monitor the pH.

    • Caution: Ensure the compound is stable at high pH. Some esters can be susceptible to hydrolysis under strongly basic conditions. It is often best to aim for a pH just 1-2 units above the compound's pKa.

  • Strategy 2: Co-solvency Co-solvency involves mixing two or more miscible solvents to create a system with ideal polarity for your compound.[2] This is a common strategy in pharmaceutical formulations.[8][9]

    Common Co-solvent Systems:

    • Ethanol/Water: A versatile system where the ratio can be adjusted to fine-tune polarity.

    • DMSO/Water: Useful for highly insoluble compounds, but DMSO can be difficult to remove.

    • Propylene Glycol/Water: A common system in drug development due to its biocompatibility.

Q4: Could temperature be affecting my results?

A4: Absolutely. For most solid solutes, solubility increases with temperature.[2] Applying heat provides the energy needed to overcome the crystal lattice energy of the solid.

Recommendations:

  • Gently warm the solvent/solute mixture (e.g., to 40-50°C).

  • Always check the thermal stability of your compound first to avoid degradation.

  • Be aware that upon cooling, the compound may precipitate out if the solution is supersaturated. This principle is used for purification by recrystallization.[10]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

G cluster_0 Initial Assessment cluster_1 Process Optimization cluster_2 Advanced Techniques start Compound Fails to Dissolve solvent_selection Select Solvents: - Polar Aprotic (DMSO, DMF) - Polar Protic (Ethanol, Methanol) - Ketone (Acetone) start->solvent_selection Begin Troubleshooting agitation Apply Energy: 1. Vortex / Stir 2. Gentle Heating (40-50°C) solvent_selection->agitation check_solubility1 Is Compound Soluble? agitation->check_solubility1 cosolvency Try Co-Solvent Systems: - Ethanol/Water - DMSO/Water check_solubility1->cosolvency No ph_modification pH Adjustment (Aqueous): Add Base (e.g., NaOH) to form soluble phenolate salt check_solubility1->ph_modification No (for aqueous systems) success Success: Compound Solubilized check_solubility1->success Yes check_solubility2 Is Compound Soluble? cosolvency->check_solubility2 check_solubility3 Is Compound Soluble? ph_modification->check_solubility3 check_solubility2->success Yes failure Consult Advanced Formulation: Consider Surfactants, Complexation (e.g., Cyclodextrins) check_solubility2->failure No check_solubility3->success Yes check_solubility3->failure No

Caption: A step-by-step workflow for addressing solubility challenges.

Protocol: Experimental Determination of Qualitative Solubility

Since no published quantitative data exists for this specific compound, this protocol provides a reliable method to determine it in your own lab.

Materials:

  • Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

  • Selection of solvents (see Table 1)

  • Analytical balance (readable to 0.1 mg)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer and/or magnetic stirrer

  • Temperature-controlled water bath or hot plate

Procedure:

  • Preparation: Weigh approximately 5 mg of the compound into a pre-weighed vial. Record the exact mass.

  • Solvent Addition: Add the selected solvent to the vial in small, precise increments (e.g., 100 µL at a time).

  • Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. If necessary, place on a magnetic stirrer.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Heating (Optional): If the solid persists, gently warm the vial in a water bath to your desired temperature (e.g., 40°C) and continue to agitate.

  • Equilibration: Allow the vial to stand at a constant temperature for at least one hour to ensure equilibrium is reached.

  • Endpoint: The point at which all solid has just dissolved is the endpoint. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility (e.g., in mg/mL).

  • Classification: Classify the solubility based on the results (e.g., "soluble," "sparingly soluble," "insoluble").

Chemical Principle Visualization: The Effect of pH

The diagram below illustrates how increasing the pH deprotonates the phenolic hydroxyl group, creating a more polar and water-soluble phenolate ion.

Caption: Ionization of the phenolic group at high pH increases polarity.

References
  • CK-12 Foundation. (n.d.). Physical Properties of Nitro Compounds. Retrieved from [Link]

  • Cabot, P. L., et al. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 87(11), 1427-1432.
  • IntechOpen. (2024). Natural Phenolic Compounds: A Review of Extraction and Analysis. Retrieved from [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • Wojdyło, A., et al. (2007). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 12(9), 2177-2200.
  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved from [Link]

  • Wisdomlib. (2025). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]

  • Quora. (2019). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • ResearchGate. (n.d.). Structures of some common nitroaromatic compounds. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
  • Fisher Scientific. (n.d.). Methyl 4-methyl-3-nitrobenzoate, 99%, Thermo Scientific. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxy-3-nitrobenzoate (CAS 99-42-3). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Welcome to the technical support center for the purification of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for chemistry professionals. Our focus is on explaining the causality behind experimental choices to empower you to solve purification challenges effectively.

Section 1: Initial Assessment & Preliminary Steps

Before attempting purification, a preliminary analysis of the crude product is essential. This initial assessment will dictate the most effective purification strategy.

Q1: What are the most likely impurities in my crude Methyl 3-hydroxy-4-methyl-5-nitrobenzoate?

A1: The impurity profile is highly dependent on the synthetic route, which is typically the nitration of a precursor like methyl 3-hydroxy-4-methylbenzoate. Key impurities to anticipate include:

  • Unreacted Starting Material: Incomplete nitration will leave residual methyl 3-hydroxy-4-methylbenzoate.[1]

  • Isomeric By-products: Nitration of substituted aromatic rings can yield various isomers. The formation of these is often sensitive to reaction conditions, especially temperature.[1]

  • Di-nitrated Products: An excess of the nitrating agent or poor temperature control can lead to the formation of dinitro-substituted derivatives.[1]

  • Hydrolyzed Product: If aqueous conditions are present, particularly with heat or acid/base catalysis, the methyl ester can hydrolyze to the corresponding carboxylic acid, 3-hydroxy-4-methyl-5-nitrobenzoic acid.[2]

Q2: How can I quickly assess the purity of my crude product and identify the major components?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique for purity assessment.[3] It is rapid, requires minimal material, and provides crucial information for developing a large-scale purification method like column chromatography.

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254).

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a separate, more dilute sample of the starting material if available.

  • Spotting: Using a capillary tube, spot the crude mixture and the starting material side-by-side on the TLC plate baseline. A "co-spot" (spotting the crude mixture directly on top of the starting material spot) is highly recommended to confirm the identity of the starting material spot.

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase. Elute until the solvent front is about 1 cm from the top.

  • Visualization: Visualize the separated spots under UV light (254 nm).[3] Staining with a reagent like potassium permanganate can also be used if compounds are not UV-active.

  • Analysis: The number of spots corresponds to the minimum number of components in your mixture. The relative intensity of the spots gives a rough estimate of their proportions.

Data Presentation: Typical TLC Solvent Systems

The table below provides starting points for TLC mobile phase selection. The goal is to achieve an Rf value of ~0.3-0.4 for the desired product, which generally provides the best separation in column chromatography.

Solvent System (v/v)PolarityExpected Rf of ProductComments
Hexane / Ethyl Acetate (80:20)Low-Medium~0.35A good starting point. Adjust ratio to achieve optimal separation.[4]
Dichloromethane / Methanol (98:2)Medium~0.40Useful if compounds are less soluble in hexane.
Toluene / Ethyl Acetate (90:10)Low-Medium~0.30Offers different selectivity compared to alkane-based systems.

Section 2: Purification Strategy Workflow

The results from your initial TLC analysis will guide your choice of purification method.

Purification_Strategy A Crude Product B Perform TLC Analysis [Protocol 1] A->B C Assess Impurity Profile B->C D Is Product the Major Spot (& >90% Pure)? C->D  High Purity? G Are Impurities Well-Separated from Product? C->G  Complex Mixture? E Recrystallization D->E Yes F Column Chromatography D->F No H Pure Product E->H F->H G->E Yes (Good Separation) G->F No (Poor Separation) Column_Chromatography cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis A Select Solvent System (via TLC) B Prepare Silica Slurry in Least Polar Eluent A->B C Pack Column B->C D Load Sample (Wet or Dry Loading) C->D E Begin Elution with Least Polar Solvent D->E F Collect Fractions E->F G Gradually Increase Solvent Polarity (Gradient) F->G H Continue Collecting Fractions G->H I Analyze Fractions by TLC H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Pure Product K->L

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Reduction of Nitrobenzoate Esters

Introduction The chemoselective reduction of a nitro group in the presence of an ester is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While seemingly straightfo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chemoselective reduction of a nitro group in the presence of an ester is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired aminobenzoate ester. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and mitigate these common issues. We will delve into the mechanistic underpinnings of both the desired reaction and unwanted pathways, offering field-proven solutions and detailed protocols.

Core Challenges & Mechanistic Insights

The primary challenge lies in the similar reactivity of the nitro and ester functionalities toward many reducing agents. The reduction of a nitro group is a stepwise process, proceeding through nitroso and hydroxylamine intermediates.[1][2] These intermediates can themselves react to form undesired dimeric products like azoxy, azo, and hydrazo compounds.[1][3] The key to a successful reduction is to select a reagent and conditions that favor the complete six-electron reduction of the nitro group to an amine while leaving the ester untouched.[4]

The most common side reactions encountered are:

  • Ester Hydrolysis or Reduction: Aggressive reducing agents or harsh pH conditions can lead to the saponification or reduction of the ester to an alcohol.

  • Formation of Condensation Byproducts: Incomplete reduction can lead to the buildup of nitroso and hydroxylamine intermediates, which can condense to form azoxy and azo compounds.[1][3]

  • Aromatic Ring Hydrogenation: Under harsh catalytic hydrogenation conditions (high pressure and temperature), the aromatic ring itself can be reduced.[1]

  • Dehalogenation: If the substrate contains aryl halides, some catalytic systems can cause unwanted dehalogenation.[1]

Troubleshooting and FAQs

This section is designed to address specific problems you may encounter in the lab.

Q1: My reaction is slow or incomplete. How can I improve the conversion?

A1: A sluggish reaction can be due to several factors. Here’s a systematic approach to troubleshooting:

  • Reagent/Catalyst Activity: Ensure your reagents are fresh and active. Sodium dithionite, for example, can decompose upon storage.[4] For catalytic hydrogenations, the catalyst (e.g., Pd/C) may be poisoned or deactivated.[5] Always use a fresh batch from a reliable supplier.

  • Solubility: Poor solubility of the nitrobenzoate ester in the reaction solvent is a common issue that limits the reaction rate.[4] Consider using a co-solvent system (e.g., ethanol/water, THF) to ensure the starting material is fully dissolved.[4]

  • Stoichiometry of Reducing Agent: For metal-based reductions (e.g., SnCl₂, Fe), a sufficient excess of the reducing agent is often required to drive the reaction to completion.[5][6]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating.[4] However, be cautious, as higher temperatures can also promote side reactions.[4]

Q2: I'm observing significant hydrolysis of my ester group. What can I do to protect it?

A2: Ester hydrolysis is a major concern, especially under acidic or basic conditions.

  • Choice of Reducing Agent: This is the most critical factor.

    • Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice as it is performed under neutral conditions and is highly selective for the nitro group over the ester.[7][8]

    • Tin(II) Chloride (SnCl₂·2H₂O): This reagent is highly effective and mild, typically not affecting ester groups when used in solvents like ethanol or ethyl acetate.[6][7][9]

    • Sodium Dithionite (Na₂S₂O₄): This is another excellent choice for preserving esters, especially when run in a two-phase system (e.g., dichloromethane/water) or under buffered conditions.[10][11][12]

    • NaBH₄ with FeCl₂: A combination of sodium borohydride and iron(II) chloride has been shown to be highly chemoselective for reducing nitro groups while leaving esters intact.[13][14]

  • Avoid Harsh pH: If using a method that requires acidic or basic conditions, carefully control the pH. For instance, in SnCl₂ reductions, the workup often involves basification to liberate the free amine; this step should be done carefully, preferably at low temperatures, to minimize ester saponification.[6]

Q3: My product is contaminated with colored impurities, likely azo or azoxy compounds. How can I prevent their formation?

A3: The formation of these condensation byproducts indicates an incomplete reduction where intermediates like nitroso and hydroxylamine species react with each other.[3][5]

  • Ensure Complete Reduction: The key is to use conditions that rapidly and completely convert the nitro group to the amine.

    • Sufficient Reducing Agent: Use an adequate excess of the reducing agent to push the reaction past the intermediate stages.[4]

    • Efficient Stirring: In heterogeneous reactions (like with Pd/C or Fe powder), vigorous stirring is crucial to ensure good mass transfer.

  • Temperature Control: Exothermic reductions can lead to localized overheating, which may promote the formation of these side products.[4] Ensure adequate cooling if necessary.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid potential side reactions of the product.[5]

Q4: I am trying to reduce a halogenated nitrobenzoate ester, but I am also seeing dehalogenation. How can I improve selectivity?

A4: Dehalogenation is a common side reaction with standard catalytic hydrogenation, especially for aryl bromides and iodides using Pd/C.[1]

  • Catalyst Choice:

    • Raney Nickel: This catalyst is often used in place of Pd/C when dehalogenation is a concern.[7]

    • Sulfided Pt/C: A sulfided platinum-on-carbon catalyst can be highly selective for nitro group reduction while preserving halogens.[6]

  • Alternative Reagents: Metal/acid reductions like Fe/HCl or SnCl₂/HCl are generally good options as they do not typically cause dehalogenation.[6][7]

Visualizing the Reaction Pathways

To better understand the process, the following diagram illustrates the desired reduction pathway versus the common side reactions.

G Start Nitrobenzoate Ester (Ar-NO2-COOR) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso Reduction Step 1 Hydrolysis Carboxylic Acid (Ar-NO2-COOH) Start->Hydrolysis Ester Hydrolysis (Harsh pH) DesiredPath Aminobenzoate Ester (Ar-NH2-COOR) RingReduction Cyclohexyl Amine (Cyclohexyl-NH2-COOR) DesiredPath->RingReduction Over-reduction (High H2 pressure) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Reduction Step 2 Azoxy Azoxy Byproduct (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation Hydroxylamine->DesiredPath Reduction Step 3 (Complete) Hydroxylamine->Azoxy Azo Azo Byproduct (Ar-N=N-Ar) Azoxy->Azo Further Reduction

Caption: Desired vs. undesired reaction pathways.

Troubleshooting Flowchart

Use this flowchart to diagnose and solve issues with your reduction reaction.

G Start Start: Low Yield or Impure Product CheckConversion Is the starting material fully consumed? Start->CheckConversion Incomplete Incomplete Reaction CheckConversion->Incomplete No Complete Reaction Complete CheckConversion->Complete Yes TroubleshootIncomplete Troubleshoot: 1. Check reagent/catalyst activity. 2. Increase reagent stoichiometry. 3. Improve substrate solubility. 4. Gently heat the reaction. Incomplete->TroubleshootIncomplete CheckSideProducts What is the main impurity? Complete->CheckSideProducts Hydrolysis Ester Hydrolysis Detected CheckSideProducts->Hydrolysis Carboxylic Acid AzoAzoxy Azo/Azoxy Byproducts Detected CheckSideProducts->AzoAzoxy Colored Impurities Other Other Impurities CheckSideProducts->Other Dehalogenation, etc. SolveHydrolysis Solution: 1. Switch to milder, neutral conditions (e.g., H2/Pd/C). 2. Use SnCl2 in EtOH or NaBH4/FeCl2. 3. Control pH carefully during workup. Hydrolysis->SolveHydrolysis SolveAzo Solution: 1. Ensure sufficient excess of reducing agent. 2. Improve stirring/mass transfer. 3. Control reaction temperature (cool if exothermic). AzoAzoxy->SolveAzo SolveOther Solution: - For dehalogenation: Use Raney Ni or Fe/HCl. - For ring reduction: Lower H2 pressure/temperature. Other->SolveOther

Caption: A logical guide for troubleshooting common issues.

Comparative Summary of Recommended Methods

MethodReducing Agent(s)Typical Solvent(s)Key AdvantagesPotential Issues
Catalytic Hydrogenation H₂, Pd/C (or Pt/C, Raney Ni)EtOH, MeOH, EtOAcHigh chemoselectivity for NO₂ over ester; clean reaction; easy workup (filtration).[5][7]Can reduce other groups (alkenes, alkynes); Pd/C can cause dehalogenation; requires specialized equipment (hydrogenator).[1]
Tin(II) Chloride Reduction SnCl₂·2H₂OEtOH, EtOAcMild, highly selective for NO₂; tolerates many functional groups including esters and ketones.[6][7][9]Requires stoichiometric amounts; workup can be tedious to remove tin salts.[4]
Sodium Dithionite Reduction Na₂S₂O₄Dichloromethane/Water, DMF/WaterInexpensive, metal-free, and generally ester-friendly.[10][11]Reagent is sensitive to air and moisture; solutions must be prepared fresh; can be sluggish.[15]
Iron/Acid Reduction Fe, HCl (or NH₄Cl)EtOH/WaterEconomical and robust; good for large-scale synthesis; generally does not cause dehalogenation.[6][7]Strongly acidic conditions may cause some ester hydrolysis; workup involves filtering large amounts of iron sludge.
Borohydride/Iron System NaBH₄, FeCl₂THFHigh chemoselectivity for NO₂ over ester; excellent yields reported.[13]Requires careful control of reagent addition.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline and should be adapted for the specific substrate and scale.

  • Materials:

    • Nitrobenzoate ester (1.0 eq)

    • 10% Palladium on carbon (1-5 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas source (balloon or cylinder)

  • Procedure:

    • To a hydrogenation flask, add the nitrobenzoate ester and the solvent (e.g., 10-20 mL per gram of substrate).

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

    • Seal the flask, and then purge the system by evacuating and refilling with hydrogen gas three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.[5]

  • Workup:

    • Once the reaction is complete, carefully purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[5]

    • Rinse the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude aminobenzoate ester, which can be purified further if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
  • Materials:

    • Nitrobenzoate ester (1.0 eq)

    • SnCl₂·2H₂O (3-5 eq)

    • Ethanol

  • Procedure:

    • Dissolve the nitrobenzoate ester in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add the SnCl₂·2H₂O to the solution.

    • Heat the mixture to reflux (typically 70-80 °C) and stir.

    • Monitor the reaction by TLC until the starting material is consumed.[4]

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Add water and carefully basify the mixture with a saturated NaHCO₃ or dilute NaOH solution to a pH of ~8 to precipitate tin salts and liberate the free amine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

References

  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Unspecific peroxygenase enabled formation of azoxy compounds. PMC - NIH.
  • Challenges in the selective reduction of the nitro group. Benchchem.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Zhou, Z.-H., Xu, Y.-B., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3), e151-e156.
  • Nitro Reduction - Common Conditions.
  • Reduction of Nitro, Nitroso, Azo and Azoxy Groups. ResearchGate.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni).
  • Reduction of nitro compounds. Wikipedia.
  • Stolz, D., Kazmaier, U., & Pick, R. (2006). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Synthesis, 2006(20), 3341-3347.
  • Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature.
  • Technical Support Center: Optimizing Sodium Dithionite Reductions. Benchchem.
  • Reductions of nitro compounds, be they catalytic hydrogenations or metal surface - acid catalyzed reductions, usually proceed through nitroso and hydroxylamine intermediates. Chemistry Stack Exchange.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Overview Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a highly functionalized aromatic intermediate frequently utilized in the formal enantiospecific synthesis of complex antitumor antibiotics, including (+)-FR900482 and...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a highly functionalized aromatic intermediate frequently utilized in the formal enantiospecific synthesis of complex antitumor antibiotics, including (+)-FR900482 and FK973 [1]. Depending on your synthetic route—either Fischer esterification of the corresponding carboxylic acid or electrophilic nitration of the benzoate—unreacted starting materials (SM) can persist.

This support center provides field-proven, self-validating protocols to isolate the pure product by exploiting precise physicochemical differences between the target and its contaminants.

Physicochemical Profiling

To design a logical purification system, we must first establish the quantitative properties of the target and its potential contaminants. The separation strategies below rely heavily on precise pKa differentials induced by the electron-withdrawing nitro group.

CompoundSynthetic RoleKey Functional GroupsEstimated pKaRelative Polarity (TLC)
3-Hydroxy-4-methyl-5-nitrobenzoic acid SM (Esterification Route)-COOH, -OH, -NO2~3.5 (-COOH)~8.5 (-OH)High (Baseline in non-polar)
Methyl 3-hydroxy-4-methylbenzoate SM (Nitration Route)-COOCH3, -OH~10.2 (-OH)Low (High Rf)
Methyl 3-hydroxy-4-methyl-5-nitrobenzoate Target Product-COOCH3, -OH, -NO2~8.5 (-OH)Medium (Mid Rf)

Purification Decision Matrix

G A Impure Methyl 3-hydroxy- 4-methyl-5-nitrobenzoate B Identify Synthesis Route A->B C Fischer Esterification SM: 3-hydroxy-4-methyl- 5-nitrobenzoic acid B->C Route 1 D Electrophilic Nitration SM: Methyl 3-hydroxy- 4-methylbenzoate B->D Route 2 E Target: Remove Carboxylic Acid C->E F Target: Remove Un-nitrated Phenol D->F G Protocol A: pH 6.5 Phosphate Buffer Wash (Protects pKa 8.5 Phenol) E->G H Protocol B / C: Silica Chromatography or pH 9.5 Selective Extraction F->H

Figure 1: Decision matrix for the purification of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Troubleshooting FAQs & Methodologies

Q1: I synthesized the ester via Fischer esterification, but my standard saturated NaHCO₃ wash is causing massive product loss. Why?

Expertise & Causality: This is a classic trap in the synthesis of nitrophenols. Standard saturated NaHCO₃ has a pH of approximately 8.3. While this is perfect for deprotonating the unreacted carboxylic acid (pKa ~3.5), it is dangerously close to the pKa of your product's phenolic hydroxyl. The electron-withdrawing nitro group at the meta position lowers the pKa of the phenol in Methyl 3-hydroxy-4-methyl-5-nitrobenzoate to approximately 8.5. Washing with pH 8.3 NaHCO₃ results in ~40% ionization of your product, dragging it into the aqueous waste layer.

Solution (Protocol A): pH-Controlled Extraction

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., CH₂Cl₂ or EtOAc, 10 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.5 M phosphate buffer and adjust precisely to pH 6.5 using 1 M NaOH or H₃PO₄.

  • Extraction: Wash the organic layer with the pH 6.5 buffer (3 × 1/3 volume of the organic layer).

    • Validation Checkpoint: At pH 6.5, the unreacted carboxylic acid (pKa ~3.5) is >99.9% ionized as a water-soluble carboxylate. The product phenol (pKa ~8.5) remains >99% un-ionized in the organic phase, preventing yield loss [1].

  • Washing: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Q2: I am using the nitration route (starting from methyl 3-hydroxy-4-methylbenzoate). How do I remove the unreacted, un-nitrated starting material?

Expertise & Causality: Electrophilic aromatic substitution can sometimes stall, leaving un-nitrated starting material. Because both the SM and the product are neutral esters with phenolic groups, simple acid/base washing is less effective unless tightly controlled (see Q3). However, the addition of the nitro group significantly increases the dipole moment of the molecule, enhancing its binding affinity to silica gel.

Solution (Protocol B): Silica Gel Chromatography

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using Hexane:EtOAc (8:2 v/v) as the eluent [1].

  • Sample Loading: Dissolve the crude mixture in a minimal amount of CH₂Cl₂ and dry-load it onto a small portion of silica gel. Evaporate the CH₂Cl₂ and load the dry powder evenly onto the column bed.

  • Elution: Elute with a gradient of Hexane:EtOAc (8:2 to 7:3 v/v).

  • Fraction Collection: Monitor fractions via TLC.

    • Validation Checkpoint: The un-nitrated starting material lacks the highly polar nitro group and exhibits a higher Rf value; it will elute first. The target nitrated product interacts more strongly with the stationary phase and elutes second.

  • Isolation: Pool fractions containing the lower Rf spot and concentrate under reduced pressure.

Q3: Can I exploit the pKa difference to separate the un-nitrated phenol from the nitrated phenol without running a column?

Expertise & Causality: Yes. The un-nitrated phenol has a pKa of ~10.2, while the nitrated product has a pKa of ~8.5. By tuning the pH of the aqueous wash to sit squarely between these two values, you can selectively ionize the product while leaving the impurity in the organic layer.

Solution (Protocol C): Advanced pH-Gradient Extraction

  • Dissolution: Dissolve the crude mixture in diethyl ether (Et₂O).

  • Selective Ionization: Extract with a tightly controlled pH 9.5 carbonate/bicarbonate buffer.

    • Validation Checkpoint: At pH 9.5, the nitrated product (pKa ~8.5) is ~90% ionized and partitions into the aqueous layer. The un-nitrated starting material (pKa ~10.2) remains >80% un-ionized in the organic layer.

  • Phase Separation: Collect the aqueous layer containing the nitrated product.

  • Recovery: Acidify the aqueous layer to pH 2 using 1 M HCl to re-protonate the product phenol, then extract with fresh CH₂Cl₂ (3 × equal volume).

  • Final Steps: Dry the combined CH₂Cl₂ layers over Na₂SO₄, filter, and concentrate.

References

  • Formal Enantiospecific Synthesis of (+)-FR900482. The Journal of Organic Chemistry. URL:[Link]

Optimization

Resolving ester hydrolysis issues in Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Welcome, Researcher. This guide is your dedicated resource for navigating the experimental challenges associated with Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researcher. This guide is your dedicated resource for navigating the experimental challenges associated with Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The primary challenge with this molecule is the susceptibility of its methyl ester to hydrolysis, leading to the formation of 3-hydroxy-4-methyl-5-nitrobenzoic acid. This guide will help you understand, troubleshoot, and control this unwanted side reaction.

Section 1: Understanding the Root Cause: Why Does This Ester Hydrolyze?
Q1: What makes the ester in Methyl 3-hydroxy-4-methyl-5-nitrobenzoate so prone to hydrolysis?

The stability of the ester group in your molecule is dictated by the electronic environment of the benzene ring. The key factors are:

  • Electron-Withdrawing Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This effect is relayed through the aromatic ring to the carbonyl carbon of the ester. This makes the carbonyl carbon more electron-deficient (more electrophilic) and, therefore, a more attractive target for nucleophiles like water or hydroxide ions.

  • Hydroxyl Group: The hydroxyl group (-OH) is typically an electron-donating group by resonance. However, its proximity to the nitro group and its acidic nature mean it can be deprotonated under basic conditions, forming a phenoxide ion. This deprotonation further influences the ring's electronics.

  • Steric Hindrance: The methyl group and the adjacent hydroxyl group provide some steric hindrance around the ester, which can slightly slow the rate of hydrolysis compared to an unhindered ester. However, this effect is often insufficient to prevent hydrolysis under non-optimized conditions.[1]

In essence, the strong activation of the aromatic ring by the nitro substituent is the primary driver for the ester's lability.

Q2: What are the chemical mechanisms responsible for the hydrolysis of my ester?

Ester hydrolysis can proceed through two primary pathways, both of which are highly relevant to your work.[2] Understanding these mechanisms is crucial for designing effective preventative measures.

1. Base-Catalyzed Hydrolysis (Saponification): This is often the most significant cause of unintended hydrolysis during experimental work-ups. It is technically base-promoted because the hydroxide ion is consumed and not regenerated.[3][4] The process is effectively irreversible because the final step is a highly favorable acid-base reaction between the carboxylic acid and the alkoxide.[4][5]

  • Step 1: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon.

  • Step 2: This forms a tetrahedral intermediate.

  • Step 3: The intermediate collapses, expelling a methoxide ion (⁻OCH₃) as the leaving group to form the carboxylic acid.

  • Step 4: The highly basic methoxide ion immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion.

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack CarboxylicAcid Carboxylic Acid + ⁻OCH₃ Tetrahedral->CarboxylicAcid Elimination of Methoxide Carboxylate Carboxylate + CH₃OH CarboxylicAcid->Carboxylate Irreversible Acid-Base Reaction

Caption: Workflow of base-catalyzed ester hydrolysis.

2. Acid-Catalyzed Hydrolysis: This mechanism is the exact reverse of the Fischer esterification.[5][6] All steps are reversible, and the reaction's direction is dictated by the concentration of water. Using a large excess of water drives the equilibrium toward the hydrolysis products (carboxylic acid and alcohol).[7][8]

  • Step 1: The carbonyl oxygen of the ester is protonated by an acid (like H₃O⁺), making the carbonyl carbon much more electrophilic.

  • Step 2: A water molecule (a weak nucleophile) attacks the activated carbonyl carbon.

  • Step 3: A proton is transferred from the attacking water molecule to one of the hydroxyl groups.

  • Step 4: The methoxy group is protonated to form a good leaving group (methanol).

  • Step 5: The intermediate eliminates methanol.

  • Step 6: Deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst.

G cluster_1 Acid-Catalyzed Hydrolysis Ester_H Ester + H₃O⁺ ProtonatedEster Protonated Ester Ester_H->ProtonatedEster Protonation Tetrahedral_H Tetrahedral Intermediate ProtonatedEster->Tetrahedral_H Nucleophilic Attack by H₂O ProtonatedAcid Protonated Carboxylic Acid + CH₃OH Tetrahedral_H->ProtonatedAcid Proton Transfer & Elimination CarboxylicAcid_H Carboxylic Acid + H₃O⁺ ProtonatedAcid->CarboxylicAcid_H Deprotonation

Caption: Reversible pathway of acid-catalyzed ester hydrolysis.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common issues related to unwanted hydrolysis.

Q3: I'm seeing significant amounts of the carboxylic acid by-product after my reaction work-up. What went wrong?

This is the most common scenario. The work-up phase, especially aqueous washes, exposes the ester to conditions ripe for hydrolysis. Use the following decision tree to pinpoint the cause.

G Start Problem: Hydrolysis during work-up Q_Base What base was used to neutralize acid? Start->Q_Base A_StrongBase Strong Base (NaOH, KOH) Q_Base->A_StrongBase Strong A_WeakBase Weak Base (NaHCO₃, Na₂CO₃) Q_Base->A_WeakBase Weak Sol_Base Root Cause: High [OH⁻] Solution: Use cold, saturated NaHCO₃. Monitor pH carefully. A_StrongBase->Sol_Base Q_Temp What was the work-up temperature? A_WeakBase->Q_Temp A_Warm Room Temp or Warmer Q_Temp->A_Warm Warm A_Cold Ice Bath (0-5 °C) Q_Temp->A_Cold Cold Sol_Temp Root Cause: High Temp increases reaction kinetics. Solution: Perform all aqueous steps in an ice bath. A_Warm->Sol_Temp Q_Time How long was the ester in contact with the aqueous phase? A_Cold->Q_Time A_Long Prolonged (>15 min) Q_Time->A_Long Long A_Short Rapid (<15 min) Q_Time->A_Short Short Sol_Time Root Cause: Increased exposure time. Solution: Perform extractions efficiently. Do not let layers sit unseparated. A_Long->Sol_Time

Caption: Decision tree for troubleshooting work-up hydrolysis.

Q4: My purified compound shows signs of degradation upon storage. What are the optimal storage conditions?

Ester hydrolysis can occur slowly over time if the material is not stored correctly.

  • Moisture is the Enemy: Store the solid compound in a tightly sealed vial within a desiccator. Trace amounts of water can facilitate hydrolysis, especially if acidic or basic impurities are present.

  • pH Neutrality: Ensure the purified material is free of any residual acid or base from the work-up. Co-evaporating the final product with a neutral, anhydrous solvent like toluene can help remove volatile acidic traces (e.g., HCl).

  • Temperature: Store at a low temperature (e.g., 4 °C or -20 °C) to minimize the rate of any potential degradation reactions.

Q5: Should I use a protecting group for the phenolic hydroxyl to increase stability?

Protecting the free hydroxyl group is a valid strategy, particularly if your subsequent reaction steps involve strong bases.[9] Protection converts the phenol, which can become a phenoxide under basic conditions, into a less activating ether or ester group.

Protecting GroupProtection ReagentDeprotection ConditionsConsiderations
Methyl Ether Methyl iodide, K₂CO₃Strong acid (HBr, BBr₃)Very stable; removal requires harsh conditions that will also hydrolyze the ester. Not ideal.
Benzyl Ether (Bn) Benzyl bromide, K₂CO₃Catalytic Hydrogenation (H₂, Pd/C)Excellent choice. Stable to most conditions. Can be removed without affecting the ester or nitro group.[10]
Acetyl Ester Acetic anhydride, PyridineMild base (K₂CO₃, MeOH) or mild acidEasy to install, but its removal conditions could potentially hydrolyze the methyl benzoate ester.[11]

Recommendation: If your synthesis allows, protecting the hydroxyl as a benzyl ether is the most robust strategy to prevent complications in subsequent steps.

Section 3: Recommended Protocols
Protocol 1: Optimized Aqueous Work-up to Minimize Ester Hydrolysis

This protocol is designed for quenching a reaction and isolating the ester product with minimal risk of hydrolysis.

  • Pre-cool all Solutions: Prepare ice-cold solutions of deionized water, saturated sodium bicarbonate (NaHCO₃), and brine (saturated NaCl). Place your separatory funnel in an ice bath.[1]

  • Quench Reaction: If your reaction is in an organic solvent, cool the reaction mixture to 0 °C in an ice bath. Slowly add ice-cold deionized water to quench the reaction.

  • Neutralization (if necessary): If the reaction was run under acidic conditions, add the cold saturated NaHCO₃ solution dropwise with vigorous stirring. Check the pH of the aqueous layer with pH paper periodically until it is neutral (pH ~7-8). Do not overshoot and make the solution strongly basic.

  • Extraction: Perform the extraction quickly. Add the organic extraction solvent and shake. Allow the layers to separate (this should be rapid) and drain the organic layer. Do not let the mixture sit in the separatory funnel for extended periods.[1]

  • Brine Wash: Wash the organic layer with one portion of cold brine. This helps remove the bulk of dissolved water.[1]

  • Drying: Drain the organic layer into a flask and add a generous amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl until the drying agent no longer clumps.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Controlled Saponification for Analysis or Synthesis

This protocol is for the intentional and complete conversion of the methyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 eq) in a suitable solvent mixture like THF/methanol (e.g., a 3:1 ratio) in a round-bottom flask.

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) (approx. 2.0-3.0 eq) to the flask. LiOH is often preferred for its high reactivity in saponification.[12]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is complete when the starting ester spot has completely disappeared.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add cold 1M HCl with stirring until the pH of the solution is acidic (pH ~2). The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the collected solid (3-hydroxy-4-methyl-5-nitrobenzoic acid) under vacuum.

Section 4: Frequently Asked Questions (FAQs)
Q6: How can I detect and quantify the hydrolyzed by-product?

Several standard analytical techniques can be used to distinguish between the ester and its corresponding carboxylic acid.

TechniqueObservation for Ester vs. Carboxylic Acid
Thin-Layer Chromatography (TLC) The carboxylic acid is significantly more polar and will have a much lower Rf value than the ester.
¹H NMR Spectroscopy The ester will show a characteristic singlet for the methyl group (-OCH₃) around 3.9 ppm. This signal will be absent in the carboxylic acid spectrum, which will instead show a broad singlet for the acidic proton (-COOH), typically >10 ppm.
High-Performance Liquid Chromatography (HPLC) Using a reverse-phase (C18) column, the more polar carboxylic acid will have a shorter retention time than the less polar methyl ester. This method is ideal for quantification.
Infrared (IR) Spectroscopy The carboxylic acid will show a very broad O-H stretch from ~2500-3300 cm⁻¹, which is absent in the ester. Both will show a C=O stretch around 1700 cm⁻¹.
Q7: Are there any specific safety concerns with this compound, especially under basic conditions?

Yes. Aromatic nitro compounds can pose thermal stability hazards, particularly under strong basic conditions.[13]

  • Thermal Instability: The hydrolysis of nitro-aromatic compounds with strong bases like NaOH or KOH can be highly exothermic and, in some cases, lead to runaway reactions.[13] The resulting nitrophenate salts can be thermally unstable.

  • Mitigation: Always use mild bases (e.g., NaHCO₃) for work-ups whenever possible. If strong bases are required for saponification, use them in stoichiometric amounts (not a large excess), maintain strict temperature control with an ice bath, and ensure the reaction is not heated uncontrollably. Never heat a mixture of a nitro-aromatic compound with a strong base without proper safety precautions and analysis (e.g., DSC).

References
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Available at: [Link]

  • Hunt, I. (n.d.). Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Available at: [Link]

  • Acid and Base-Catalyzed Mechanism of Ester Hydrolysis. (2020). Chemistry Steps. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Available at: [Link]

  • Why are my ester hydrolysis not working. (2025). Reddit. Available at: [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Available at: [Link]

  • Quick, J., & Crelling, J. K. (n.d.). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry. Available at: [Link]

  • Protecting Groups List. (n.d.). SynArchive. Available at: [Link]

  • Protecting groups in organic synthesis. (n.d.). nptel.ac.in. Available at: [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Available at: [Link]

  • Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Wohl, A. (1899). The Hydroxylation of Aromatic Nitro Compounds by Alkalies. eJournals @ Oklahoma State University Library. Available at: [Link]

Sources

Troubleshooting

Controlling regioselectivity during the synthesis of nitrobenzoate derivatives

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is engineered for researchers, scientists, and drug development professionals seeking to master regiocontrol during the synthesis of nitrobenzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is engineered for researchers, scientists, and drug development professionals seeking to master regiocontrol during the synthesis of nitrobenzoate derivatives.

Below, you will find mechanistic FAQs, a diagnostic troubleshooting guide, self-validating experimental protocols, and mechanistic visualizations to ensure high-yield, isomerically pure syntheses.

SECTION 1: Fundamental Principles & Directing Effects (FAQ)

Q: Why does the direct nitration of methyl benzoate predominantly yield the meta isomer? A: The regioselectivity of electrophilic aromatic substitution (EAS) is dictated by the electronic nature of existing substituents. The ester group ( −COOCH3​ ) is an electron-withdrawing group (EWG) via both inductive and resonance effects. During the attack of the nitronium ion ( NO2+​ ), substitution at the ortho or para positions generates an arenium ion intermediate where a positive charge is localized directly on the ipso carbon (the carbon attached to the ester). Because the ester carbon is already electron-deficient, this adjacent positive charge is highly destabilizing[1]. Conversely, meta attack avoids placing the positive charge on the ipso carbon, resulting in a lower activation energy pathway and making the meta isomer the kinetic preference[1].

Q: How do pre-existing substituents on the benzoic acid ring alter this regioselectivity? A: When multiple substituents are present, their directing effects compete. Strong electron-donating groups (EDGs) like alkyls ( −CH3​ ) or hydroxyls ( −OH ) generally overpower the meta-directing effect of the carboxylate/ester group. For instance, in 2-methylbenzoic acid, the ortho/para-directing methyl group dictates the substitution pattern, leading to a mixture of 3-nitro and 5-nitro derivatives rather than the standard meta product relative to the ester[2].

Table 1: Quantitative Isomer Distribution in Nitration of Substituted Benzoic Acids [2]

Substituted Benzoic AcidSubstituent Directing TypeOrtho (%)Meta (%)Para (%)Predominant Isomer(s)
Benzoic Acid Deactivating, Meta-directing~1–2%~98–99%~1%Meta
2-Methylbenzoic Acid Activating, Ortho/Para-directing-~33% (3-nitro)~67% (5-nitro)5-nitro-2-methylbenzoic acid
3-Methylbenzoic Acid Activating, Ortho/Para-directingHigh (2- & 6-nitro)-High (4-nitro)Mixture of 2-, 4-, and 6-nitro isomers

SECTION 2: Troubleshooting Guide - Common Nitration Issues

Issue 1: Poor Regioselectivity (Significant ortho/para contamination)
  • Symptom: NMR or HPLC analysis reveals >5% ortho/para isomers in a target meta-directed synthesis.

  • Root Cause: Inadequate temperature control. The energy difference between the meta arenium transition state and the ortho/para transition states is distinct but surmountable. Nitration is highly exothermic; if the internal temperature rises above 10 °C, the excess thermal energy overcomes the activation barrier for the higher-energy ortho/para pathways, diminishing kinetic control[3].

  • Corrective Action: Maintain strictly controlled low temperatures (0–5 °C) using an ice-salt bath during the addition of the nitrating mixture[3]. Ensure the addition is dropwise to prevent localized thermal spikes.

Issue 2: Formation of Dinitrobenzoate Byproducts
  • Symptom: Appearance of higher molecular weight, highly retained spots on TLC or LC-MS.

  • Root Cause: Over-nitration. Although the first nitro group strongly deactivates the aromatic ring, a large excess of the nitrating agent, prolonged reaction times, or elevated temperatures will force a second EAS event.

  • Corrective Action: Use exact stoichiometric amounts of HNO3​ (or a very slight excess, e.g., 1.05 eq). Quench the reaction strictly after the validated maturation time (typically 15 minutes at room temperature post-addition)[4].

Issue 3: Ester Hydrolysis During Nitration
  • Symptom: Isolation of 3-nitrobenzoic acid instead of the target methyl 3-nitrobenzoate.

  • Root Cause: The presence of excess water in the acid mixture, combined with the heat of the reaction, catalyzes the hydrolysis of the ester back into a carboxylic acid.

  • Corrective Action: Ensure the use of strictly concentrated sulfuric acid (98%) and concentrated nitric acid (68-70%) to minimize water content[4].

SECTION 3: Self-Validating Experimental Protocol

Regioselective Synthesis of Methyl 3-Nitrobenzoate This protocol utilizes a self-validating feedback loop to ensure chemical integrity at each step.

  • Substrate Preparation: Weigh 2.0 g of methyl benzoate into a dry 50 mL Erlenmeyer flask. Slowly add 4.0 mL of concentrated H2​SO4​ with continuous swirling. Cool the flask in an ice-water bath until the internal temperature reaches 0–5 °C[4].

    • Causality: H2​SO4​ acts as both solvent and catalyst. It protonates the ester carbonyl, preventing hydrolysis while preparing the highly acidic medium required to generate the nitronium ion.

  • Nitrating Mixture Generation: In a separate dry tube, cool 1.5 mL of concentrated HNO3​ in an ice bath. Slowly add 1.5 mL of concentrated H2​SO4​ [4].

    • Causality: Sulfuric acid protonates the nitric acid, driving the dehydration reaction that generates the highly electrophilic nitronium ion ( NO2+​ ).

  • Electrophilic Addition: Add the cold nitrating mixture dropwise to the methyl benzoate solution over 10 minutes.

    • Validation Check: Monitor the internal temperature. If it exceeds 6 °C, halt the addition until the bath cools the system back to 2 °C[4].

  • Maturation: Remove the ice bath and allow the mixture to stand at room temperature for exactly 15 minutes[4].

    • Validation Check (TLC): Take a 10 µL aliquot, quench in 1 mL water, extract with 1 mL ethyl acetate. Run on silica gel (8:2 Hexane:EtOAc). The disappearance of the high-Rf starting material validates reaction completion.

  • Quenching & Isolation: Pour the mixture over 20 g of crushed ice[4].

    • Causality: The sudden dilution safely quenches the acid catalyst and crashes out the water-insoluble methyl 3-nitrobenzoate. Filter under vacuum and wash with ice-cold water.

  • Purification & Final Validation: Recrystallize the crude solid from a minimal amount of hot methanol or an ethanol/water mixture[4].

    • Validation Check: Determine the melting point of the dried crystals. Pure methyl 3-nitrobenzoate melts sharply at 78–80 °C. A depressed or broad melting point indicates residual moisture or ortho/para contamination.

SECTION 4: Mechanistic Visualization

The following diagram maps the kinetic and thermodynamic pathways that dictate the regioselectivity of this reaction.

G A Methyl Benzoate (Electron Withdrawing Ester) C Meta Attack Pathway A->C D Ortho/Para Attack Pathway A->D B Nitronium Ion (NO2+) from HNO3/H2SO4 B->C B->D E Arenium Ion Intermediate (Positive charge avoids ipso carbon) THERMODYNAMICALLY STABLE C->E Lower Activation Energy F Arenium Ion Intermediate (Positive charge on ipso carbon) HIGHLY UNSTABLE D->F Higher Activation Energy G Methyl 3-nitrobenzoate (Major Product: ~98%) E->G Deprotonation H Ortho/Para Isomers (Minor Products: ~2%) F->H Deprotonation

Mechanistic pathway determining regioselectivity in the nitration of methyl benzoate.

SECTION 5: References

  • AskFilo Educational Resources. "Electrophilic nitration of benzoic acid predominantly yields 3-nitrobenzoic acid." AskFilo. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Nitration of methyl benzoate | Resource." RSC Education. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Analysis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Executive Summary Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) is a critical tetrasubstituted aromatic intermediate, most notably utilized in the formal enantiospecific synthesis of the antitumor antibiot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) is a critical tetrasubstituted aromatic intermediate, most notably utilized in the formal enantiospecific synthesis of the antitumor antibiotic (+)-FR900482 and related mitomycin analogs [1]. For drug development professionals and synthetic chemists, confirming the exact regiochemistry of the nitration and esterification steps is paramount. This guide objectively compares the experimental 1H NMR spectral data of this compound against structural isomers, providing a self-validating framework for robust structural elucidation.

Comparative Analysis: Target Regiochemistry vs. Alternative Isomers

When synthesizing highly substituted benzenes, the primary analytical challenge is distinguishing the target compound from its regioisomers (e.g., nitration occurring at the 2-position instead of the 5-position).

1H NMR spectroscopy provides a definitive comparison through spin-spin coupling constants ( J ), which outperform lower-confidence in silico predictive software that often struggles with the complex electronic interplay of four distinct substituents [1]:

  • The Target (1,3,4,5-Tetrasubstituted): Methyl 3-hydroxy-4-methyl-5-nitrobenzoate features two isolated aromatic protons at C2 and C6. Because they are meta to each other, they exhibit a characteristic meta-coupling constant ( J≈1.4 Hz).

  • The Alternative Isomer (e.g., 1,2,3,4-Tetrasubstituted): If the nitro group were misdirected to the 2-position, the remaining aromatic protons would be at C5 and C6. These protons are ortho to each other, which would yield a significantly larger ortho-coupling constant ( J≈8.0 Hz).

By comparing these coupling systems, researchers can definitively validate the success of the synthesis.

Mechanistic Rationale for Chemical Shifts

Understanding the causality behind the chemical shifts is essential for expert interpretation:

  • H6 Deshielding (δ 7.79): The proton at C6 is flanked by the nitro group (-NO2) and the ester group (-COOCH3). Both substituents exert strong electron-withdrawing inductive (-I) and resonance (-M) effects, stripping electron density from H6 and pushing it far downfield.

  • H2 Shielding/Deshielding Balance (δ 7.55): The proton at C2 is between the ester (-COOCH3) and the hydroxyl (-OH) groups. While the ester is electron-withdrawing, the hydroxyl group donates electron density through resonance (+M effect). This partial shielding makes H2 appear slightly upfield compared to H6.

  • Hydroxyl Exchange (δ 4.92): In deuterated methanol (MeOD), the labile -OH proton undergoes rapid chemical exchange with the solvent. This causes the signal to broaden significantly and merge near the residual HDO/MeOH peak.

Experimental Protocol: Self-Validating NMR Workflow

To reproduce these results with high fidelity, follow this optimized sample preparation and acquisition protocol. This self-validating system minimizes line-broadening artifacts that could obscure the fine 1.4 Hz meta-coupling.

Step 1: Sample Preparation

  • Weigh 10–15 mg of high-purity Methyl 3-hydroxy-4-methyl-5-nitrobenzoate [2].

  • Dissolve completely in 0.6 mL of Methanol-d4 (MeOD, ≥99.8% D).

  • Critical Causality: Filter the solution through a 0.2 µm PTFE syringe filter into a clean 5 mm NMR tube. Removing paramagnetic particulates and undissolved solids is mandatory to achieve a homogenous magnetic field, which is required to resolve fine meta-couplings.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of MeOD.

  • Perform Automatic Tuning and Matching (ATM) for the 1H channel to maximize probe sensitivity.

  • Execute gradient shimming (e.g., TopShim). Verify that the full width at half maximum (FWHM) of the residual solvent peak is < 1.0 Hz.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 to 64 (adjust based on concentration to achieve a S/N ratio > 100:1).

  • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the quaternary methyl protons for accurate integration).

  • Spectral Width: 15 ppm.

Quantitative Data Presentation

The following table summarizes the experimental 1H NMR data acquired in MeOD at room temperature [1].

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
H-6 (Aromatic)7.79Doublet (d)1.41HStrongly deshielded by adjacent -NO2 and -COOCH3 (-I, -M).
H-2 (Aromatic)7.55Doublet (d)1.41HDeshielded by -COOCH3, partially shielded by -OH (+M).
-OH (Hydroxyl)4.92Broad Singlet (br s)N/A1HRapid chemical exchange with MeOD solvent.
-OCH3 (Ester)3.91Singlet (s)N/A3HDeshielded by the adjacent ester carbonyl oxygen.
Ar-CH3 (Methyl)2.32Singlet (s)N/A3HBenzylic protons, slightly deshielded by the aromatic ring.

Visualizing the Diagnostic Workflow

The following diagram illustrates the logical decision tree used to differentiate the target compound from potential synthetic misfires based on NMR coupling constants.

G A Synthesized Intermediate (Methyl 3-hydroxy-4-methyl-5-nitrobenzoate) B 1H NMR Analysis (MeOD, 400 MHz) A->B C Hypothesis A: 1,3,4,5-Tetrasubstituted B->C D Hypothesis B: 1,2,3,4-Tetrasubstituted B->D E Meta-Coupling Observed (J = 1.4 Hz, H2 & H6) C->E F Ortho-Coupling Expected (J ≈ 8.0 Hz) D->F G Structure Confirmed Regioselectivity Validated E->G Matches Experimental Data

Workflow for differentiating the target tetrasubstituted benzoate from regioisomers using 1H NMR.

References

  • Title: Formal Enantiospecific Synthesis of (+)-FR900482 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Comparative

FTIR characteristic peaks of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

FTIR Spectroscopic Comparison Guide: Methyl 3-hydroxy-4-methyl-5-nitrobenzoate vs. Precursor and Analogs Executive Summary & Context Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS 125229-13-2)[1] is a specialized nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Comparison Guide: Methyl 3-hydroxy-4-methyl-5-nitrobenzoate vs. Precursor and Analogs

Executive Summary & Context

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS 125229-13-2)[1] is a specialized nitrobenzene building block[2] utilized as an advanced intermediate in the formal enantiospecific synthesis of complex antitumor antibiotics, such as (+)-FR900482 and FK973[3][4]. For synthetic chemists and drug development professionals, monitoring the conversion of the precursor (3-hydroxy-4-methyl-5-nitrobenzoic acid) to the target methyl ester is a critical quality control step.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and orthogonal method to NMR for confirming this structural transformation. This guide objectively compares the FTIR characteristic peaks of methyl 3-hydroxy-4-methyl-5-nitrobenzoate against its precursor and structural analogs, providing actionable experimental protocols and mechanistic insights to ensure a self-validating analytical workflow.

Reaction Workflow & Mechanistic Causality

The synthesis of methyl 3-hydroxy-4-methyl-5-nitrobenzoate relies on a classic Fischer esterification[3]. Spectroscopically, this transformation is highly visible due to fundamental changes in the molecule's hydrogen-bonding network.

Carboxylic acids naturally form strong, symmetric hydrogen-bonded dimers in concentrated solutions or solid states. This dimeric interaction significantly weakens the carbonyl (C=O) bond, lowering its stretching frequency. By converting the acid to a methyl ester, this specific hydrogen-bonding network is permanently disrupted. The loss of the dimer increases the force constant of the carbonyl double bond, resulting in a predictable and easily monitored blue shift (higher wavenumber) in the FTIR spectrum.

Synthesis_Pathway A 3-Hydroxy-4-methyl- 5-nitrobenzoic acid (Precursor) B MeOH, H2SO4 Reflux, 20h A->B Fischer Esterification C Methyl 3-hydroxy-4-methyl- 5-nitrobenzoate (Target Product) B->C Yield > 90%

Workflow for the Fischer esterification of 3-hydroxy-4-methyl-5-nitrobenzoic acid.

Comparative FTIR Data Analysis

To establish a trustworthy, self-validating system, analysts must not rely on a single peak. The successful synthesis of methyl 3-hydroxy-4-methyl-5-nitrobenzoate[5] is confirmed by a dual-marker validation : the blue shift of the carbonyl peak and the emergence of the sharp ester C-O-C stretch, coupled with the disappearance of the broad acid O-H band.

Table 1: FTIR Characteristic Peak Comparison

Functional Group3-Hydroxy-4-methyl-5-nitrobenzoic acid (Precursor)Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (Target)Structural Analog (Methyl 3-hydroxybenzoate)Causality / Spectral Shift Rationale
O-H Stretch ~2500–3300 cm⁻¹ (Very broad)~3350 cm⁻¹ (Sharper)~3350 cm⁻¹Precursor exhibits massive broadening due to strong intermolecular H-bonding of the acid dimer. Target only shows the phenolic OH.
C=O Stretch ~1685 cm⁻¹~1725 cm⁻¹~1720 cm⁻¹Disruption of the acid dimer upon esterification removes electron delocalization, increasing the force constant of the C=O bond (blue shift).
NO₂ Asym. ~1535 cm⁻¹~1535 cm⁻¹N/AHighly characteristic of the aromatic nitro group; remains structurally unaffected by the esterification process.
NO₂ Sym. ~1350 cm⁻¹~1350 cm⁻¹N/ASymmetric stretching of the nitro group; acts as an internal reference peak across both compounds.
C-O Stretch ~1280 cm⁻¹~1220 cm⁻¹~1225 cm⁻¹Ester C-O-C asymmetric stretch emerges as a strong, distinct peak, validating the successful addition of the methoxy group.
C-H (Aliphatic) Masked by broad OH~2955 cm⁻¹~2950 cm⁻¹C-H stretching from the newly added methyl ester group and the aromatic methyl group.

Experimental Methodologies

Protocol 1: Synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

(Adapted from the validated enantiospecific synthesis protocol by Jones & Rapoport[3])

  • Reaction Setup: Dissolve 3-hydroxy-4-methyl-5-nitrobenzoic acid (12.0 g, 0.061 mol) in anhydrous MeOH (250 mL). Add concentrated H₂SO₄ (1.5 mL) as the catalyst.

    • Causality Insight: Methanol acts as both the nucleophilic reagent and the solvent, driving the equilibrium toward the ester product via Le Chatelier's principle.

  • Reflux: Heat the solution to reflux for 20 hours.

  • Solvent Removal: Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a 3:1 mixture of CHCl₃-iPrOH (150 mL) and wash with water (3 × 100 mL). Extract the aqueous layers with additional CHCl₃-iPrOH (100 mL).

    • Causality Insight: The specific use of a CHCl₃-iPrOH mixture enhances the solubility of the highly polar phenolic and nitro-aromatic compounds compared to standard ethyl acetate, preventing product loss in the aqueous phase[3].

  • Drying: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and evaporate to yield the target ester.

Protocol 2: FTIR Spectral Acquisition (Solution-Phase)

While KBr pellets are common in academic settings, acquiring IR spectra in a solvent like CH₂Cl₂ is superior for this specific compound[3].

FTIR_Workflow Step1 Sample Preparation (Dissolve in CH₂Cl₂) Step2 Background Scan (Pure CH₂Cl₂ in Liquid Cell) Step1->Step2 Step3 Sample Scan (4000-400 cm⁻¹, 4 cm⁻¹ res) Step2->Step3 Step4 Spectral Processing (Baseline Correction & Subtraction) Step3->Step4 Step5 Peak Assignment (C=O, NO₂, OH bands) Step4->Step5

Standard operating procedure for solution-phase FTIR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized methyl 3-hydroxy-4-methyl-5-nitrobenzoate in 1 mL of anhydrous CH₂Cl₂.

    • Causality Insight: Solution-phase IR in CH₂Cl₂ eliminates solid-state crystal packing effects and random intermolecular hydrogen bonding variations that plague KBr pellets. This ensures the phenolic OH and ester C=O peaks are sharp, reproducible, and representative of the true monomeric species[3].

  • Background Scan: Acquire a background spectrum of pure CH₂Cl₂ using a liquid cell (NaCl or KBr windows, 0.1 mm path length) to digitally subtract solvent interference.

  • Sample Scan: Inject the sample solution and scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for optimal signal-to-noise ratio).

  • Validation: Verify the absence of the broad 2500–3300 cm⁻¹ band to confirm no unreacted precursor remains.

References

  • Formal Enantiospecific Synthesis of (+)-FR900482 | The Journal of Organic Chemistry. acs.org.
  • Methyl 3-hydroxy-4-methyl-5-nitrobenzo
  • 125229-13-2 CAS Manufactory. chemicalbook.com.
  • CAS:125229-13-2 | methyl 3-hydroxy-4-methyl-5-nitrobenzo
  • methyl 3-methoxymethyloxy-4-methyl-5-nitrobenzene - CAS号125229-14-3. molaid.com.

Sources

Validation

Comparative Guide to HPLC Method Development for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate Analysis

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) methods for the analysis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) methods for the analysis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental rationale behind critical methodological choices. The protocols herein are constructed to be self-validating, grounded in established analytical principles and authoritative standards.

Introduction: The Analytical Challenge

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is a substituted nitroaromatic compound. The accurate and precise quantification of such molecules is critical in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to stability and impurity profiling. The presence of a nitro group, a hydroxyl group, and a methyl ester on the benzene ring introduces a unique combination of polarity and aromaticity, presenting a distinct analytical challenge. The goal is to develop a robust, selective, and efficient HPLC method capable of resolving the main analyte from potential process impurities and degradation products.

PART 1: Foundational Method Development & Strategic Rationale

The development of a successful HPLC method is a systematic process. This section outlines the initial scouting phase, emphasizing the scientific reasoning behind the selection of the stationary phase, mobile phase, and detection wavelength.

Stationary Phase Selection: A Tale of Two Chemistries

The choice of the stationary phase is the most powerful tool for manipulating selectivity in HPLC.[1] For an analyte like Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, which possesses both hydrophobic (methyl, benzene ring) and polar (hydroxyl, nitro, ester) characteristics, a reversed-phase approach is the logical starting point.[2] Here, we compare the two most suitable candidates: the workhorse C18 and the alternative selectivity Phenyl-Hexyl column.

  • C18 (Octadecyl Silane): This is the default choice for most reversed-phase separations due to its strong hydrophobic interactions. The long alkyl chains provide high retention for non-polar molecules.[3] For our target analyte, the C18 phase will primarily interact with the benzene ring and the methyl group.

  • Phenyl-Hexyl: This phase offers a different interaction mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group can engage in π-π interactions with the aromatic ring of the analyte.[3][4] This can lead to unique selectivity, especially for aromatic and nitroaromatic compounds.[1]

Causality: The decision between C18 and Phenyl-Hexyl hinges on the nature of potential impurities. If impurities differ mainly in hydrophobicity (e.g., variation in an alkyl chain), a C18 may suffice. However, if impurities involve changes in the aromatic system or positional isomers, the π-π interactions of a Phenyl-Hexyl column can provide the necessary resolving power.[4]

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition dictates the elution strength and can be fine-tuned to optimize the separation.[5]

  • Organic Modifier (Acetonitrile vs. Methanol):

    • Acetonitrile (ACN): Generally, ACN is a weaker solvent than methanol in reversed-phase HPLC, leading to longer retention times. It offers lower viscosity, resulting in lower backpressure, and is UV transparent at lower wavelengths.

    • Methanol (MeOH): As a protic solvent, methanol can engage in hydrogen bonding, which can alter selectivity compared to the aprotic ACN. It is often preferred with phenyl-phases to enhance π-π interactions.[6]

  • Aqueous Phase & pH Control: The hydroxyl group on the analyte is weakly acidic. Controlling the pH of the mobile phase is crucial for ensuring consistent retention and good peak shape.[7] A buffer is used to maintain a stable pH. For robust method performance, the mobile phase pH should be set at least one unit away from the analyte's pKa. A common choice is a phosphate buffer or volatile alternatives like formic acid or acetic acid for LC-MS compatibility.[5] An acidic pH (e.g., pH 3.0) will suppress the ionization of the hydroxyl group, ensuring it is in a single, neutral form, which typically results in better peak shape and retention on a reversed-phase column.

Detector Wavelength Selection

The presence of the nitroaromatic chromophore in Methyl 3-hydroxy-4-methyl-5-nitrobenzoate suggests strong UV absorbance.[8] A UV-Vis spectrophotometer is the detector of choice. To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte in the mobile phase should be performed. Nitroaromatic compounds typically exhibit strong absorbance around 254 nm.[9][10]

PART 2: Comparative Experimental Guide

This section provides a head-to-head comparison of different chromatographic conditions to illustrate their impact on the final separation. The data presented in the tables are representative of typical experimental outcomes.

Experiment 1: Column Selectivity Comparison

This experiment compares the performance of a standard C18 column against a Phenyl-Hexyl column for the analysis of the target analyte and a hypothetical closely-related aromatic impurity.

Objective: To evaluate the impact of stationary phase chemistry on selectivity and resolution.

Experimental Protocol: Column Screening

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Column 1 (C18): Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Column 2 (Phenyl-Hexyl): Install a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Standard Preparation: Prepare a solution containing Methyl 3-hydroxy-4-methyl-5-nitrobenzoate and a potential aromatic impurity at a concentration of approximately 20 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard solution onto each column and record the chromatograms.

  • Data Evaluation: Calculate the retention time (RT), resolution (Rs), and USP tailing factor (T) for each peak.

Table 1: Performance Comparison of C18 vs. Phenyl-Hexyl Columns

Performance MetricC18 ColumnPhenyl-Hexyl ColumnRationale for Observation
Retention Time (Analyte) 6.2 min7.5 minIncreased retention due to combined hydrophobic and π-π interactions on the Phenyl-Hexyl phase.[6]
Resolution (Rs) between Analyte and Impurity 1.4> 2.0The Phenyl-Hexyl phase provides alternative selectivity, enhancing the separation of aromatic compounds.[4][6]
Peak Asymmetry (Tailing Factor) 1.21.1Both columns provide good peak shape, with a slight improvement on the Phenyl-Hexyl column.
Theoretical Plates (N) > 7000> 8500Phenyl-Hexyl columns can offer higher efficiency for aromatic analytes.[6]
Experiment 2: Isocratic vs. Gradient Elution

This experiment compares an isocratic (constant mobile phase composition) method with a gradient (changing mobile phase composition) method.

Objective: To optimize analysis time while ensuring adequate separation of the main peak from potential early and late-eluting impurities.

Experimental Protocol: Elution Mode Comparison

  • System & Column: Use the HPLC system with the selected Phenyl-Hexyl column.

  • Standard Preparation: Prepare the same standard solution as in Experiment 1.

  • Method 1: Isocratic Conditions:

    • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

    • Run Time: 15 minutes.

  • Method 2: Gradient Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 70% B

      • 10-12 min: 70% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Shared Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis & Evaluation: Inject the standard, run both methods, and compare the chromatograms for run time, peak width, and resolution.

Table 2: Comparison of Isocratic vs. Gradient Elution

ParameterIsocratic MethodGradient MethodRationale for Observation
Total Run Time 15 min15 minSet to be equal for direct comparison, though gradient methods can often be shortened.
Analyte Retention Time 7.5 min8.2 minThe initial lower organic content in the gradient causes the analyte to be retained longer.
Peak Width (Analyte) BroaderSharperGradient elution focuses the peak as it travels down the column, resulting in sharper, taller peaks.[11]
Resolution of Late-Eluting Impurities May be poor, with long retention timesSignificantly improvedThe increasing organic concentration quickly elutes strongly retained compounds.
Method Flexibility LimitedHighEasily adaptable for complex mixtures with a wide range of polarities.[2]

PART 3: Recommended Method and Validation Principles

Based on the comparative experiments, the following optimized method is recommended. This method should be fully validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13][14]

Optimized HPLC Method Parameters
ParameterRecommended Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 8 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50)

Experimental Protocol: Final Method Execution

  • Prepare Mobile Phases: Accurately prepare Mobile Phase A and B as described above. Filter and degas.

  • System Equilibration: Install the Phenyl-Hexyl column and equilibrate the system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 20 µg/mL.

  • Sequence Setup: Program the HPLC to run the gradient method. Include blank injections (diluent) to confirm no carryover, and system suitability injections.

  • System Suitability Test (SST): Perform at least five replicate injections of a standard solution.

  • SST Acceptance Criteria (per ICH guidelines[15]):

    • Tailing Factor (T): ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): > 2000

  • Analysis: Once SST criteria are met, proceed with the analysis of unknown samples.

Visualization of the Method Development Workflow

The logical flow from initial assessment to the final, optimized method can be visualized as follows:

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization & Comparison cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, Aromaticity, pKa) Column_Scout Column Selection (C18 vs. Phenyl-Hexyl) Analyte->Column_Scout Selectivity MP_Scout Mobile Phase Screening (ACN vs. MeOH, pH) Column_Scout->MP_Scout Interaction Detector Wavelength Selection (UV Scan) MP_Scout->Detector Compatibility Elution_Mode Elution Mode (Isocratic vs. Gradient) Detector->Elution_Mode Proceed Gradient_Opt Gradient Optimization (Slope, Time) Elution_Mode->Gradient_Opt Refine Final_Method Define Final Method Parameters Gradient_Opt->Final_Method Lock Validation Method Validation (ICH Q2(R1)) Final_Method->Validation Verify

Caption: Workflow for systematic HPLC method development.

Logical Relationships in HPLC Parameter Optimization

Understanding how changing one parameter affects others is key to efficient method development.

HPLC_Parameters MP_Organic % Organic (ACN/MeOH) RT Retention Time MP_Organic->RT Inverse Resolution Resolution MP_Organic->Resolution Affects MP_pH Mobile Phase pH MP_pH->RT Affects (if ionizable) Peak_Shape Peak Shape MP_pH->Peak_Shape Direct Impact Flow_Rate Flow Rate Flow_Rate->RT Inverse Pressure Backpressure Flow_Rate->Pressure Direct Column_Temp Column Temp. Column_Temp->RT Inverse Column_Temp->Pressure Inverse (Viscosity)

Caption: Inter-relationships of key HPLC parameters.

Conclusion

The development of a robust HPLC method for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate requires a systematic approach that prioritizes selectivity. A comparative analysis demonstrates that a Phenyl-Hexyl stationary phase offers superior resolution for this aromatic analyte compared to a standard C18 phase, primarily due to the additional π-π interaction mechanism. Furthermore, a gradient elution strategy provides sharper peaks and greater flexibility for resolving a wide range of potential impurities compared to an isocratic approach. The recommended optimized method, grounded in these findings, provides a strong foundation for subsequent validation activities as per ICH guidelines, ensuring the generation of accurate and reliable analytical data.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Wiley-Interscience. [Link]

  • Shabir, G. A. (2009). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 71(5), 554–558. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Anton, A. M., & Ion, V. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 805-817. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-Hydroxy-4-methyl-5-nitrobenzoate in Organic Synthesis

For drug development professionals and synthetic chemists, selecting the appropriate ester protecting group or reactive intermediate is a critical decision that dictates the efficiency of a synthetic route. Methyl 3-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, selecting the appropriate ester protecting group or reactive intermediate is a critical decision that dictates the efficiency of a synthetic route. Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS 125229-13-2) and its ethyl counterpart are highly functionalized aromatic building blocks frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the core nucleus of the antitumor antibiotic FR-900482[1].

While the structural difference between these two compounds is merely a single methylene unit ( −CH2​− ) in the ester alkyl chain, this seemingly minor variation profoundly impacts their reactivity profiles. This guide objectively compares the kinetic behavior of these two esters, explaining the underlying physical organic chemistry principles and providing self-validating protocols for their manipulation.

Structural Profiling and the Causality of Reactivity

The reactivity of benzoate esters towards nucleophilic acyl substitution—most notably alkaline hydrolysis (saponification) and amidation—is governed by the BAc​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[2].

The BAc​2 Mechanism and Steric Hindrance

In the BAc​2 pathway, the rate-determining step is the nucleophilic attack of a hydroxide ion (or amine) on the planar sp2 -hybridized carbonyl carbon, forming a crowded sp3 -hybridized tetrahedral intermediate[3].

The methyl ester hydrolyzes significantly faster than the ethyl ester . The causality behind this kinetic difference is twofold:

  • Steric Effects (Primary Driver): As the carbonyl carbon transitions from a planar sp2 geometry to a tetrahedral sp3 geometry, the substituents are forced closer together. The ethyl group possesses a larger van der Waals volume than the methyl group. This increased steric bulk creates greater steric clash in the transition state, raising the activation energy ( ΔG‡ ) and slowing down the reaction[4]. This is quantitatively described by the Taft steric parameter ( Es​ ).

  • Electronic/Inductive Effects (Secondary Driver): The ethyl group exerts a marginally stronger electron-donating inductive effect (+I) than the methyl group. This slightly increases the electron density at the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack[5].

BAc2_Mechanism Ester Ester Substrate (sp2 Carbonyl) Tetrahedral Tetrahedral Intermediate (sp3, Steric Clash Site) Ester->Tetrahedral Nucleophilic Attack OH Hydroxide Ion (Nucleophile) OH->Tetrahedral Addition Products Carboxylate + Alcohol (Irreversible Step) Tetrahedral->Products Elimination of Alkoxide

Caption: BAc2 mechanism highlighting the sterically sensitive tetrahedral intermediate.

Quantitative Comparison of Properties

To objectively evaluate the performance of these two intermediates, we must look at their physical and kinetic parameters. The table below summarizes the key metrics that influence their behavior in a synthetic workflow.

ParameterMethyl 3-hydroxy-4-methyl-5-nitrobenzoateEthyl 3-hydroxy-4-methyl-5-nitrobenzoateImpact on Synthesis
Ester Alkyl Group −CH3​ −CH2​CH3​ Defines steric and lipophilic profile.
Taft Steric Parameter ( Es​ ) 0.00 (Reference) −0.07 Negative value indicates greater steric hindrance for the ethyl group[4].
Relative Hydrolysis Rate ( krel​ ) 1.0 (Baseline) ∼0.4−0.6 Methyl esters cleave up to 2x faster under standard alkaline conditions.
Lipophilicity (LogP) LowerHigherEthyl ester exhibits better solubility in non-polar organic solvents.
Leaving Group pKa Methanol ( pKa≈15.5 )Ethanol ( pKa≈15.9 )Methoxide is a slightly better leaving group than ethoxide.

Note: The phenolic −OH ( pKa≈8−9 ) and the aromatic methyl/nitro groups remain electronically identical in both substrates, meaning the reactivity differences are isolated entirely to the ester moiety.

Experimental Methodology: Self-Validating Alkaline Hydrolysis

To demonstrate the reactivity difference in a practical setting, the following protocol outlines the alkaline hydrolysis of the ester to yield 3-hydroxy-4-methyl-5-nitrobenzoic acid.

This protocol is designed as a self-validating system : it incorporates built-in checkpoints (TLC, pH-dependent solubility, and NMR) that inherently prove the success of the chemical transformation without requiring external assumptions.

Materials Required
  • Substrate: Methyl or Ethyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 mmol)

  • Base: 1M aqueous Sodium Hydroxide ( NaOH ) (3.0 mmol)

  • Solvent: Tetrahydrofuran (THF) / Methanol ( MeOH ) mixture (3:1 v/v)

  • Acid: 1M Hydrochloric Acid ( HCl )

Step-by-Step Protocol
  • Reaction Initiation: Dissolve 1.0 mmol of the chosen ester in 4 mL of the THF/MeOH solvent mixture. Add 3.0 mL of 1M aqueous NaOH . Stir the biphasic mixture vigorously at room temperature ( 25∘C ).

  • Kinetic Monitoring (Validation Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent.

    • Observation: The methyl ester will typically show complete disappearance of the starting material spot within 1-2 hours. The ethyl ester will require 3-5 hours or gentle heating ( 40∘C ) to reach completion due to the steric shielding of the tetrahedral intermediate.

  • Solvent Removal: Once TLC confirms the complete conversion of the ester to the baseline carboxylate salt, concentrate the mixture under reduced pressure to remove the THF and MeOH.

  • Acidic Precipitation (Validation Checkpoint 2): Dilute the remaining aqueous layer with 5 mL of distilled water. Cool the flask in an ice bath. Dropwise, add 1M HCl until the pH reaches ∼2 .

    • Causality: The sodium carboxylate salt is highly water-soluble. Upon acidification, the protonated free carboxylic acid (3-hydroxy-4-methyl-5-nitrobenzoic acid) becomes insoluble in water and crashes out as a distinct precipitate, visually validating the successful cleavage[3].

  • Isolation and Drying: Filter the precipitate using a Büchner funnel, wash with cold water, and dry under a high vacuum.

  • Spectroscopic Confirmation (Validation Checkpoint 3): Analyze the product via 1H -NMR in DMSO−d6​ .

    • Observation: The successful hydrolysis of the methyl ester is confirmed by the complete disappearance of the sharp singlet at ∼3.9 ppm ( −OCH3​ ). For the ethyl ester, the quartet at ∼4.3 ppm and triplet at ∼1.3 ppm will vanish.

Caption: Self-validating experimental workflow for the alkaline hydrolysis of benzoate esters.

Strategic Recommendations for Drug Development

When designing a synthetic route involving 3-hydroxy-4-methyl-5-nitrobenzoate derivatives, the choice between the methyl and ethyl ester should be dictated by the specific needs of the downstream chemistry:

  • Choose the Methyl Ester when: Rapid, mild deprotection is required late in the synthesis. Its lower steric bulk makes it an excellent electrophile for direct amidation reactions or mild saponification, minimizing the risk of degrading sensitive functional groups elsewhere on the molecule.

  • Choose the Ethyl Ester when: Orthogonal stability is needed. If the synthetic route involves harsh basic conditions early on, the slight steric shielding of the ethyl group provides a marginal but sometimes crucial buffer against premature hydrolysis, allowing other transformations (like the alkylation of the phenolic −OH ) to proceed with higher chemoselectivity.

References

  • Formal Enantiospecific Synthesis of (+)
  • Source: Environmental Protection Agency (EPA)
  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL
  • Taft equation Source: Wikipedia URL

Sources

Validation

Validating purity of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate using TLC

Validating the Purity of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate: A Comparative Guide to TLC and Orthogonal Techniques As a Senior Application Scientist, I frequently encounter challenges in validating the purity of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate: A Comparative Guide to TLC and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter challenges in validating the purity of highly functionalized aromatic intermediates. Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS 125229-13-2) is a critical building block in complex organic synthesis, notably utilized in the formal enantiospecific synthesis of antitumor antibiotics like (+)-FR900482[1].

Because this molecule possesses multiple reactive sites—an ester, a phenolic hydroxyl, a methyl, and a nitro group—its purity profile is often complex. Trace impurities (such as positional isomers or unreacted starting materials) can severely derail downstream coupling reactions. This guide objectively compares Thin-Layer Chromatography (TLC) against orthogonal analytical techniques and provides a field-proven, self-validating TLC protocol for robust purity assessment.

Comparative Analysis: TLC vs. Orthogonal Techniques

When selecting a purity validation method, researchers must balance resolution, throughput, and the specific physicochemical properties of the analyte. While High-Performance Liquid Chromatography (HPLC) is the industry standard for final quantitative validation, TLC provides unparalleled efficiency for rapid, in-process screening[2][3].

Table 1: Performance Comparison for Nitrobenzoate Purity Validation

Analytical MetricTLC (Normal Phase)HPLC (Reverse Phase)GC-MSqNMR
Primary Utility Rapid screening, reaction monitoringHigh-resolution quantitationVolatile impurity profilingAbsolute structural purity
Resolution Moderate (Dependent on ΔRf​ )Very High (High theoretical plates)HighVery High (Chemical shifts)
Throughput High (Parallel processing)Low (Sequential runs)Low (Sequential runs)Moderate
Sensitivity (LOD) ~0.1 - 1 µg per spot< 0.01 µg/mL< 0.01 µg/mL~1-2% molar ratio
Cost per Analysis Very LowHighHighVery High
Analyte Suitability Excellent (Handles polar & non-polar)ExcellentPoor (Phenolic -OH causes tailing)Excellent

The Causality Behind the Data: Gas Chromatography (GC) is generally a poor choice for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate without prior derivatization (e.g., silylation). The free phenolic hydroxyl group strongly interacts with the GC column's stationary phase, causing severe peak tailing and potential thermal degradation at high injector temperatures. HPLC offers superior quantitative data due to sensitive UV/Vis detectors and reproducible retention times[3][4]. However, TLC remains the most pragmatic method for rapid go/no-go decisions, as it allows for the simultaneous analysis of multiple reaction streams without the risk of column fouling.

The Causality of TLC for Aromatic Nitrobenzoates

TLC is not merely a qualitative visual aid; it is a tunable physical chemistry system. For this specific nitrobenzoate, separation relies on differential partitioning between the polar stationary phase and the mobile phase.

  • Stationary Phase Interactions: The phenolic -OH acts as a strong hydrogen bond donor, while the -NO2 group acts as a hydrogen bond acceptor. These groups anchor the molecule tightly to the silanol groups of the Silica Gel 60 stationary phase[5].

  • Mobile Phase Causality: A purely non-polar solvent (e.g., hexane) will not elute the compound ( Rf​≈0 ). Conversely, a highly polar solvent will cause it to migrate with the solvent front ( Rf​≈1 ). A mixture of Toluene, Ethyl Acetate, and a trace acidic modifier (e.g., Toluene:EtOAc:Acetic Acid, 60:30:5) provides optimal retention ( Rf​ 0.3 - 0.5)[6].

  • The Role of the Acidic Modifier: Phenols are weakly acidic. On a silica surface, they can partially ionize, leading to "streaking" or "tailing" on the plate. Adding 5% acetic acid to the mobile phase suppresses the ionization of the phenolic -OH, keeping the molecule in its neutral state. This ensures a tight, well-defined spot, which is critical for resolving closely eluting structural isomers[6].

Self-Validating TLC Protocol

To ensure absolute trustworthiness, a TLC protocol must be a self-validating system. This means incorporating internal controls to eliminate false positives (e.g., artifacts from matrix effects) and false negatives (e.g., co-eluting, non-UV-active impurities).

Step-by-Step Methodology:

  • Plate Activation: Use aluminum-backed Silica Gel 60 F254​ plates. Pre-rinse the plate in 100% methanol to elute manufacturing binders, then activate in an oven at 120 °C for 20 minutes to remove adsorbed atmospheric moisture.

  • Sample Preparation: Dissolve the Methyl 3-hydroxy-4-methyl-5-nitrobenzoate sample in HPLC-grade Ethyl Acetate to a concentration of 1 mg/mL. Prepare a highly pure reference standard at the identical concentration.

  • Self-Validating Spotting (Co-spotting): Draw a baseline 1 cm from the bottom using a graphite pencil. Apply three distinct spots using a glass microcapillary:

    • Lane 1: Reference Standard (1 µL)

    • Lane 2: Co-spot (1 µL Standard + 1 µL Sample applied directly on top of each other). Causality: This validates that matrix effects are not artificially shifting the Rf​ . If Lane 2 resolves into a figure-eight or two distinct spots, the sample is definitively not the standard.

    • Lane 3: Sample (1 µL)

  • Chamber Saturation: Place a filter paper inside the developing chamber. Add the mobile phase (Toluene:EtOAc:Glacial Acetic Acid, 60:30:5 v/v/v) to a depth of 0.5 cm. Seal and equilibrate for 15 minutes. Causality: Saturating the vapor phase prevents solvent evaporation from the face of the plate during development, which would otherwise cause uneven upward migration.

  • Development & Orthogonal Visualization: Develop the plate until the solvent front is 1 cm from the top edge. Mark the front and air-dry the plate.

    • Primary Visualization (UV 254 nm): The aromatic ring and nitro group will strongly quench the green fluorescence of the F254​ indicator, appearing as dark spots[5][6].

    • Orthogonal Visualization (Chemical Staining): Dip the plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat. Causality: UV light only reveals molecules with conjugated π -systems. KMnO4​ is a strong oxidant; the phenolic -OH will rapidly reduce the Mn(VII), yielding a bright yellow spot against a purple background. This ensures that any non-UV-active aliphatic impurities are also detected.

Logical Workflow Visualization

G Start Methyl 3-hydroxy-4-methyl-5-nitrobenzoate Sample Prep Sample Prep: 1 mg/mL in EtOAc Start->Prep Spot Spotting: Std, Co-spot, Sample Prep->Spot Dev Development: Toluene:EtOAc:AcOH (60:30:5) Spot->Dev UV UV Visualization (254 nm) Aromatic/Nitro Quenching Dev->UV Stain KMnO4 Staining Phenolic -OH Oxidation Dev->Stain Eval Purity Evaluation Calculate Rf & Check for Impurities UV->Eval Stain->Eval

Self-validating TLC workflow for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate purity analysis.

References

  • The Journal of Organic Chemistry. "Formal Enantiospecific Synthesis of (+)-FR900482". URL: [Link]

  • Triclinic Labs. "Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC)". URL: [Link]

  • FEMS Microbiology Letters (Oxford Academic). "Branching of o-nitrobenzoate degradation pathway in Arthrobacter protophormiae RKJ100: identification of new intermediates". URL: [Link]

  • OperaChem. "TLC-Thin Layer Chromatography". URL: [Link]

Sources

Comparative

The Photophysics of Nitrobenzoate Esters: Structural Causality

Title: High-Fidelity UV-Vis Spectroscopic Analysis of Nitrobenzoate Esters: A Comparative Guide As a Senior Application Scientist, I frequently rely on UV-Vis spectroscopy not just as a routine analytical check, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Fidelity UV-Vis Spectroscopic Analysis of Nitrobenzoate Esters: A Comparative Guide

As a Senior Application Scientist, I frequently rely on UV-Vis spectroscopy not just as a routine analytical check, but as a profound window into the electronic and structural realities of a molecule. For researchers and drug development professionals working with nitrobenzoate esters—crucial intermediates in the synthesis of APIs, photoredox catalysts, and functional materials—understanding their photophysical behavior is essential.

This guide objectively compares the UV-Vis absorption profiles of various nitrobenzoate esters, explains the structural causality behind their spectral shifts, and provides a field-proven, self-validating experimental protocol for acquiring high-integrity spectral data.

The UV-Vis absorption spectrum of a molecule is dictated by its HOMO-LUMO gap, which governs the energy required to promote an electron from a ground state to an excited state[1]. In nitrobenzoate esters, the primary chromophore is the substituted benzene ring, heavily influenced by two strong electron-withdrawing groups: the nitro ( −NO2​ ) and the ester ( −COOR ) moieties.

The relative positioning of these groups (ortho, meta, or para) fundamentally alters the π -electron delocalization:

  • Para-Isomers (Extended Conjugation): In compounds like methyl 4-nitrobenzoate, the nitro and ester groups are opposite each other. This allows for optimal coplanarity and extended resonance across the aromatic ring, resulting in a strong π→π∗ transition and a bathochromic (red) shift, typically peaking around 260–265 nm.

  • Meta-Isomers (Disrupted Resonance): In 3-nitrobenzoate derivatives, the meta-positioning prevents direct resonance communication between the two functional groups. Consequently, the primary absorption bands are often hypsochromically (blue) shifted or exhibit lower molar absorptivity compared to their para-counterparts[2].

  • Ortho-Isomers (Steric Hindrance): When the bulky nitro and ester groups are adjacent, steric clashing forces them out of the plane of the benzene ring. This loss of coplanarity severely restricts orbital overlap, leading to a pronounced hypsochromic shift and a drop in the extinction coefficient ( ε )[3].

Mechanism Core Nitrobenzoate Chromophore Para Para-Isomer (Coplanar) Core->Para Extended Conjugation Ortho Ortho-Isomer (Steric Clash) Core->Ortho Restricted Conjugation RedShift Bathochromic Shift (λ_max ~262 nm) Para->RedShift BlueShift Hypsochromic Shift (λ_max <255 nm) Ortho->BlueShift

Caption: Causality of substitution patterns on the UV-Vis spectral shifts in nitrobenzoates.

Comparative Quantitative Spectral Data

To facilitate assay design and HPLC detector calibration, the following table synthesizes the absorption maxima ( λmax​ ) and molar absorptivity metrics for common nitrobenzoate esters.

CompoundSubstitutionSolvent λmax​ (nm) logε
Methyl 4-nitrobenzoate ParaMethanol262~4.12
3-Nitrobenzoic acid (and esters) MetaEthanol215, 2554.35, 3.85[2]
Ethyl 3-amino-5-nitrobenzoate Meta (Multi)Acetonitrile~254N/A[4]
4-Ethoxycarbonyl-4'-nitrobenzophenone Para (Extended)Ethanol260–280N/A[3]

Note: Solvatochromism plays a role in these measurements. Highly polar protic solvents (like methanol) can stabilize excited states differently than aprotic solvents, causing minor shifts in λmax​ .

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

A common pitfall in spectroscopic analysis is trusting data that violates the Beer-Lambert law ( A=εcl )[5]. High absorbance values ( A>1.0 ) introduce non-linearity due to detector saturation and stray light. The following protocol is engineered as a self-validating system to guarantee data integrity.

Materials Required:
  • Analyte: Nitrobenzoate ester of interest (>99% purity).

  • Solvent: HPLC-grade Methanol or Acetonitrile (UV cut-off < 210 nm).

  • Cuvettes: Matched pair of quartz cuvettes (10 mm path length).

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 1.0 mg of the nitrobenzoate ester. Dissolve completely in 10.0 mL of HPLC-grade solvent to create a primary stock solution.

  • Strategic Dilution: Dilute the stock solution to a working concentration of exactly 1.0×10−5 M.

    • Causality: Because the logε of these compounds is typically around 4.0 (meaning ε≈10,000Lmol−1cm−1 ), a 10−5 M solution will yield a theoretical absorbance of ~0.1 to 0.5. This perfectly targets the linear dynamic range of standard photomultiplier tube (PMT) detectors.

  • Baseline Correction (Blanking): Fill both the reference and sample quartz cuvettes with the pure solvent. Run a baseline scan from 200 nm to 400 nm.

    • Causality: This subtracts the optical signature of the solvent and any minor scattering from the cuvette walls, ensuring the resulting peaks belong solely to the analyte.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with your 1.0×10−5 M working solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min.

  • Data Validation Gate: Examine the λmax​ peak.

    • If the peak absorbance is between 0.2 and 1.0 , the data is valid.

    • If the peak absorbance is > 1.0 , the solution is too concentrated. Discard the data, dilute the sample by a factor of 2, and rescan.

Workflow Step1 1. Solvent Selection (UV Cut-off < 210 nm) Step2 2. Sample Dilution (Target ~10⁻⁵ M) Step1->Step2 Step3 3. Baseline Blanking (Matched Quartz Cuvettes) Step2->Step3 Step4 4. Spectral Scan (200 - 400 nm) Step3->Step4 Step5 5. Data Validation (0.2 < Abs < 1.0) Step4->Step5 Step5->Step2 If Abs > 1.0 (Dilute further)

Caption: Self-validating UV-Vis experimental workflow for nitrobenzoate esters.

Conclusion

The UV-Vis absorption spectra of nitrobenzoate esters are highly sensitive to their isomeric structure. Para-substituted esters exhibit distinct bathochromic shifts due to unhindered π -conjugation, whereas ortho- and meta-isomers show hypsochromic shifts driven by steric hindrance and disrupted resonance. By utilizing the self-validating protocol outlined above, researchers can ensure their spectral data remains strictly within the linear boundaries of the Beer-Lambert law, yielding highly reproducible and trustworthy analytical results.

References

  • Title: Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group Source: mdpi.com URL:

  • Title: 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem Source: nih.gov URL: 2

  • Title: Spectroscopic Scrutiny: A Comparative Analysis of 4-Ethoxycarbonyl-4'-nitrobenzophenone Isomers Source: benchchem.com URL: 3

  • Title: Ethyl 3-Amino-5-nitrobenzoate | CAS 10394-67-9 Source: benchchem.com URL: 4

  • Title: Activation of arene-heteroatom bonds by photoredox catalysis with visible light Source: uni-regensburg.de URL: 1

  • Title: Synthesis and stabilisation of novel UV absorbers Source: lboro.ac.uk URL: 5

Sources

Validation

Reference Standards for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate: A Comprehensive Comparison Guide for Antitumor API Synthesis

The Mechanistic Context: Why Standard Fidelity Matters Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) is not a final active pharmaceutical ingredient (API), but rather a critical synthetic intermediate. It...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Context: Why Standard Fidelity Matters

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (CAS: 125229-13-2) is not a final active pharmaceutical ingredient (API), but rather a critical synthetic intermediate. It serves as the foundational building block in the formal enantiospecific synthesis of 1, a highly potent antitumor antibiotic[1].

Unlike traditional chemotherapeutics, FR900482 and its derivatives undergo reductive activation (cleavage of the N-O bond) to form a mitosene-like electrophile[2]. This activated species 3 in the minor groove, leading to cell death[3]. Because of the extreme potency of the final API, the impurity profile of the nitrobenzoate intermediate must be rigorously controlled early in the synthetic pipeline. Any undetected impurities at this stage can propagate through the synthesis, leading to toxic byproducts.

G A Methyl 3-hydroxy-4-methyl -5-nitrobenzoate (CAS: 125229-13-2) B FR900482 (Antitumor Agent) A->B Enantiospecific Synthesis C Reductive Activation (N-O bond cleavage) B->C in vivo D Mitosene-like Electrophile C->D E DNA-HMG I/Y Cross-linking D->E Minor Groove Alkylation

Synthesis of FR900482 from its nitrobenzoate intermediate and DNA cross-linking mechanism.

Comparative Analysis of Reference Standard Alternatives

When establishing the purity of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate batches, analytical laboratories must choose between three primary reference standard alternatives. Relying solely on a supplier's Certificate of Analysis (CoA) based on simple chromatographic area normalization (Area %) is fundamentally flawed for absolute quantification. This approach assumes all impurities absorb UV light equally and is completely blind to non-chromophoric impurities like inorganic salts or residual water.

To achieve metrological traceability, laboratories must weigh the performance of the following standard grades:

Standard GradePurity Determination MethodMetrological TraceabilityTypical UncertaintyRelative Cost / Lead TimeBest Use Case
Certified Reference Material (CRM) qNMR + Mass Balance (ISO 17034)SI Units (NIST traceable)± 0.2%High / 4-6 weeksRegulatory submissions, Primary calibration
Commercial Analytical Standard HPLC-UV (Area %)Supplier CoA (Non-ISO)± 1.0%Low / 1 weekRoutine screening, early R&D
In-House Working Standard HPLC-UV vs Primary CRMTraceable to Primary CRM± 0.5%Medium / 2 weeksRoutine batch release, daily QC

Data Interpretation: For routine batch release of the intermediate, utilizing an In-House Working Standard provides the optimal balance. It maintains high analytical rigor (traceable to a CRM) while drastically reducing the recurring costs associated with purchasing primary standards for daily use.

Self-Validating Experimental Workflow

To bridge the gap between expensive CRMs and routine testing, a laboratory must qualify its own In-House Working Standard. The following workflow utilizes orthogonal techniques to create a self-validating data set.

G cluster_0 Primary Qualification (Absolute Purity) cluster_1 Secondary Qualification (Chromatographic) Start Candidate Material (Methyl 3-hydroxy-4-methyl-5-nitrobenzoate) QNMR qNMR Analysis (Internal Std: Maleic Acid) Start->QNMR KF Karl Fischer Titration (Water Content) Start->KF TGA TGA / ROI (Inorganic Impurities) Start->TGA HPLC HPLC-UV (Assay) vs Primary CRM QNMR->HPLC Mass Balance KF->HPLC TGA->HPLC LCMS LC-MS (Impurity Profiling) HPLC->LCMS Cert Qualified Working Standard (>99.0% Purity) LCMS->Cert Self-Validated

Self-validating experimental workflow for the qualification of in-house working standards.

Detailed Qualification Protocols

Step 1: Absolute Purity Determination via qNMR (Primary Method)

Causality: Quantitative NMR (qNMR) is a primary ratio method. By comparing the integral of the candidate's protons against a NIST-traceable internal standard, we determine absolute purity without needing a pre-existing standard of the nitrobenzoate itself.

  • Sample Preparation: Accurately weigh ~15.0 mg of the Methyl 3-hydroxy-4-methyl-5-nitrobenzoate candidate material and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition Parameters: Acquire 1H-NMR spectra with a relaxation delay (D1) of at least 60 seconds.

    • Causality: A long D1 ensures complete relaxation of all nuclei back to their equilibrium state, preventing integration errors caused by differential T1 relaxation times between the analyte and the internal standard.

  • Integration: Integrate the distinct aromatic proton of the nitrobenzoate (typically around δ 7.5-8.0 ppm) against the olefinic protons of Maleic Acid (δ 6.26 ppm) to calculate the absolute mass fraction.

Step 2: Chromatographic Assay via HPLC-UV (Secondary Method)

Causality: While qNMR provides absolute purity, it lacks the sensitivity to detect trace organic impurities (<0.1%) that might be hidden in the baseline. HPLC-UV provides the necessary resolution to profile these trace impurities.

  • Sample Preparation: Dissolve the candidate material in a 50:50 Acetonitrile:Water diluent to a working concentration of 0.2 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent and lowers the pH of the mobile phase, suppressing the ionization of the phenolic hydroxyl group on the nitrobenzoate. This prevents secondary electrostatic interactions with residual silanols on the stationary phase, effectively eliminating peak tailing.

  • System Suitability Testing (SST): Inject a standard solution 5 consecutive times before analyzing the sample.

    • Validation Gate: The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤ 0.73%, and the USP tailing factor is ≤ 1.5.

References

  • Title: Formal Enantiospecific Synthesis of (+)
  • Source: nih.
  • Source: mdpi.

Sources

Comparative

An Integrated Approach to Elemental Analysis for Drug Development: A Comparative Guide

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its identity, purity, and quality. For a novel compound such as Methyl 3-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its identity, purity, and quality. For a novel compound such as Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a precise understanding of its elemental makeup is not merely an academic exercise; it is a critical regulatory and scientific requirement. This guide provides an in-depth comparison of analytical methodologies for confirming the elemental composition and overall integrity of this compound, designed for researchers and drug development professionals. We will move beyond a simple recitation of protocols to explain the causal links between these techniques and how, when integrated, they form a self-validating system for compound characterization.

The Benchmark: Theoretical Elemental Composition

Before any analysis, we must establish the theoretical "ground truth." The first step is to determine the molecular formula and weight of the target compound.

Compound: Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

  • Molecular Formula: C₉H₉NO₅

  • Molecular Weight: 211.17 g/mol

From this, we can calculate the theoretical mass percentage of each element:

ElementAtomic Weight ( g/mol )# of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.0119108.09951.19%
Hydrogen (H)1.00899.0724.30%
Nitrogen (N)14.007114.0076.63%
Oxygen (O)15.999579.99537.88%

This theoretical composition is our benchmark. The goal of the following experimental techniques is to verify these percentages and, just as importantly, to ensure they represent a pure, structurally correct substance.

Part 1: The Direct Approach - CHN Combustion Analysis

Combustion analysis is the gold-standard method for directly determining the percentage of carbon, hydrogen, and nitrogen in an organic compound.[1] The principle is straightforward: a sample is combusted in a high-temperature, oxygen-rich environment, which breaks it down into its elemental gases (e.g., CO₂, H₂O, N₂).[2] These gases are then separated and measured by detectors, allowing for calculation of the elemental composition.[3]

Causality in Experimental Design

The choice of a modern CHNS analyzer is based on its adherence to the Dumas method, which ensures the complete and instantaneous oxidation of the sample through "flash combustion".[1][4] This is critical because incomplete combustion would lead to an underestimation of the elemental percentages, invalidating the results. The use of specific catalysts and reagents in the combustion and reduction tubes is designed to scrub out interfering components and ensure that, for instance, all nitrogen oxides (NOₓ) are reduced to N₂ gas for accurate detection.[3][5]

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified micro-analytical standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.[5]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried Methyl 3-hydroxy-4-methyl-5-nitrobenzoate sample into a pre-cleaned tin capsule using a microbalance.[6] The small sample size is preferable for achieving complete combustion.[6]

  • Encapsulation: Crimp and seal the tin capsule to form a small, compressed pellet. This ensures no sample is lost and aids in the violent, complete combustion process.[3]

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into a furnace heated to ~1000°C in a stream of pure oxygen.[3]

  • Detection & Calculation: The resulting gases (CO₂, H₂O, N₂) are passed through separation columns and quantified by a thermal conductivity detector. The instrument's software compares the detector signals to the calibration standard and, using the initial sample weight, calculates the final C, H, and N percentages.[5] Oxygen is typically determined by difference.

Workflow for CHN Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output weigh 1. Weigh 1-2 mg Sample encap 2. Encapsulate in Tin weigh->encap load 3. Load into Autosampler encap->load combust 4. Flash Combustion (~1000°C in O2) load->combust separate 5. Gas Separation (CO2, H2O, N2) combust->separate detect 6. TCD Detection separate->detect calculate 7. Calculate Percentages detect->calculate report Result: %C, %H, %N calculate->report

Caption: Workflow for CHN combustion analysis.

Part 2: The Orthogonal Approach - A Multi-Technique Validation System

While CHN analysis provides direct elemental percentages, it operates under the assumption that the sample is 100% pure and is the correct chemical structure. In drug development, assumptions are liabilities. Therefore, we must employ orthogonal analytical techniques—methods that measure different chemical and physical properties—to validate this assumption. This integrated approach provides a self-validating system, where the results of each technique must be consistent with the others.

A. Purity Verification via High-Performance Liquid Chromatography (HPLC)

Why it's essential: An impure sample will yield inaccurate elemental analysis results. HPLC is a cornerstone technique in the pharmaceutical industry for assessing the purity of compounds.[7][8] It separates the main compound from any impurities, providing a quantitative measure of purity, typically as a percentage of the total peak area.[9]

Experimental Protocol: HPLC Purity Analysis

  • Method Development: Develop a reverse-phase HPLC method capable of separating the target compound from potential starting materials, by-products, and degradation products. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

  • Sample Preparation: Prepare a solution of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample into the HPLC system. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

  • Data Interpretation: Integrate the area of all detected peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For regulatory purposes, this method must be validated according to guidelines such as ICH Q2(R1).[10]

B. Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Why it's essential: HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places.[11][12] This high accuracy allows for the unambiguous determination of the molecular formula, as very few combinations of atoms will have the same exact mass.[13] This directly confirms the output of the CHN analysis (the C, H, N, and O counts).

Experimental Protocol: HRMS Analysis

  • Sample Infusion: Prepare a dilute solution of the sample and infuse it directly into an HRMS instrument, such as an Orbitrap or Q-TOF mass spectrometer.

  • Ionization: Utilize a soft ionization technique like electrospray ionization (ESI) to generate the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.

  • Mass Measurement: Measure the m/z of the molecular ion peak with high resolution (>10,000).

  • Formula Determination: Use the instrument's software to calculate the molecular formula that corresponds to the measured exact mass. The software will compare the experimental mass to a database of theoretical masses for all possible elemental combinations.

C. Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's essential: Elemental analysis and mass spectrometry confirm what atoms are present and in what numbers, but not how they are connected. NMR spectroscopy is the preeminent technique for elucidating the precise structure of an organic compound.[14][15] It confirms that you have synthesized the correct isomer and not an alternative with the same molecular formula.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Interpretation:

    • ¹H NMR: Confirm the number of unique proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (J-coupling), which reveals connectivity to neighboring protons.[16]

    • ¹³C NMR: Confirm the number of unique carbon atoms in the molecule.[17]

    • The combined data should be unequivocally consistent with the structure of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.

Part 3: Synthesizing the Data - A Comparative Analysis

Analytical Technique Parameter Measured Theoretical Value Hypothetical Experimental Result Conclusion
CHN Combustion Analysis % Carbon51.19%51.15 ± 0.3%Agreement
% Hydrogen4.30%4.33 ± 0.3%Agreement
% Nitrogen6.63%6.61 ± 0.3%Agreement
HPLC-UV Purity100%99.9%High purity confirmed
High-Resolution MS Molecular FormulaC₉H₉NO₅C₉H₉NO₅Formula confirmed
Exact Mass of [M+H]⁺212.0553212.0551Agreement (<2 ppm error)
¹H & ¹³C NMR Chemical StructureMethyl 3-hydroxy-4-methyl-5-nitrobenzoateSpectrum consistent with structureStructure confirmed

Interpretation: In this hypothetical scenario, the CHN analysis results are within the accepted tolerance (typically ±0.4%) of the theoretical values. This result is trustworthy because HPLC analysis confirms the sample is >99.8% pure, meaning the elemental composition is not skewed by impurities.[18] Furthermore, HRMS provides direct evidence that the molecular formula is C₉H₉NO₅, and NMR confirms that these atoms are arranged in the correct isomeric form.[19][20] The convergence of these independent results provides a high degree of confidence in the identity and quality of the compound.

Integrated Analytical Framework

cluster_techniques Orthogonal Analytical Techniques cluster_outputs Primary Analytical Outputs Compound Test Compound: Methyl 3-hydroxy-4-methyl-5-nitrobenzoate CHN CHN Combustion Analysis Compound->CHN HPLC HPLC-UV Compound->HPLC HRMS High-Resolution MS Compound->HRMS NMR NMR Spectroscopy Compound->NMR Elemental Elemental Composition (%) CHN->Elemental Purity Purity (%) HPLC->Purity Formula Molecular Formula HRMS->Formula Structure Chemical Structure NMR->Structure Conclusion Final Confirmation: Identity, Purity, Structure Elemental->Conclusion Purity->Conclusion Formula->Conclusion Structure->Conclusion

Caption: Integrated framework for compound validation.

Conclusion

For professionals in drug development, relying on a single analytical technique for compound characterization is insufficient. While combustion analysis provides the direct answer to elemental composition, its validity is contingent upon the purity and structural identity of the sample. By adopting an integrated, orthogonal approach—combining combustion analysis with HPLC for purity, HRMS for molecular formula confirmation, and NMR for structural verification—researchers can build a self-validating dossier for any new chemical entity. This multi-faceted strategy not only ensures data integrity and accuracy but also satisfies the stringent regulatory requirements that are paramount in the pharmaceutical industry.

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International.

  • ASTM International. (2021). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.

  • Wikipedia. (n.d.). Combustion analysis.

  • Metrolab. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure.

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications.

  • AELAB. (2025). HPLC in Pharmaceutical Industry: Key Applications and Benefits.

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?

  • Longdom Publishing. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for.

  • Pharma Now. (n.d.). Why HPLC Is Essential in the Pharmaceutical Industry.

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers.

Sources

Validation

Benchmarking Synthetic Routes for 3-Hydroxy-4-methyl-5-nitrobenzoate Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary 3-Hydroxy-4-methyl-5-nitrobenzoate derivatives are highly functionalized aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

3-Hydroxy-4-methyl-5-nitrobenzoate derivatives are highly functionalized aromatic building blocks critical for the synthesis of complex aziridinobenzazocinone cores, such as those found in the potent antitumor antibiotics (+)-FR900482 and FK973[1]. The dense functionalization of these molecules requires orthogonal protection strategies and precise regiocontrol. This guide benchmarks the optimal synthetic pathways for these derivatives, focusing on mechanistic causality, comparative efficiency against standard alternatives, and scalable experimental protocols.

Mechanistic Causality & Synthetic Strategy

The asymmetric synthesis of the benzazocine ring demands an aromatic precursor with a precise substitution pattern: an aniline derivative featuring a protected phenol and an ester handle[2]. The benchmarked route—pioneered by Rapoport and co-workers—begins with commercially available 3,5-dinitro-p-toluic acid, which is converted to 3-hydroxy-4-methyl-5-nitrobenzoic acid[2].

The subsequent transformations require careful consideration of functional group compatibility:

  • Esterification: The carboxylic acid is converted to methyl 3-hydroxy-4-methyl-5-nitrobenzoate using Fischer esterification conditions (MeOH/H₂SO₄)[2]. The critical step here is the aqueous workup. The use of a mixed solvent system (3:1 CHCl₃-iPrOH) is mechanically necessary; the isopropanol acts as a hydrogen-bond disruptor, significantly improving the partition coefficient of the highly polar, hydrogen-bonding phenol into the organic phase[2].

  • Phenol Protection: The phenol must be protected to withstand downstream basic conditions (such as aziridine ring opening)[3]. A methoxymethyl (MOM) ether is selected for its stability and orthogonal deprotection profile. Instead of using highly carcinogenic chloromethyl methyl ether (MOM-Cl), the optimized protocol utilizes dimethoxymethane and P₂O₅[2]. P₂O₅ acts as a potent Lewis acid and dehydrating agent, cleaving dimethoxymethane to generate the reactive methoxymethyl cation in situ, driving the reaction to a 98% yield[3].

  • Nitro Reduction: The nitro group is reduced to the corresponding amine via catalytic hydrogenation (H₂, Pd/C)[2]. The MOM ether is completely stable under these reductive conditions, yielding the key coupling partner, methyl 3-amino-5-methoxymethoxy-4-methylbenzoate, quantitatively[2].

Benchmarking Synthetic Routes: Optimized vs. Standard Alternatives

To objectively evaluate the performance of this synthetic route, the table below compares the optimized Rapoport protocol against standard alternative reagents typically used for these transformations.

TransformationOptimized Protocol (Rapoport Route)Standard AlternativeYieldMechanistic Advantage & Causality
Esterification MeOH, conc. H₂SO₄, reflux 20h. Workup: (3:1) CHCl₃-iPrOH[2]TMS-diazomethane or SOCl₂/MeOHHighAvoids toxic/explosive diazomethane. The mixed solvent workup efficiently extracts the highly polar phenol from the aqueous phase[2].
Phenol Protection Dimethoxymethane, P₂O₅, CH₂Cl₂, rt, 12h[2]MOM-Cl, NaH or DIPEA, DMF98%Eliminates the use of highly carcinogenic MOM-Cl. P₂O₅ acts as a Lewis acid to safely generate the reactive MOM cation in situ[3].
Nitro Reduction H₂ (60 psi), 10% Pd/C, MeOH, 2h[2]Fe/HCl or SnCl₂Quant.Clean, scalable reduction. The MOM ether is completely orthogonal and stable to catalytic hydrogenation, unlike benzyl ethers[2].

Visualizing the Synthetic Workflow

SynthesisWorkflow Node1 3,5-Dinitro- p-toluic acid Node2 3-Hydroxy-4-methyl- 5-nitrobenzoic acid Node1->Node2 Functionalization Node3 Methyl 3-hydroxy- 4-methyl-5-nitrobenzoate Node2->Node3 MeOH, H2SO4 Reflux, 20h Node4 Methyl 3-MOM-oxy- 4-methyl-5-nitrobenzoate Node3->Node4 CH2(OMe)2, P2O5 CH2Cl2, rt Node5 Methyl 3-amino-5-MOM-oxy- 4-methylbenzoate Node4->Node5 H2 (60 psi), Pd/C MeOH, 2h

Synthetic workflow for methyl 3-amino-5-MOM-oxy-4-methylbenzoate from 3,5-dinitro-p-toluic acid.

Self-Validating Experimental Protocols

The following step-by-step methodologies are derived from the optimized routes for maximum reproducibility and yield.

Protocol 1: Synthesis of Methyl 3-Hydroxy-4-methyl-5-nitrobenzoate

Objective: Fischer esterification of the carboxylic acid while preserving the free phenol.

  • Dissolve 3-hydroxy-4-methyl-5-nitrobenzoic acid (12.0 g, 0.061 mol) in anhydrous MeOH (250 mL)[2].

  • Add concentrated H₂SO₄ (1.5 mL) dropwise to the solution[2].

  • Reflux the mixture for 20 hours, then cool to room temperature and evaporate the solvent under reduced pressure[2].

  • Dissolve the resulting residue in a specialized extraction mixture of (3:1) CHCl₃-iPrOH (150 mL)[2].

  • Wash the organic layer with distilled water (3 × 100 mL)[2].

  • Extract the combined aqueous layers with additional (3:1) CHCl₃-iPrOH (100 mL) to ensure complete recovery of the polar product[2].

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester[2].

Protocol 2: Synthesis of Methyl 3-Methoxymethoxy-4-methyl-5-nitrobenzoate

Objective: Orthogonal protection of the phenol group using an in situ generated MOM cation.

  • Prepare a stirred solution of methyl 3-hydroxy-4-methyl-5-nitrobenzoate (12.0 g, 57.0 mmol) in a 1:1 mixture of distilled CH₂Cl₂ (150 mL) and dimethoxymethane (150 mL) under an argon atmosphere[2].

  • Slowly add P₂O₅ (16.2 g, 114 mmol) in small portions over a period of 1 hour to control the exothermic generation of the MOM cation[2].

  • Stir the mixture overnight at room temperature[2].

  • Carefully pour the reaction mixture into an ice-cooled 10% Na₂CO₃ solution (150 mL) to quench the remaining P₂O₅ and neutralize the acid[2].

  • Extract the aqueous mixture with diethyl ether (400 mL)[2].

  • Wash the organic layer with water (2 × 100 mL), dry over anhydrous Na₂SO₄, and evaporate[2].

  • Purify the residue via column chromatography (CH₂Cl₂) to afford the product as a white solid (14.2 g, 98% yield)[3].

Protocol 3: Synthesis of Methyl 3-Amino-5-methoxymethoxy-4-methylbenzoate

Objective: Chemoselective reduction of the nitro group to an aniline.

  • Combine the protected nitrobenzoate (10.0 g, 0.04 mol) and 10% Pd/C catalyst (2.0 g) in distilled MeOH (175 mL)[2].

  • Shake the mixture under a hydrogen atmosphere (60 psi) for 2 hours at room temperature[2].

  • Filter the reaction mixture through a Celite pad to safely remove the pyrophoric palladium catalyst[2].

  • Wash the Celite pad thoroughly with MeOH and CH₂Cl₂[2].

  • Evaporate the combined organic fractions under reduced pressure to yield the target aniline quantitatively[2].

References

  • Formal Enantiospecific Synthesis of (+)-FR900482 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enantiospecific synthesis of an aziridinobenzazocinone, an advanced intermediate containing the core nucleus of FR900482 and FK973 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Handling polyfunctional building blocks like Methyl 3-hydroxy-4-methyl-5-nitrobenzoate requires moving beyond standard safety data sheets. For researchers and drug development professionals, laboratory safety is not mere...

Author: BenchChem Technical Support Team. Date: March 2026

Handling polyfunctional building blocks like Methyl 3-hydroxy-4-methyl-5-nitrobenzoate requires moving beyond standard safety data sheets. For researchers and drug development professionals, laboratory safety is not merely about compliance; it is an integral component of operational excellence and yield optimization.

This guide synthesizes structural hazard analysis with field-proven laboratory protocols to ensure your team's safety and procedural efficiency.

Chemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties driving the risk profile[1][2].

ParameterSpecification
Chemical Name Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
CAS Number 125229-13-2
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Physical State Solid (Powder)
Primary Hazard Drivers Nitro group (systemic toxicity), Phenolic hydroxyl (corrosivity/irritation)

Mechanistic Insights: The Causality of PPE Selection

Effective laboratory safety is dictated by molecular mechanisms. Understanding why a compound is dangerous validates the strict requirement for impermeable dermal barriers and robust engineering controls[3][4].

  • Systemic Toxicity via the Nitro Group: Nitroaromatic compounds are highly lipophilic and readily absorb through the skin. Once absorbed, they undergo a 1-electron reduction in biological systems, forming a superoxide anion radical and hydrogen peroxide. This cascade generates highly reactive hydroxyl radicals that damage biomolecular material, as demonstrated in quantitative structure-activity relationship (QSAR) studies on the[5][6].

  • Dermal Penetration via the Phenolic Group: The presence of the phenolic hydroxyl group acts as a proton donor, which can disrupt the stratum corneum (the skin's outer barrier), accelerating the dermal absorption of the toxic nitroaromatic core.

  • Aerosolization Risk: As a dry powder, this compound poses a severe inhalation hazard. Static charge buildup during weighing can cause sudden aerosolization, creating an immediate exposure risk.

Personal Protective Equipment (PPE) Matrix

The following matrix provides scale-dependent PPE configurations, aligning with the standards outlined in the National Academies'[7].

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 10g)Causality / Rationale
Hand Protection Single Nitrile gloves (min. 4 mil)Double-gloving (Inner Nitrile, Outer Neoprene)Nitrile protects against the solid; Neoprene provides a sacrificial barrier against the organic solvents used to dissolve the compound.
Eye/Face Protection Safety glasses with side shieldsChemical splash goggles + Face shieldPrevents ocular exposure to highly irritating phenolic dust and corrosive solvent splashes.
Body Protection Flame-resistant (FR) lab coatFR lab coat + Chemical-resistant apronPrevents accumulation of nitroaromatic dust on street clothing, mitigating chronic dermal exposure.
Respiratory & Engineering Standard Fume Hood (0.4-0.6 m/s face velocity)Fume Hood + N95/P100 Particulate RespiratorCaptures aerosolized particulates. Respirators act as a secondary defense against static-induced dust clouds when handling bulk powders outside a hood.

Experimental Protocols: Safe Weighing and Transfer

This protocol is designed as a self-validating system: each step includes a visual or physical confirmation of safety to build trust in the workflow.

Step 1: Pre-Operation Setup & Validation

  • Action: Verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s. Clear the workspace of unnecessary clutter.

  • Validation: A tissue paper taped to the bottom of the sash should pull gently inward, visually confirming negative pressure.

Step 2: Static Mitigation

  • Action: Use an anti-static gun (e.g., Zerostat) on the disposable weighing boat and the stainless-steel spatula prior to contacting the chemical.

  • Causality: Nitroaromatic powders are highly susceptible to static cling. Neutralizing the charge prevents the powder from "jumping" and aerosolizing, ensuring both operator safety and a quantitative yield.

Step 3: Transfer and Solubilization

  • Action: Tare the weigh boat. Transfer the solid carefully. If moving the powder to a reaction round-bottom flask, use a wide-mouth powder funnel. Immediately rinse the funnel and weigh boat with the reaction solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Causality: Solubilizing the residual powder immediately suppresses dust generation and ensures 100% of the reagent is transferred to the reaction matrix.

Step 4: Decontamination

  • Action: Dampen a laboratory wipe with isopropanol or ethanol. Wipe down the balance pan, spatula, and surrounding hood surface. Dispose of the wipe in a designated solid hazardous waste container.

  • Validation: The wet-wipe method captures microscopic dust without aerosolizing it (unlike dry sweeping). A visually clean balance pan confirms successful decontamination.

Spill Response and Waste Disposal Plan

  • Minor Spills (< 50g): Do not dry sweep. Cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol) to suppress dust. Carefully scoop the wet mass into a sealable, compatible container (e.g., high-density polyethylene).

  • Waste Segregation: Methyl 3-hydroxy-4-methyl-5-nitrobenzoate waste must be clearly labeled as "Hazardous Waste - Nitroaromatic Compound." Do not mix with standard non-halogenated waste unless approved by your EHS department, as nitro compounds can pose energetic hazards if concentrated with incompatible organics.

Workflow Visualization

PPE_Workflow H1 Hazard: Nitroaromatic Dust (Inhalation & Systemic Risk) P1 Engineering & Respiratory (Fume Hood / P100 Mask) H1->P1 P2 Dermal Barrier (Double Nitrile + FR Coat) H1->P2 H2 Hazard: Phenolic Irritation (Eye & Skin Corrosivity) H2->P2 P3 Ocular Shielding (Splash Goggles / Face Shield) H2->P3 O1 Step 1: Pre-Weighing Setup Validate face velocity (0.4-0.6 m/s) P1->O1 P2->O1 P3->O1 O2 Step 2: Chemical Transfer Anti-static tools & closed systems O1->O2 O3 Step 3: Decontamination Wet-wipe with isopropanol O2->O3 S1 Safe Laboratory Operation & Compliant Waste Segregation O3->S1

Figure 1: Logical workflow mapping hazard identification to PPE selection and safe handling procedures.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[Link]

  • Gooch, A., Sizochenko, N., Rasulev, B., Gorb, L., & Leszczynski, J. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233, 2017.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
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Reactant of Route 2
Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
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